4-Hydroxyindolin-2-one
Description
Structure
3D Structure
Propriétés
IUPAC Name |
4-hydroxy-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-7-3-1-2-6-5(7)4-8(11)9-6/h1-3,10H,4H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJQLPXJRKHATE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343613 | |
| Record name | 4-Hydroxyindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13402-55-6 | |
| Record name | 1,3-Dihydro-4-hydroxy-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13402-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Basic Properties of 4-Hydroxyindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyindolin-2-one, also known as 4-hydroxyoxindole, is a heterocyclic organic compound with the chemical formula C₈H₇NO₂ and a molecular weight of 149.15 g/mol .[1][2] It belongs to the indolinone class of molecules, which are characterized by a fused bicyclic structure comprising a benzene ring and a pyrrolidinone ring. The indolinone scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of biologically active natural products and synthetic compounds.[3] While extensive research has focused on substituted indolin-2-one derivatives for their therapeutic potential, this guide provides a comprehensive overview of the fundamental physicochemical and biological properties of the core compound, this compound.
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, formulation, and application in research and development. While specific experimental data for the unsubstituted compound is limited in readily available literature, some properties can be inferred from closely related analogs and supplier information.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₇NO₂ | [1][2] |
| Molecular Weight | 149.15 g/mol | [1][2] |
| Melting Point | 267 °C | [4] (from a single supplier, requires further confirmation) |
| Appearance | Off-White Crystalline Solid | Inferred from related compounds[] |
| Solubility | Slightly soluble in DMSO and methanol. | Based on data for the related compound 4-hydroxyindole[] |
| Density | 1.362 g/cm³ | [6] |
Note on Solubility: The solubility of this compound in common laboratory solvents such as water, ethanol, and dimethyl sulfoxide (DMSO) has not been quantitatively reported in peer-reviewed literature. Based on the structure, which contains both a polar hydroxyl group and a lactam ring, as well as a nonpolar benzene ring, it is expected to have limited solubility in water and better solubility in polar organic solvents like DMSO and methanol.
Spectral Data
Spectroscopic data is essential for the identification and characterization of this compound. Although dedicated spectra for the unsubstituted compound are not widely published, the expected spectral features can be predicted based on its chemical structure and comparison with closely related derivatives.
Table 2: Predicted Spectral Data for this compound
| Technique | Predicted Chemical Shifts (δ) / m/z |
| ¹H NMR | Aromatic protons (3H): ~6.5-7.2 ppmMethylene protons (-CH₂-) (2H): ~3.5 ppmAmide proton (-NH-) (1H): ~8.0-10.0 ppm (broad)Hydroxyl proton (-OH) (1H): ~9.0-11.0 ppm (broad) |
| ¹³C NMR | Carbonyl carbon (C=O): ~175-180 ppmAromatic carbons (6C): ~110-150 ppmMethylene carbon (-CH₂-): ~35-40 ppm |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 149Key Fragments: Loss of CO (m/z 121), retro-Diels-Alder fragments. |
Synthesis and Characterization
Experimental Protocol: Synthesis of 4-Hydroxyindole (Precursor)
A potential precursor to this compound is 4-hydroxyindole. A patented method describes its synthesis from 1,3-cyclohexanedione and 2-aminoethanol.[7]
Step 1: Synthesis of the Enamine Intermediate
-
To a 1L reaction flask, add 112 g of 1,3-cyclohexanedione, 90 g of 2-aminoethanol, 500 mL of toluene, and 1 g of p-toluenesulfonic acid.[7]
-
Heat the mixture to reflux for 2 hours, using a Dean-Stark apparatus to remove the water generated during the reaction.[7]
-
After the reaction is complete, stop heating and allow the mixture to cool. A yellow solid, the enamine intermediate, will precipitate.[7]
-
Filter the solid and dry to obtain the enamine compound.[7]
Step 2: Conversion to 4-Hydroxyindole
-
The enamine compound is then converted to 4-hydroxyindole in the presence of a supported or framework metal catalyst with dehydrogenation activity (e.g., Ni).[7]
Note: The patent does not provide a detailed experimental procedure for this second step.
Logical Workflow for Synthesis of this compound
The following diagram illustrates a logical, though not experimentally verified, pathway to synthesize this compound from 4-hydroxyindole. This would typically involve an oxidation step.
Caption: Plausible synthetic pathway for this compound.
Biological Activity and Signaling Pathways
The indolin-2-one scaffold is a cornerstone in the development of various therapeutic agents, particularly in oncology. Numerous derivatives have been shown to exhibit potent biological activities by modulating key cellular signaling pathways.
General Biological Activities of the Oxindole Scaffold
Derivatives of the oxindole core structure have been reported to possess a wide range of pharmacological properties, including:
-
Anticancer Activity: Many oxindole derivatives exhibit potent anti-proliferative effects against various cancer cell lines.[8]
-
Anti-inflammatory Activity: The scaffold is present in compounds that show significant anti-inflammatory properties.[9]
-
Antitubercular Activity: Certain oxindole derivatives have demonstrated promising activity against Mycobacterium tuberculosis.[]
-
Neuroprotective Effects: The oxindole structure is being explored for the development of agents to treat neurodegenerative diseases like Alzheimer's.[7]
Potential Involvement in Signaling Pathways
While specific studies on the direct effects of unsubstituted this compound on cell signaling are lacking, research on related indole and oxindole compounds suggests potential interactions with several key pathways that regulate cell proliferation, survival, and inflammation. These include:
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth and survival. Indole compounds have been shown to inhibit this pathway in cancer cells, leading to apoptosis.
-
NF-κB Pathway: A critical regulator of the inflammatory response. The inhibition of this pathway is a common mechanism for the anti-inflammatory effects of many compounds.
-
MAPK Pathway: This pathway is involved in cellular responses to a variety of stimuli and plays a key role in cell proliferation and differentiation.
The following diagram illustrates the general principle of how a small molecule inhibitor, such as a hypothetical this compound derivative, might interact with a signaling pathway.
Caption: General inhibition of a signaling pathway by a small molecule.
Conclusion
This compound represents a fundamental scaffold in medicinal chemistry with significant potential for the development of novel therapeutic agents. While a substantial body of research exists for its substituted derivatives, this guide has compiled the available core data for the unsubstituted parent compound. Further experimental investigation is warranted to fully elucidate its physicochemical properties, confirm its spectral characteristics, optimize its synthesis, and, most importantly, to explore its specific biological activities and interactions with cellular signaling pathways. Such foundational knowledge will be invaluable for the rational design and development of new drugs based on this privileged structural motif.
References
- 1. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Hydroxy-N-methylcarbostyril | C10H9NO2 | CID 54686436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel oxindole analogs as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel oxindole derivatives for imaging neurofibrillary tangles in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis and Characterization of 4-Hydroxyoxindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-hydroxyoxindole, a heterocyclic compound of significant interest in medicinal chemistry. Due to its structural similarity to biologically active natural products, the oxindole scaffold is a privileged structure in drug discovery. This document outlines a plausible synthetic route, detailed experimental protocols, and a thorough guide to the characterization of the target molecule.
Introduction
The oxindole core is a fundamental structural motif found in numerous natural alkaloids and synthetic compounds that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2] The functionalization of the oxindole ring at various positions is a key strategy in medicinal chemistry to modulate pharmacological activity. Specifically, hydroxylation of the benzene ring, as in 4-hydroxyoxindole, can significantly influence the molecule's polarity, solubility, and potential for hydrogen bonding, thereby affecting its interaction with biological targets.
While the synthesis of 3-hydroxyoxindoles is well-documented, often starting from isatins,[3][4] the synthesis of the 4-hydroxy isomer is less commonly reported. This guide proposes a robust synthetic strategy and provides the expected characterization data to facilitate research and development involving this promising scaffold.
Synthesis of 4-Hydroxyoxindole
A highly plausible and effective strategy for the synthesis of 4-hydroxyoxindole involves the direct oxidation of the C2-position of the corresponding indole precursor, 4-hydroxyindole. This transformation can be achieved using various oxidizing agents, with enzymatic and peroxide-based methods offering mild and selective conditions.[5][6]
A general scheme for this synthesis is presented below:
Caption: Proposed synthesis of 4-hydroxyoxindole via oxidation of 4-hydroxyindole.
Key Synthetic Methods
Several methods can be employed for the oxidation of indoles to oxindoles. The selection of the method depends on the desired scale, selectivity, and available reagents.
| Method | Oxidizing Agent(s) | Typical Conditions | Advantages | Disadvantages |
| Enzymatic Oxidation | H₂O₂ / Chloroperoxidase | pH 4.0-6.0, Aqueous buffer | High selectivity, Mild conditions, Environmentally benign | Enzyme cost and stability may be a concern for large scale |
| Peroxy Acid Oxidation | m-CPBA | CH₂Cl₂, 0 °C to rt | Readily available reagent, Good yields | Potential for over-oxidation or side reactions |
| Halogenation/Hydrolysis | N-Bromosuccinimide (NBS) followed by hydrolysis | Dioxane/H₂O or DMSO | Effective for many indole substrates | Stoichiometric use of halogenating agent, multi-step |
Experimental Protocols
This section provides detailed protocols for the proposed synthesis and subsequent characterization of 4-hydroxyoxindole.
Protocol 1: Enzymatic Synthesis of 4-Hydroxyoxindole
This protocol is adapted from established procedures for the chloroperoxidase-catalyzed oxidation of indoles.[6]
Materials:
-
4-Hydroxyindole (1.0 eq)
-
Chloroperoxidase (CPO)
-
Hydrogen Peroxide (H₂O₂, 30% solution)
-
Citrate-phosphate buffer (pH 4.6)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-hydroxyindole in a minimal amount of a water-miscible co-solvent (e.g., ethanol or DMSO) and add it to the citrate-phosphate buffer (pH 4.6).
-
Add chloroperoxidase to the solution and stir gently at room temperature.
-
Slowly add hydrogen peroxide (1.1 eq) to the reaction mixture dropwise over 1-2 hours using a syringe pump.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-hydroxyoxindole.
General Characterization Workflow
The following workflow outlines the standard procedure for purifying and characterizing the synthesized compound.
Caption: General workflow for the purification and characterization of 4-hydroxyoxindole.
Characterization and Data Presentation
As direct experimental spectra for 4-hydroxyoxindole are not widely published, this section provides predicted and characteristic spectroscopic data based on the known values of related structures and general principles of spectroscopy.
Predicted Spectroscopic Data
| Technique | Data Type | Predicted Values / Key Features |
| ¹H NMR | Chemical Shift (δ, ppm) in DMSO-d₆ | ~10.5 (s, 1H, N-H), ~9.5 (s, 1H, Ar-OH), ~7.0 (t, 1H, H-6), ~6.5 (d, 1H, H-5), ~6.4 (d, 1H, H-7), ~3.5 (s, 2H, CH₂) |
| ¹³C NMR | Chemical Shift (δ, ppm) in DMSO-d₆ | ~178 (C=O), ~155 (C4-OH), ~145 (C7a), ~130 (C6), ~125 (C3a), ~110 (C5), ~105 (C7), ~36 (C3) |
| IR | Wavenumber (cm⁻¹) | 3400-3200 (broad, O-H stretch), 3300-3100 (N-H stretch), ~1680 (strong, C=O amide stretch), 1620-1450 (C=C aromatic stretch) |
| HRMS | m/z (ESI+) | Calculated for C₈H₇NO₂ [M+H]⁺: 150.0555; Found: 150.055x |
Biological Context and Drug Development Potential
The oxindole scaffold is a cornerstone in drug discovery, with derivatives showing activity against a multitude of diseases.[1] The introduction of a hydroxyl group at the C4 position can provide a new vector for derivatization or act as a crucial pharmacophoric feature for target binding, for instance, through hydrogen bonding.
Derivatives of oxindoles are known to act as:
-
Kinase Inhibitors: Many approved cancer drugs (e.g., Sunitinib) feature an oxindole core that targets receptor tyrosine kinases.
-
Antimicrobial Agents: Spirooxindoles, in particular, have shown potent activity against various bacterial and fungal strains.[7][8]
-
Antiviral Compounds: Isatin, a precursor to many oxindoles, and its derivatives have been investigated for activity against a range of viruses.[3]
The potential applications of 4-hydroxyoxindole and its derivatives in drug discovery are vast, leveraging the proven biological relevance of the core scaffold.
Caption: The central role of the 4-hydroxyoxindole scaffold in drug discovery pathways.
Conclusion
4-Hydroxyoxindole represents a valuable building block for the development of novel therapeutic agents. While direct synthetic reports are limited, this guide provides a chemically sound and actionable strategy for its synthesis via the oxidation of 4-hydroxyindole. The provided protocols and predicted characterization data serve as a solid foundation for researchers to produce, purify, and confirm the structure of this compound. The diverse biological activities associated with the parent oxindole scaffold underscore the significant potential of 4-hydroxyoxindole in medicinal chemistry and drug development programs.
References
- 1. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic Stereoselective Synthesis of Diverse Oxindoles and Spirooxindoles from Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activi ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03528J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Peroxide oxidation of indole to oxindole by chloroperoxidase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of 4-Hydroxyindolin-2-one Derivatives and Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-hydroxyindolin-2-one scaffold, a core structural motif in numerous natural products and synthetic molecules, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. Derivatives and analogs of this privileged structure have been extensively explored as inhibitors of various protein kinases, demonstrating potential as therapeutic agents in oncology, inflammation, and other disease areas. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound derivatives, with a focus on their role as kinase inhibitors.
Synthetic Strategies
The synthesis of this compound derivatives has been approached through various methodologies, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies. Key synthetic routes include:
Phosphoric Acid-Mediated Annulation of β-Nitrostyrenes with 1,3-Cyclohexanedione
A practical and efficient method for the synthesis of 4-hydroxy-3-arylindolin-2-ones involves the phosphoric acid-mediated annulation of β-nitrostyrenes with 1,3-cyclohexanedione. This approach offers the advantages of readily available starting materials and good to very good yields.
Experimental Protocol:
-
To a solution of β-nitrostyrene (1.0 mmol) and 1,3-cyclohexanedione (2.0 mmol) in DMSO, add phosphoric acid (3.0 equiv).
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-hydroxy-3-arylindolin-2-one.
Synthesis of 4-(2-hydroxyethyl)indolin-2-one
4-(2-hydroxyethyl)indolin-2-one is a key intermediate for the preparation of various biologically active molecules, including dopamine receptor agonists and protein kinase inhibitors. A common synthetic route starts from (2-methyl-3-nitrophenyl)acetic acid.
Experimental Protocol:
This multi-step synthesis is based on the Reissert indole synthesis methodology.
-
Step 1: Conversion of (2-methyl-3-nitrophenyl)acetic acid to the corresponding acid chloride. Treat (2-methyl-3-nitrophenyl)acetic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent.
-
Step 2: Amidation. React the acid chloride with an appropriate amine to form the corresponding amide.
-
Step 3: Reductive Cyclization. The nitro group is reduced, typically using a reducing agent like zinc dust in the presence of ammonium chloride, leading to the cyclization to form the indolin-2-one ring.
-
Step 4: Functional group manipulation to introduce the 2-hydroxyethyl group. This can be achieved through various standard organic transformations, which may involve protection and deprotection steps, to yield the final product, 4-(2-hydroxyethyl)indolin-2-one.
Synthesis of Hydrazonoindolin-2-one Derivatives
Hydrazonoindolin-2-one derivatives have shown significant anti-proliferative activities. Their synthesis is typically a straightforward condensation reaction.
Experimental Protocol:
-
Reflux a mixture of the appropriate indoline-2,3-dione with hydrazine hydrate in ethanol to synthesize the 3-hydrazonoindolin-2-one intermediate.
-
To a solution of the 3-hydrazonoindolin-2-one (2 mmol) in methanol (30 mL), add the desired aldehyde (2 mmol) and a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4 hours.
-
Cool the reaction to room temperature.
-
Collect the resulting precipitate by filtration, dry it, and recrystallize from a suitable solvent system (e.g., EtOH/DMF) to yield the final hydrazonoindolin-2-one derivative.[1]
Biological Activities and Mechanisms of Action
This compound derivatives exhibit a broad spectrum of biological activities, with a significant focus on their role as inhibitors of protein kinases involved in cancer progression.
Kinase Inhibition
The indolin-2-one scaffold is a well-established "hinge-binding" motif, capable of forming key hydrogen bond interactions with the ATP-binding site of various kinases. This has led to the development of potent inhibitors targeting several kinase families.
Aurora B kinase is a crucial regulator of mitosis, and its overexpression is common in many cancers.[2][3] Certain indolin-2-one derivatives have been identified as potent and selective inhibitors of Aurora B.[2][3]
Table 1: Inhibitory Activity of Selected Indolin-2-one Derivatives against Aurora B Kinase
| Compound | Derivative Type | Aurora B IC50 (nM) | Reference |
| 6e | Carbamate | 16.2 | [2] |
| 8a | Cyclopropylurea | 10.5 | [2] |
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key drivers of tumor growth, proliferation, and angiogenesis. Small molecule inhibitors targeting these receptor tyrosine kinases are established cancer therapies. Indolinone-based derivatives have shown potent inhibitory activity against both EGFR and VEGFR-2.
Table 2: Inhibitory Activity of Selected Indolinone Derivatives against EGFR and VEGFR-2
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 20 | EGFR | Nanomolar range | |
| Compound 20 | VEGFR-2 | Nanomolar range | |
| Compound 17a | VEGFR-2 | 78 | |
| Sunitinib (reference) | VEGFR-2 | 139 |
CDKs are essential for cell cycle progression, and their dysregulation is a hallmark of cancer. Indolinone derivatives have been developed as inhibitors of CDKs, such as CDK-2 and CDK-4.
Table 3: Inhibitory Activity of a Selected Indolinone Derivative against CDKs
| Compound | Target Kinase | IC50 | Reference |
| Compound 9 | CDK-2 | 4.8-fold higher than indirubin | |
| Compound 9 | CDK-4 | Comparable to indirubin |
Anti-proliferative and Cytotoxic Activity
The inhibition of key cellular kinases by this compound derivatives translates into potent anti-proliferative and cytotoxic effects against various cancer cell lines.
Table 4: Anti-proliferative Activity of Selected Hydrazonoindolin-2-one Derivatives
| Compound | Cancer Cell Line | Average IC50 (µM) | Reference |
| 5b | Lung (A-549), Colon (HT-29), Breast (ZR-75) | 4.37 | |
| 5c | Lung (A-549), Colon (HT-29), Breast (ZR-75) | 2.53 | |
| 7b | Lung (A-549), Colon (HT-29), Breast (ZR-75) | 2.14 | |
| 10e | Lung (A-549), Colon (HT-29), Breast (ZR-75) | 4.66 | |
| Sunitinib (reference) | Lung (A-549), Colon (HT-29), Breast (ZR-75) | 8.11 |
Key Signaling Pathways and Experimental Workflows
The development of this compound derivatives as therapeutic agents relies on a thorough understanding of their target signaling pathways and robust experimental workflows for their evaluation.
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound derivatives.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Caption: Aurora B Kinase Function in Mitosis and Inhibition.
Experimental Workflows
This workflow outlines a common method for determining the in vitro inhibitory activity of compounds against a target kinase, such as Aurora B or VEGFR-2.
Caption: In Vitro Kinase Inhibition Assay Workflow.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivative and incubate for a specified period (e.g., 72 hours). Include vehicle-treated (e.g., DMSO) and untreated controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Caption: Cell Viability (MTT) Assay Workflow.
Conclusion
The this compound scaffold continues to be a highly valuable starting point for the discovery of novel therapeutic agents, particularly in the field of oncology. The synthetic versatility of this core allows for extensive structural modifications, leading to the identification of potent and selective inhibitors of various protein kinases. The detailed experimental protocols and an understanding of the targeted signaling pathways provided in this guide serve as a valuable resource for researchers and drug development professionals working on the discovery and optimization of this compound derivatives and their analogs. Future efforts in this area will likely focus on further improving selectivity, overcoming drug resistance, and exploring novel therapeutic applications for this promising class of compounds.
References
The Therapeutic Potential of the 4-Hydroxyoxindole Scaffold: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-hydroxyoxindole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current state of research on 4-hydroxyoxindole derivatives, focusing on their anticancer, anti-inflammatory, and neuroprotective properties. This document details quantitative biological data, experimental methodologies for key assays, and the underlying signaling pathways implicated in their mechanisms of action.
Biological Activities of the 4-Hydroxyoxindole Scaffold
The unique structural features of the 4-hydroxyoxindole moiety, including its ability to participate in hydrogen bonding and engage in various non-covalent interactions, make it an attractive pharmacophore for the design of novel therapeutic agents. Research has demonstrated its potential in several key therapeutic areas.
Anticancer Activity
Derivatives of the 4-hydroxyoxindole scaffold have shown promising cytotoxic effects against a range of human cancer cell lines. These compounds often exert their anticancer effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.
One area of particular interest is the development of 4-hydroxyoxindole-based kinase inhibitors. For instance, certain N-substituted hydroxynaphthalene imino-oxindole derivatives have been identified as inhibitors of phosphoinositide 3-kinase (PI3K), a crucial regulator of apoptosis.[1]
Table 1: Anticancer Activity of Selected 4-Hydroxyoxindole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 5c | MCF-7 (Breast) | 2.02 ± 0.92 | [2] |
| 5f | MCF-7 (Breast) | 1.98 ± 0.18 | [2] |
| IVg | A549 (Lung) | 0.0298 | [3] |
| IVg | MDA-MB (Breast) | 0.0338 | [3] |
Note: The table presents a selection of publicly available data and is not exhaustive.
Anti-inflammatory Activity
The 4-hydroxyoxindole scaffold has also been explored for its anti-inflammatory potential. The mechanism of action often involves the inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes. For example, certain 4-hydroxy-3-[(3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]-1-methyl-3,4-dihydroquinoline-2-ones have demonstrated anti-inflammatory activity in carrageenan-induced rat paw edema models.[4]
Table 2: Anti-inflammatory Activity of a Selected Oxindole Derivative
| Compound ID | Assay | IC50 (µM) | Reference |
| 4h | COX-2 Inhibition | 0.0533 | [5] |
| 4h | 5-LOX Inhibition | 0.4195 | [5] |
Note: Data for a closely related oxindole derivative is presented due to the limited availability of specific 4-hydroxyoxindole data.
Neuroprotective Effects
The indole nucleus, a core component of the 4-hydroxyoxindole scaffold, is found in many neuroactive compounds. Research suggests that derivatives of this scaffold may offer neuroprotective benefits by mitigating oxidative stress and amyloid aggregation, key pathological features of neurodegenerative diseases like Alzheimer's.[6][7][8][9]
While specific EC50 values for 4-hydroxyoxindole derivatives in neuroprotection assays are not widely reported, the broader class of indole-based compounds has shown significant promise. For example, certain indole-phenolic hybrids have demonstrated the ability to protect neuronal cells from amyloid-beta-induced toxicity and reduce reactive oxygen species (ROS) production.[7]
Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo assays commonly used to evaluate the biological activities of 4-hydroxyoxindole derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a logarithmic dilution series) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the anti-inflammatory activity of new chemical entities.[2][11][12][13]
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for at least one week before the experiment.
-
Compound Administration: Administer the test compound or vehicle control orally or intraperitoneally at a predetermined time before carrageenan injection. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) should be included.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
In Vitro COX-2 Inhibition Assay
This enzymatic assay determines the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.
Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme cofactor, and arachidonic acid substrate.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the COX-2 enzyme, heme, and the test compound at various concentrations. Incubate for a short period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination and Detection: After a specific time, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an ELISA kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways and Mechanism of Action
While the precise molecular mechanisms of many 4-hydroxyoxindole derivatives are still under investigation, the broader oxindole class is known to interact with several key signaling pathways implicated in cancer and inflammation.
Anticancer Mechanisms
The anticancer activity of oxindole derivatives often involves the modulation of critical signaling pathways that control cell proliferation, survival, and apoptosis.
-
Kinase Inhibition: Many oxindole-based compounds are designed as kinase inhibitors, targeting enzymes like VEGFR, PDGFR, and PI3K, which are often dysregulated in cancer.[12][14][15][16][17] Inhibition of these kinases can disrupt downstream signaling cascades, such as the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis.[18]
-
Induction of Apoptosis: Several oxindole derivatives have been shown to induce apoptosis in cancer cells by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.[19][20]
Anti-inflammatory Mechanisms
The anti-inflammatory effects of oxindole derivatives are often attributed to their ability to suppress the production of pro-inflammatory mediators.
-
Inhibition of COX and LOX: As mentioned earlier, some derivatives can inhibit COX and lipoxygenase (LOX) enzymes, thereby reducing the synthesis of prostaglandins and leukotrienes.[5]
-
Modulation of NF-κB Signaling: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Some indole derivatives have been shown to exert their anti-inflammatory effects by inhibiting the activation of NF-κB, which in turn suppresses the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2.[21][22][23]
Neuroprotective Mechanisms
The neuroprotective effects of indole-related compounds are thought to be multifactorial.
-
Antioxidant Activity: These compounds can scavenge reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative damage.[9]
-
Anti-amyloid Aggregation: Some derivatives have been shown to interfere with the aggregation of amyloid-beta peptides, a key event in the pathogenesis of Alzheimer's disease.[7]
-
Modulation of Neuroprotective Signaling Pathways: Indole derivatives may activate pro-survival signaling pathways in neurons, such as the Nrf2 antioxidant response pathway.
Conclusion and Future Directions
The 4-hydroxyoxindole scaffold represents a versatile and promising platform for the development of novel therapeutics. The existing body of research highlights its potential in oncology, inflammation, and neurodegenerative diseases. However, to fully realize the therapeutic potential of this scaffold, further research is warranted in several key areas:
-
Expansion of Structure-Activity Relationship (SAR) Studies: A broader range of 4-hydroxyoxindole derivatives needs to be synthesized and evaluated to establish clear SARs for different biological targets.
-
Elucidation of Specific Molecular Targets: While general mechanisms have been proposed, the precise molecular targets of most 4-hydroxyoxindole derivatives remain to be identified.
-
In-depth Mechanistic Studies: Further investigation into the specific signaling pathways modulated by these compounds is crucial for understanding their mechanism of action and for rational drug design.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are necessary to assess the drug-likeness of promising lead compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. N-substituted hydroxynaphthalene imino-oxindole derivatives as new class of PI3-kinase inhibitor and breast cancer drug: Molecular validation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Docking, Synthesis and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural understanding of 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide as a neuroprotectant for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - www.ebris.eu [ebris.eu]
- 10. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. N-Hydroxyindole-based inhibitors of lactate dehydrogenase against cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. WO2020070332A1 - Oxindole compounds for use as map4k1 inhibitors - Google Patents [patents.google.com]
- 16. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 18. mdpi.com [mdpi.com]
- 19. Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Combination of an Oxindole Derivative with (−)-β-Elemene Alters Cell Death Pathways in FLT3/ITD+ Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Mechanism of action of 4-Hydroxyindolin-2-one compounds
An In-Depth Technical Guide to the Mechanism of Action of 4-Hydroxyindolin-2-one Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Among its derivatives, the this compound moiety has emerged as a crucial pharmacophore, particularly in the realm of oncology. This structural motif is the foundation for a class of potent multi-targeted tyrosine kinase inhibitors (TKIs) that have revolutionized the treatment of various cancers and fibrotic diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound compounds, detailing their molecular targets, the signaling pathways they modulate, and the experimental methodologies used to elucidate their function.
Core Mechanism of Action: Competitive ATP Inhibition
The primary mechanism of action for this compound-based drugs is the inhibition of protein tyrosine kinases.[1][2] These enzymes catalyze the transfer of a phosphate group from adenosine triphosphate (ATP) to tyrosine residues on substrate proteins, a critical step in cellular signal transduction.[1] Compounds featuring the this compound core act as competitive inhibitors, binding to the ATP-binding pocket within the intracellular catalytic domain of receptor tyrosine kinases (RTKs).[3][4] This binding event physically obstructs the access of ATP, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling cascades.[4] This mode of inhibition effectively shuts down the signaling output of key RTKs involved in pathological processes like tumor growth, angiogenesis, and fibrosis.
Key Molecular Targets and Signaling Pathways
Compounds based on the this compound scaffold are typically multi-targeted, inhibiting a specific spectrum of RTKs with varying potencies. The most prominent targets include receptors for Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), and Fibroblast Growth Factor (FGF).[5][6][7]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFR-1, -2, and -3 is a cornerstone of the anti-angiogenic activity of these compounds.[7][8] The VEGF/VEGFR axis is a critical regulator of angiogenesis—the formation of new blood vessels.[9] By blocking this pathway, these inhibitors cut off the blood supply that tumors require for growth and metastasis.[10]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFR-α and PDGFR-β signaling is involved in the proliferation and migration of various cell types, including tumor cells and pericytes (cells that support blood vessel structure).[6][8] Inhibition of PDGFRs contributes to both direct anti-tumor effects and the destabilization of tumor vasculature.[10]
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling can drive tumor cell proliferation, survival, and angiogenesis.[3][5] Nintedanib, for example, potently inhibits FGFRs 1, 2, and 3, which is central to its anti-fibrotic and anti-tumor activity.[5][11]
-
Other Key Kinases: Depending on the specific substitutions on the indolinone core, other kinases such as c-KIT, FMS-like tyrosine kinase 3 (FLT3), and RET can also be targeted.[6][8] For instance, Sunitinib's inhibition of c-KIT is crucial for its efficacy in treating gastrointestinal stromal tumors (GIST).[6]
Inhibition of these RTKs blocks several major downstream signaling pathways:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily regulates gene expression related to cell proliferation, differentiation, and survival.
-
Phosphoinositide 3-Kinase (PI3K)-AKT-mTOR Pathway: A critical pathway for cell growth, survival, and metabolism.
Below is a diagram illustrating the central role of these compounds in blocking key signaling cascades.
Caption: Inhibition of RTKs by this compound compounds blocks downstream signaling.
Quantitative Inhibitory Activity
The potency of this compound derivatives is quantified by their half-maximal inhibitory concentration (IC50) values against target kinases. These values are determined through in vitro enzymatic assays and provide a basis for comparing the activity and selectivity of different compounds.
| Compound | Target Kinase | IC50 (nM) | Reference(s) |
| Sunitinib | VEGFR-2 (KDR/Flk-1) | 80 | [4][6] |
| PDGFR-β | 2 | [4][6] | |
| c-KIT | - (Potent Inhibition) | [6][8] | |
| FLT3 | 50 (for FLT3-ITD) | [10] | |
| Axitinib | VEGFR-1 | 0.1 | [12] |
| VEGFR-2 | 0.2 | [12] | |
| VEGFR-3 | 0.1 - 0.3 | [12] | |
| PDGFR-β | 1.6 | [12] | |
| c-KIT | 1.7 | [12] | |
| Nintedanib | VEGFR-1 | 34 | [3][5] |
| VEGFR-2 | 13 | [5] | |
| VEGFR-3 | 13 | [5] | |
| PDGFR-α | 59 | [3][5] | |
| PDGFR-β | 65 | [3][5] | |
| FGFR-1 | 69 | [3][5] | |
| FGFR-2 | 37 | [3][5] | |
| FGFR-3 | 108 | [3][5] |
Experimental Protocols for Elucidating Mechanism of Action
A multi-step experimental approach is required to fully characterize the mechanism of action of a novel this compound TKI, progressing from direct enzyme inhibition to cellular effects and finally to in vivo efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. BIBF 1120 (Nintedanib), a triple angiokinase inhibitor, induces hypoxia but not EMT and blocks progression of preclinical models of lung and pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of Hydroxy-Arylindolin-2-ones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data associated with hydroxy-arylindolin-2-one scaffolds. The indolin-2-one core is a privileged structure in medicinal chemistry, forming the basis for numerous biologically active compounds. The addition of hydroxyl and aryl moieties creates key structural features for molecular interaction and further functionalization.
Due to the greater availability of consolidated data for the 3-hydroxy isomer in published literature, this guide will utilize N-substituted 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones as a representative class to detail the experimental protocols and spectroscopic analysis. The principles and workflows described herein are directly applicable to the broader class of hydroxy-arylindolin-2-ones, including the 4-hydroxy isomers.
Synthesis and Characterization Workflow
The synthesis of these compounds typically involves a catalyzed reaction, followed by purification and a suite of spectroscopic analyses to confirm the final structure.
Synthetic Pathway: An operationally simple and efficient method for synthesizing racemic N-substituted 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones is the piperidine-catalyzed aldol reaction between N-alkylisatins and aryl methyl ketones.[1] These aldol products can then serve as intermediates for further chemical transformations.[1]
References
The Oxindole Scaffold: A Privileged Core in Bioactive Natural Products
An In-depth Technical Guide for Researchers and Drug Development Professionals
The oxindole structural motif, a bicyclic aromatic heterocycle, is a cornerstone in the architecture of numerous natural products, particularly alkaloids.[1] First identified in extracts from Uncaria tomentosa (Cat's Claw), this privileged scaffold is now recognized for its widespread occurrence in various plant species and even in mammalian tissues and fluids.[1][2][3] The inherent biological activity of oxindole-containing compounds has positioned them as significant leads in drug discovery, with a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] This technical guide provides a comprehensive overview of prominent natural products featuring the oxindole core, their biological activities supported by quantitative data, detailed experimental protocols for assessing these activities, and visualizations of relevant biological pathways and experimental workflows.
Prominent Oxindole-Containing Natural Products and Their Bioactivities
The diverse chemical structures of natural products incorporating the oxindole moiety contribute to their wide range of biological activities. The substitution pattern on the oxindole ring system, particularly at the C-3 position, is crucial for their pharmacological effects.[4][5] Many of these compounds are classified as alkaloids and have been isolated from various plant genera.
Spirooxindole Alkaloids
A significant subclass of oxindole natural products is the spirooxindoles, characterized by a spirocyclic center at the C-3 position of the oxindole ring. This structural feature imparts a three-dimensional architecture that is often key to their biological function.[6]
-
Horsfiline: Isolated from the plant Horsfieldia superba, horsfiline is an oxindole alkaloid with recognized analgesic properties.[7][8] Its unique spiro[indole-3,3'-pyrrolidine] structure has made it a target for synthetic chemists exploring novel routes to this scaffold.[7]
-
Coerulescine: Originally isolated from the blue canary grass, Phalaris coerulescens, coerulescine shares the spiro[pyrrolidin-3,3′-oxindole] core structure with horsfiline.[9] While its biological activities are a subject of ongoing research, its structural similarity to other bioactive spirooxindoles suggests potential pharmacological relevance.[9]
-
Elacomine: Found in Elaeagnus commutata, elacomine is another member of the spiroindolone class of alkaloids.[10] Synthetic routes to elacomine have been developed, facilitating further investigation into its biological properties.[10]
Oxindole Alkaloids from Uncaria tomentosa
The liana Uncaria tomentosa, commonly known as Cat's Claw, is a rich source of pentacyclic oxindole alkaloids (POAs) with potent immunomodulatory and anticancer activities.[11][12]
-
Pteropodine and Isopteropodine: These stereoisomers are among the most active POAs. They have demonstrated significant antiproliferative effects against various cancer cell lines.[11] Pteropodine has been shown to arrest the cell cycle in the G1 phase and reduce the expression levels of cyclin-dependent kinases (CDKs) 2 and 4 in prostate (PC3) and colon (WiDr) cancer cells.[11]
-
Mitraphylline: This pentacyclic oxindole alkaloid exhibits growth-inhibitory and cytotoxic effects against human glioma and neuroblastoma cell lines.[1]
-
Uncarine F: Alongside pteropodine, uncarine F is one of the most potent apoptotic inducers among the oxindole alkaloids isolated from Uncaria tomentosa.[4]
Other Notable Oxindole-Containing Natural Products
-
Maremycin A: Isolated from a marine sediment-derived actinomycete, Maremycin A is a cytotoxic C-glycoside with a complex pentacyclic structure that includes an oxindole moiety.[13] It has shown significant cytotoxicity against several cancer cell lines.[13]
-
Convolutamydine A: This natural product, along with its congeners, has demonstrated notable biological activities, including anticancer effects.
Quantitative Bioactivity Data
The following tables summarize the quantitative data for the biological activities of selected oxindole-containing natural products.
Table 1: Anticancer Activity of Oxindole Alkaloids from Uncaria tomentosa
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference(s) |
| Pteropodine | PC3 (prostate) | MTT Assay | ~5 | [11] |
| WiDr (colon) | MTT Assay | ~5 | [11] | |
| Isopteropodine | PC3 (prostate) | MTT Assay | ~5 | [11] |
| WiDr (colon) | MTT Assay | ~5 | [11] | |
| Mitraphylline | SKN-BE(2) (neuroblastoma) | Tetrazolium Salt Assay | 12.3 | [1] |
| GAMG (glioma) | Tetrazolium Salt Assay | 20 | [1] | |
| Uncarine F | CCRF-CEM-C7H2 (leukemia) | Apoptosis Assay | Induces 57% apoptosis at 100 µM | [4] |
Table 2: Cytotoxicity of Marmycin A
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference(s) |
| Marmycin A | HCT-116 (colon) | Not Specified | 0.06 | [13] |
Table 3: Anticancer Activity of Synthetic Spirooxindoles
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference(s) |
| Compound 5l | MCF-7 (breast) | MTT Assay | 3.4 | [5] |
| MDA-MB-231 (breast) | MTT Assay | 8.45 | [5] | |
| Compound 5o | MCF-7 (breast) | MTT Assay | 4.12 | [5] |
| MDA-MB-231 (breast) | MTT Assay | 4.32 | [5] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of oxindole-containing natural products.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic effects of natural products.[14]
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[14] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well plates
-
Human cancer cell lines (e.g., MCF-7, PC3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Oxindole natural product stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the oxindole natural product in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include vehicle controls (medium with the same concentration of DMSO used for the test compounds) and untreated controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a natural product against a specific microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after incubation.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Oxindole natural product stock solution
-
Inoculum suspension standardized to 0.5 McFarland turbidity
-
Resazurin solution (optional, as a viability indicator)
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Microtiter Plates: Add 50 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 50 µL of the natural product stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
Inoculation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 50 µL of the diluted inoculum to each well.
-
Controls: Include a positive control (wells with inoculum but no antimicrobial agent) and a negative control (wells with medium only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the natural product at which no visible growth (turbidity) is observed. If using a viability indicator like resazurin, a color change from blue to pink indicates microbial growth.
Protocol 3: Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of an oxindole natural product on a specific enzyme.
Principle: The activity of an enzyme is measured in the presence and absence of the inhibitor. The extent of inhibition is determined by comparing the rate of the enzymatic reaction with and without the inhibitor.
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Assay buffer (optimized for the specific enzyme)
-
Oxindole natural product stock solution
-
96-well microplate (clear, black, or white, depending on the detection method)
-
Microplate reader (spectrophotometer, fluorometer, or luminometer)
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and a serial dilution of the oxindole inhibitor in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and the inhibitor at various concentrations. Include control wells with no inhibitor (100% enzyme activity) and wells with no enzyme (background).
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately begin measuring the change in signal (absorbance, fluorescence, or luminescence) over time using a microplate reader. The rate of the reaction is determined from the initial linear portion of the progress curve.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to oxindole natural products.
Caption: A generalized workflow for the discovery of bioactive oxindole natural products.
Caption: Pteropodine induces G1 cell cycle arrest by inhibiting CDK2 and CDK4 expression.
Caption: Hierarchical classification of some spirooxindole natural products.
References
- 1. Antiproliferative effects of mitraphylline, a pentacyclic oxindole alkaloid of Uncaria tomentosa on human glioma and neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Oxindole alkaloids from Uncaria tomentosa induce apoptosis in proliferating, G0/G1-arrested and bcl-2-expressing acute lymphoblastic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells [frontiersin.org]
- 6. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Horsfiline - Wikipedia [en.wikipedia.org]
- 8. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 9. Total synthesis of (±)-coerulescine and (±)-horsfiline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elacomine - Wikipedia [en.wikipedia.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
The Structure-Activity Relationship of 4-Hydroxyoxindoles: A Technical Guide for Drug Discovery Professionals
Introduction: The oxindole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide range of biological targets. This is particularly evident in the field of oncology, where the oxindole core is a key feature of numerous kinase inhibitors, including several approved drugs. The 4-hydroxyoxindole motif, specifically, presents a unique combination of features—a hydrogen bond donor/acceptor site and a modifiable aromatic ring—that make it an attractive starting point for the design of novel therapeutics. While extensive research has been conducted on the broader oxindole class, this technical guide will synthesize the available data to provide an in-depth look at the structure-activity relationship (SAR) of 4-hydroxyoxindole derivatives, with a focus on their role as kinase inhibitors. We will explore the impact of substitutions on the core scaffold, detail relevant experimental methodologies, and visualize key biological pathways and experimental workflows.
Core Scaffold and Key Interactions
The foundational 2-oxindole structure provides a robust framework for interaction with the ATP-binding pocket of protein kinases. The lactam NH group and the C2-carbonyl oxygen can form critical hydrogen bonds with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. This bidentate hydrogen bonding pattern is a hallmark of many oxindole-based kinase inhibitors and serves as an anchor for the molecule within the active site.
The hydroxyl group at the C4 position introduces an additional point of interaction. As a hydrogen bond donor and acceptor, the 4-OH group can form additional contacts with amino acid residues in the ATP binding pocket, potentially enhancing binding affinity and selectivity. Furthermore, its electronic properties can influence the overall electron distribution of the aromatic ring, modulating the strength of other interactions.
Structure-Activity Relationship of Substituted 4-Hydroxyoxindoles
While systematic SAR studies focusing exclusively on the 4-hydroxyoxindole scaffold are limited in publicly available literature, a comprehensive analysis of broader oxindole SAR, combined with specific examples, allows for the elucidation of key trends. The biological activity of 4-hydroxyoxindole derivatives is profoundly influenced by the nature and position of substituents on the oxindole core and at the C3 position.
Substitutions on the Oxindole Ring (Positions N1, C5, C6, C7)
-
N1-Substitution: Alkylation or arylation at the N1 position is a common strategy to explore the solvent-exposed region of the ATP-binding pocket. Small alkyl groups, such as methyl or ethyl, are often well-tolerated and can enhance cell permeability. Larger groups, including substituted benzyl moieties, can be introduced to probe for additional hydrophobic interactions or to improve pharmacokinetic properties. In some cases, an unsubstituted N1-H is preferred for maintaining a crucial hydrogen bond.
-
C5 and C6-Substitutions: The C5 and C6 positions are frequently modified to enhance potency and modulate selectivity. Electron-withdrawing groups, such as halogens (F, Cl) or cyano groups, can alter the electronic character of the scaffold and lead to improved activity. Conversely, electron-donating groups like methoxy can also be beneficial, depending on the specific kinase target. The introduction of solubilizing groups at these positions is a common strategy to improve the physicochemical properties of the compounds.
-
C7-Substitution: The C7 position is less commonly substituted, but modifications here can also impact activity. The introduction of small groups can influence the orientation of the oxindole core within the binding site.
Substitutions at the C3-Position
The C3 position is the most common site for introducing diversity in the oxindole scaffold. Typically, a 3-ylidene (exocyclic double bond) or a spirocyclic system is installed at this position.
-
3-Ylidene Derivatives: The (Z)-isomer of 3-ylidene-oxindoles is generally the more active geometric isomer. The substituent attached to the exocyclic double bond extends into the hydrophobic region of the ATP-binding pocket. A wide variety of aromatic and heteroaromatic rings are tolerated at this position. For example, pyrrole, indole, and furan rings have been shown to be effective. The substitution pattern on these rings is critical for fine-tuning the inhibitory activity. For instance, in a series of oxindole-pyridine-based Protein Kinase B (Akt) inhibitors, a 3-furan-2-ylmethylene substituent resulted in high selectivity.[1]
-
Spirooxindoles: The creation of a spirocyclic system at C3 generates a rigid, three-dimensional structure that can occupy distinct regions of the kinase active site. This can lead to high potency and selectivity. Spiro-pyrrolidinyl and spiro-cyclopropyl motifs are common. The substituents on the spiro-ring provide additional vectors for SAR exploration.
Quantitative Analysis of Oxindole Derivatives as Kinase Inhibitors
The following table summarizes the in vitro activity of a selection of substituted oxindole derivatives against various protein kinases. While not exclusively focused on 4-hydroxy derivatives due to the limitations of available data, this table provides a comparative overview of the potency of different substitution patterns on the oxindole core.
| Compound ID | Oxindole Substitutions | C3-Substituent | Target Kinase | IC50 (nM) | Reference |
| 11n | Unsubstituted | 3-(furan-2-ylmethylene) | Akt1 | 0.17 | [1] |
| Sunitinib | 5-F, 6-(pyrrolidin-1-ylmethyl) | 3-(pyrrol-2-ylmethylene) | VEGFR-2, PDGFR-β | 2, 8 | [2] |
| Semaxanib | Unsubstituted | 3-(3,5-dimethyl-1H-pyrrol-2-ylmethylene) | VEGFR-2 | 60 | [2] |
| 6f | 5-Cl, N1-benzyl | 3-((4-chlorophenyl)aminomethylene) | PDGFRα, PDGFRβ, VEGFR-2 | 7.41, 6.18, 7.49 | [3] |
| 9f | 5-Cl, N1-benzyl | 3-((4-(benzyloxy)phenyl)methylene) | PDGFRα, PDGFRβ, VEGFR-2 | 9.9, 6.62, 22.21 | [3] |
Signaling Pathways Modulated by 4-Hydroxyoxindole Derivatives
A primary mechanism of action for many anticancer oxindole derivatives is the inhibition of receptor tyrosine kinases (RTKs) involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key RTK in this process. Inhibition of VEGFR-2 blocks the downstream signaling cascade, leading to a reduction in endothelial cell proliferation, migration, and survival.
Below is a diagram of the VEGFR-2 signaling pathway, a common target for oxindole-based inhibitors.
Caption: VEGFR-2 signaling pathway and the inhibitory action of 4-hydroxyoxindole derivatives.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful discovery and development of novel 4-hydroxyoxindole derivatives. Below are representative methodologies for the synthesis of a 3-substituted oxindole and for its biological evaluation in a kinase inhibition assay and a cell-based cytotoxicity assay.
Synthesis of 3-((4-hydroxyphenyl)methylene)-2-oxoindoline
This procedure is a representative Knoevenagel condensation for the synthesis of a 3-ylidene-oxindole derivative.
-
Reactant Preparation: To a solution of 4-hydroxybenzaldehyde (1.22 g, 10 mmol) in ethanol (20 mL), add 2-oxindole (1.33 g, 10 mmol).
-
Catalyst Addition: Add piperidine (0.5 mL) to the reaction mixture.
-
Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration.
-
Purification: Wash the solid product with cold ethanol and dry under vacuum to afford the desired 3-((4-hydroxyphenyl)methylene)-2-oxoindoline. The product can be further purified by recrystallization from ethanol if necessary.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay (VEGFR-2) using ADP-Glo™
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 80 mM HEPES pH 7.5, 40 mM MgCl₂, 0.2 mg/mL BSA, 2 mM DTT).
-
Prepare a 2X solution of VEGFR-2 kinase and its substrate (e.g., poly(Glu,Tyr) 4:1) in the kinase buffer.
-
Prepare serial dilutions of the 4-hydroxyoxindole test compound in DMSO, and then dilute further into the kinase buffer.
-
Prepare an ATP solution at the desired concentration (e.g., 20 µM) in the kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well white plate, add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Add 1 µL of the diluted test compound or vehicle control (DMSO) to the appropriate wells.
-
Initiate the reaction by adding 2.5 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the 4-hydroxyoxindole derivative (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Sunitinib).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Experimental and SAR Analysis Workflow
The discovery and optimization of novel 4-hydroxyoxindole inhibitors follow a structured workflow, integrating chemical synthesis, biological evaluation, and computational modeling.
References
Methodological & Application
Synthesis of 4-Hydroxyindolin-2-ones: A Detailed Protocol Using Phosphoric Acid-Mediated Annulation
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 4-hydroxyindolin-2-ones through a phosphoric acid-mediated annulation reaction. The described method utilizes readily available β-nitrostyrenes and 1,3-cyclohexanedione as starting materials, offering a practical and efficient route to a diverse set of oxindole derivatives.[1][2][3][4] This protocol is characterized by its simple experimental setup and the production of very good yields.[1][2][3][4] The reaction proceeds via a Michael addition, in situ generation of a hydroxamic acid, followed by dehydration and isomerization to yield the desired 4-hydroxy-3-arylindolin-2-ones.[1]
Introduction
The oxindole scaffold is a prominent structural motif found in numerous bioactive natural products and pharmacologically active molecules. Consequently, the development of efficient synthetic methodologies for constructing the oxindole framework is of significant interest to the medicinal and organic chemistry communities. The phosphoric acid-mediated annulation of β-nitrostyrenes with 1,3-cyclohexanedione presents a straightforward and effective strategy for the synthesis of 4-hydroxyindolin-2-ones. This method avoids the use of harsh reagents and offers a broad substrate scope.[1]
Reaction Scheme
The overall transformation involves the reaction of a β-nitrostyrene with 1,3-cyclohexanedione in the presence of phosphoric acid to yield the corresponding 4-hydroxyindolin-2-one.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 4-Hydroxyindolin-2-ones via Phosphoric Acid-Mediated Annulation of β-Nitrostyrenes with 1,3-Cyclohexanedione | CoLab [colab.ws]
- 4. Synthesis of 4-Hydroxyindolin-2-ones via Phosphoric Acid-Mediated Annulation of β-Nitrostyrenes with 1,3-Cyclohexanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microwave-Assisted Synthesis of 4-Hydroxyindole Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyindole is a crucial intermediate in the synthesis of various pharmaceutically active compounds, most notably the beta-blocker Pindolol.[1][2][3] The indole scaffold itself is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and drugs with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][4][5][6] Traditional methods for synthesizing indole derivatives often involve lengthy reaction times, harsh conditions, and modest yields.[4] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering dramatically reduced reaction times, increased yields, and alignment with the principles of green chemistry.[4][5][6]
These application notes provide a detailed protocol for the microwave-assisted synthesis of 4-hydroxyindole, highlighting the significant advantages of this modern synthetic approach.
Advantages of Microwave-Assisted Synthesis
Microwave irradiation offers several key benefits over conventional heating methods for the synthesis of indole derivatives:
-
Rapid Reaction Times: Reactions that typically take hours can often be completed in minutes or even seconds.[4]
-
Improved Yields: Microwave heating can lead to higher conversion rates and improved product yields.[4]
-
Enhanced Purity: The reduction in reaction time often minimizes the formation of byproducts, resulting in cleaner reaction profiles.[4]
-
Energy Efficiency: Focused heating of the reaction mixture is more energy-efficient than conventional oil baths or heating mantles.[1][2]
-
Green Chemistry: MAOS often allows for the use of less hazardous solvents or even solvent-free conditions, contributing to more environmentally friendly processes.[5][7]
Reaction Pathway: Dehydrogenative Aromatization of 4-Oxoindole
The microwave-assisted synthesis of 4-hydroxyindole can be achieved through a two-step dehydrogenative aromatization of a 4-oxoindole intermediate.[1][2] The general pathway involves an initial bromination of the 4-oxoindole followed by dehydrohalogenation to yield the aromatic 4-hydroxyindole.
Caption: General reaction pathway for the two-step synthesis of 4-hydroxyindole.
Experimental Protocols
This section provides a detailed protocol for the microwave-assisted synthesis of 4-hydroxyindole from a corresponding 4-oxoindole, as adapted from reported procedures.[1][2]
Materials and Equipment
-
4-Oxo-1,4,5,6,7,8-hexahydroindole (or a suitable precursor)
-
Copper(II) bromide (CuBr₂)
-
Lithium chloride (LiCl)
-
Lithium carbonate (Li₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Microwave synthesizer (e.g., CEM Microwave Synthesizer)
-
Sealed reaction vessels (10 mL)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
-
Melting point apparatus
-
NMR and IR spectrometers for product characterization
Step 1: Microwave-Assisted Bromination of 4-Oxoindole
-
In a 10 mL sealed microwave reaction vessel, combine the starting 4-oxoindole and copper(II) bromide.
-
Irradiate the mixture in the microwave synthesizer.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Isolate the brominated intermediate.
Step 2: Microwave-Assisted Dehydrohalogenation
-
To the vessel containing the brominated intermediate from Step 1, add lithium chloride, lithium carbonate, and DMF.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture under controlled temperature and power settings.
-
After the reaction is complete, cool the vessel to a safe temperature.
-
Isolate and purify the crude 4-hydroxyindole product, for example by acidification with hydrochloric acid and subsequent workup.[1]
-
Characterize the final product using melting point, IR, and NMR spectroscopy.[1]
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of 4-hydroxyindole.
Caption: Workflow for microwave-assisted 4-hydroxyindole synthesis.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of 4-hydroxyindole and a related tosyl-protected intermediate, comparing microwave-assisted and conventional methods where applicable.
| Step/Product | Method | Reagents | Power (W) | Temperature (°C) | Time | Yield (%) | Reference |
| Synthesis of 1-tosyl-1H-indol-4-ol | Microwave | 1-tosyl-4-oxo-4,5,6,7-tetrahydro-1H-indole, CuBr₂, LiBr, Li₂CO₃ | - | - | minutes | Good | [1] |
| Synthesis of 4-Hydroxyindole | Microwave | 1-tosyl-1H-indol-4-ol, NaOH, H₂O | 70 | 90 | 2 min | Good | [1] |
Conclusion
Microwave-assisted synthesis provides a rapid, efficient, and environmentally conscious method for the preparation of 4-hydroxyindole intermediates.[1][2] This technology significantly accelerates the synthetic process compared to traditional heating methods, offering higher yields and cleaner products.[4] The protocols and data presented herein demonstrate the practical advantages of incorporating microwave technology into the workflows of researchers and professionals in the field of drug development and medicinal chemistry. The adoption of MAOS for the synthesis of such valuable building blocks can streamline the discovery and development of new therapeutic agents.
References
- 1. actascientific.com [actascientific.com]
- 2. actascientific.com [actascientific.com]
- 3. A New Synthesis of 4-Hydroxyindole [cjcu.jlu.edu.cn]
- 4. ijrpr.com [ijrpr.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
Application Notes and Protocols for 4-Hydroxyindolin-2-one in Cellular Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyindolin-2-one and its derivatives are a class of synthetic compounds that have garnered significant interest in oncological research due to their potential antiproliferative and cytotoxic activities against various cancer cell lines. These compounds are structurally related to several kinase inhibitors and have been shown to induce apoptosis and modulate key signaling pathways involved in cell growth and survival. These application notes provide a comprehensive overview of the use of this compound in cellular proliferation assays, including detailed experimental protocols and a summary of its mechanism of action.
Mechanism of Action
While the precise molecular targets of this compound are still under investigation, studies on its derivatives suggest a multi-faceted mechanism of action that often culminates in the induction of apoptosis. A significant body of evidence points towards the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway as a primary mode of action for this class of compounds.[1][2] The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth, and its aberrant activation is a hallmark of many cancers.[3][4]
By inhibiting the PI3K/Akt pathway, this compound and its analogs can trigger a cascade of downstream events, including the modulation of pro- and anti-apoptotic proteins, leading to programmed cell death.[1]
Signaling Pathway Diagram
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.
Quantitative Data Summary
The cytotoxic and antiproliferative effects of this compound and its derivatives have been evaluated against a panel of human cancer cell lines using various cellular proliferation assays, most commonly the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, are summarized below. It is important to note that many of the detailed studies have been conducted on derivatives of this compound.
| Compound Class | Cell Line | Cancer Type | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |
| Indolin-2-one Derivative | A549 | Non-small cell lung cancer | MTT | 48 | 4.37 - 16 | [5] |
| Indolin-2-one Derivative | HT-29 | Colorectal cancer | MTT | Not Specified | 0.016 | [6] |
| Indolin-2-one Derivative | H460 | Lung cancer | MTT | Not Specified | 0.0037 | [6] |
| Indolin-2-one Derivative | MDA-MB-231 | Breast cancer | MTT | Not Specified | >10 | [6] |
| Indolin-2-one Derivative | HepG2 | Hepatocellular carcinoma | MTT | 48 | 2.53 | [7] |
| Indolin-2-one Derivative | MCF-7 | Breast cancer | MTT | 48 | 7.54 | [7] |
| Indolin-2-one Derivative | Jurkat | Acute T cell leukemia | MTT | 48 | 4 - 6.5 | [8] |
| Indolin-2-one Derivative | THP-1 | Acute monocytic leukemia | MTT | 48 | 4 - 6.5 | [8] |
Experimental Protocols
The following is a detailed protocol for determining the cytotoxic effects of this compound on adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.[9]
Materials
-
This compound
-
Cancer cell line of interest (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow Diagram
Caption: A step-by-step workflow for determining the IC50 of this compound using an MTT assay.
Protocol Steps
-
Cell Seeding:
-
Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Wash the cells with sterile PBS, and then detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.1% to avoid solvent toxicity.
-
Include a vehicle control group (medium with the same concentration of DMSO as the highest compound concentration).
-
After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for another 48 to 72 hours.
-
-
MTT Assay:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value from the dose-response curve using a suitable software package (e.g., GraphPad Prism).[4]
-
Conclusion
This compound and its derivatives represent a promising class of compounds for cancer research. The provided protocols and data serve as a valuable resource for scientists and researchers investigating the antiproliferative effects of these molecules. The inhibition of the PI3K/Akt signaling pathway appears to be a key mechanism of action, making these compounds interesting candidates for further development as targeted cancer therapies. Further studies are warranted to fully elucidate the specific molecular targets and to expand the evaluation of these compounds in a broader range of cancer models.
References
- 1. 4-Hydroxyderricin Promotes Apoptosis and Cell Cycle Arrest through Regulating PI3K/AKT/mTOR Pathway in Hepatocellular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4'-hydroxywogonin inhibits colorectal cancer angiogenesis by disrupting PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for 4-Hydroxyoxindole Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for assessing the kinase inhibitory activity of 4-hydroxyoxindole and its derivatives. The indole/oxindole scaffold is a privileged structure in medicinal chemistry, known to be a key pharmacophore in numerous bioactive compounds, including 30 approved ATP-competitive kinase inhibitors.[1] Kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer, making them prime targets for therapeutic intervention.
Introduction to 4-Hydroxyoxindole as a Kinase Inhibitor
The oxindole core is a fundamental component of multi-kinase inhibitors like Sunitinib.[2] The 4-hydroxyoxindole scaffold, a derivative of oxindole, presents a promising framework for the development of novel kinase inhibitors. The hydroxyl group at the 4-position can potentially form key hydrogen bond interactions within the ATP-binding site of various kinases, contributing to inhibitor potency and selectivity. This document outlines the methodologies to characterize the inhibitory profile of 4-hydroxyoxindole-based compounds.
Data Presentation: Inhibitory Activity of Oxindole Derivatives
The following tables summarize the in vitro inhibitory activities of various oxindole derivatives against a panel of protein kinases. This data serves as a reference for the potential efficacy of the 4-hydroxyoxindole scaffold.
Table 1: Biochemical Kinase Inhibition Data for Oxindole Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Assay Type | Reference |
| 11n | Akt1 | 0.00017 | Biochemical | [3] |
| 15c | VEGFR | 0.117 | Biochemical | [4] |
| 15c | RET | 1.185 | Biochemical | [4] |
| 15c | FGFR1 | 1.287 | Biochemical | [4] |
| FN1501 | FLT3 | 0.00027 | Biochemical | [2] |
| FN1501 | CDK2 | 0.00247 | Biochemical | [2] |
| FN1501 | CDK4 | 0.00085 | Biochemical | [2] |
| FN1501 | CDK6 | 0.00196 | Biochemical | [2] |
| Compound III | FLT3 | 2.49 | Biochemical | [2] |
| Compound 25 | Src | 0.0038 | Enzymatic | [5] |
Table 2: Cell-Based Assay Data for Oxindole Derivatives
| Compound ID | Cell Line | IC50 (µM) | Assay Type | Reference |
| 15c | MCT-7 | 0.00439 | Antiproliferative | [4] |
| 15c | DU 145 | 0.00106 | Antiproliferative | [4] |
| 15c | HCT-116 | 0.00034 | Antiproliferative | [4] |
| Compound III | MV4-11 (FLT3-ITD) | 4.3 | Antiproliferative (72h) | [2] |
| Compound 25 | Src-dependent cells | 0.94 | Cell proliferation | [5] |
Experimental Protocols
Detailed methodologies are provided for key experiments to determine the kinase inhibitory potential of 4-hydroxyoxindole compounds.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a luminescent, homogeneous assay to quantify kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[6]
Principle: The assay is performed in two steps. First, the kinase reaction is conducted with the kinase, a substrate, ATP, and the 4-hydroxyoxindole inhibitor. The ADP-Glo™ Reagent is then added to stop the reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the generated ADP to ATP, which is used by luciferase to produce a luminescent signal proportional to the ADP concentration.
Workflow Diagram:
Caption: Workflow for the ADP-Glo™ biochemical kinase inhibition assay.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
4-hydroxyoxindole test compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white opaque plates
-
Multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the 4-hydroxyoxindole compound in DMSO. A typical starting concentration is 10 mM.
-
Reagent Preparation:
-
Thaw all reagents and equilibrate to room temperature.
-
Prepare the 1x Kinase Assay Buffer.
-
Dilute the kinase and substrate in 1x Kinase Assay Buffer. The optimal concentrations of kinase and substrate should be determined empirically but are typically in the low nanomolar and micromolar range, respectively.
-
Prepare the ATP solution in 1x Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Kinase Reaction:
-
Add 5 µL of the diluted 4-hydroxyoxindole compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a master mix of the kinase and substrate. Add 10 µL of this mix to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate for another 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell-Based Kinase Inhibition Assay (Cellular Phosphorylation Assay)
This protocol measures the ability of 4-hydroxyoxindole to inhibit the phosphorylation of a specific substrate within a cellular context.[7]
Principle: Cells are treated with the 4-hydroxyoxindole inhibitor, and the phosphorylation status of a downstream substrate of the target kinase is quantified. A decrease in the phosphorylation of the substrate indicates inhibition of the kinase activity.
Workflow Diagram:
Caption: Workflow for a cell-based kinase phosphorylation assay.
Materials:
-
Cell line expressing the target kinase and substrate
-
Cell culture medium and supplements
-
96-well cell culture plates
-
4-hydroxyoxindole test compound
-
Stimulating agent (e.g., growth factor, if required)
-
Lysis buffer
-
Phospho-specific and total protein antibodies for the substrate of interest
-
Detection reagents (e.g., ELISA kit, Western blot reagents)
-
Plate reader or imaging system
Procedure:
-
Cell Seeding: Seed the appropriate cell line into a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Inhibitor Treatment:
-
If necessary, serum-starve the cells for 4-24 hours to reduce basal kinase activity.
-
Prepare serial dilutions of the 4-hydroxyoxindole compound in the appropriate cell culture medium.
-
Remove the medium from the cells and add the medium containing the inhibitor or vehicle control (DMSO).
-
Incubate for the desired time (e.g., 1-24 hours).
-
-
Cell Stimulation (if applicable): If the kinase pathway is activated by an external stimulus, add the stimulating agent (e.g., EGF, PDGF) for a predetermined time (e.g., 15-30 minutes).
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 10-20 minutes.
-
-
Detection of Phosphorylation:
-
ELISA-based detection: Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody for the total substrate. Detect the phosphorylated substrate using a phospho-specific primary antibody and a labeled secondary antibody.
-
Western Blotting: Collect the lysates, determine the protein concentration, and perform SDS-PAGE followed by transfer to a membrane. Probe the membrane with phospho-specific and total substrate antibodies.
-
-
Data Analysis: Normalize the phospho-protein signal to the total protein signal. Calculate the percent inhibition for each concentration of the 4-hydroxyoxindole compound and determine the IC50 value.
Signaling Pathway Diagram
The following diagram illustrates a generic kinase signaling cascade that can be inhibited by a 4-hydroxyoxindole derivative.
Caption: A generic receptor tyrosine kinase signaling pathway.
These protocols and application notes provide a framework for the comprehensive evaluation of 4-hydroxyoxindole and its derivatives as potential kinase inhibitors. Adaptation of these protocols to specific kinases and cellular contexts will be necessary for a thorough characterization of novel compounds.
References
- 1. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and SAR of oxindole-pyridine-based protein kinase B/Akt inhibitors for treating cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Src kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
Application of Indolin-2-one Derivatives as Aurora B Kinase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of indolin-2-one derivatives as potent and selective inhibitors of Aurora B kinase, a key regulator of mitosis and a promising target for anti-cancer therapies.
The indolin-2-one scaffold has emerged as a privileged structure in the development of kinase inhibitors. Several derivatives incorporating this core have demonstrated significant inhibitory activity against Aurora B kinase. This document will focus on the application of these compounds, using publicly available data on representative molecules to illustrate their utility in cancer research.
Mechanism of Action
Aurora B is a serine/threonine kinase that functions as the catalytic component of the Chromosomal Passenger Complex (CPC).[1][2] The CPC, which also includes INCENP, Survivin, and Borealin, is a master regulator of mitotic events.[3] Aurora B's roles are critical for proper chromosome condensation, kinetochore-microtubule attachments, spindle assembly checkpoint (SAC) activation, and cytokinesis.[1][4]
Inhibition of Aurora B kinase activity by small molecules like indolin-2-one derivatives disrupts these processes. The primary mechanism of action for many of these inhibitors is as ATP-competitive inhibitors, binding to the ATP pocket of the kinase and blocking its enzymatic activity.[5][6] This leads to a cascade of cellular events, including:
-
Failure of Cytokinesis: Inhibition of Aurora B prevents the proper completion of cell division, leading to the formation of polyploid cells (cells with more than the normal number of chromosome sets).[4][7]
-
Abrogation of the Spindle Assembly Checkpoint: The SAC is a crucial surveillance mechanism that ensures all chromosomes are correctly attached to the mitotic spindle before cell division proceeds. Aurora B inhibitors can override this checkpoint.[1]
-
Induction of Apoptosis: The mitotic catastrophe resulting from Aurora B inhibition ultimately triggers programmed cell death (apoptosis) in cancer cells.[4][8]
Quantitative Data on Indolin-2-one Based Aurora B Inhibitors
The following table summarizes the inhibitory potency of several exemplary indolin-2-one derivatives against Aurora B kinase and their anti-proliferative effects on cancer cell lines.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Anti-proliferative IC50 (nM) | Reference |
| HOI-07 | Aurora B | ~100 | A549 (Lung) | Not specified | [4] |
| Aurora A | No inhibition at 1 µM | [4] | |||
| Compound 1 | Aurora B | 19.95 (Ki) | MDA-MB-468 (Breast) | 21.0 ± 2.9 | [6] |
| Compound 6e | Aurora B | 16.2 | MDA-MB-468 (Breast) | 32.6 ± 9.9 | [9] |
| Compound 8a | Aurora B | 10.5 | MDA-MB-468 (Breast) | 29.1 ± 7.3 | [9] |
Signaling Pathways and Experimental Workflows
Aurora B Signaling Pathway
Caption: Aurora B kinase signaling pathway and point of inhibition.
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for characterizing an Aurora B kinase inhibitor.
Cellular Consequences of Aurora B Inhibition
Caption: Logical flow from Aurora B inhibition to anti-tumor effects.
Experimental Protocols
In Vitro Aurora B Kinase Assay
This protocol is designed to determine the direct inhibitory effect of a compound on purified Aurora B kinase activity.
Materials:
-
Recombinant active Aurora B kinase
-
Kinase substrate (e.g., inactive histone H3.3 protein)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (indolin-2-one derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system[10]
-
White, opaque 96-well or 384-well plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in Kinase Assay Buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Reaction Setup: To each well of the plate, add:
-
2.5 µL of test compound dilution (or DMSO for positive control).
-
5 µL of a mix containing the kinase substrate and ATP (e.g., final concentration of 100 µM ATP).[4]
-
-
Initiate Reaction: Add 2.5 µL of diluted Aurora B kinase to each well. For blank wells, add 2.5 µL of Kinase Assay Buffer without the enzyme.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Signal Detection (using ADP-Glo™):
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive (DMSO) and negative (blank) controls. Determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Phospho-Histone H3 (Ser10)
This protocol assesses the in-cell activity of the Aurora B inhibitor by measuring the phosphorylation of its direct substrate, Histone H3 at Serine 10.[6]
Materials:
-
Cancer cell line of interest (e.g., A549, MDA-MB-468)
-
Cell culture medium and supplements
-
Test compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-total Histone H3 (or a loading control like GAPDH/Vinculin).
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Add 100 µL of ice-cold Lysis Buffer to each well, scrape the cells, and collect the lysate.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), prepare samples with SDS-PAGE loading buffer, and boil. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-phospho-Histone H3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
-
Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Quantify band intensity and normalize the phospho-Histone H3 signal to the total Histone H3 or loading control signal.
Cell Proliferation (MTT) Assay
This assay measures the effect of the inhibitor on cell viability and proliferation.
Materials:
-
Cancer cell line
-
96-well plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl and isopropanol)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the test compound. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the cells for a desired period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the inhibitor on cell cycle progression, specifically to identify an increase in cells with >4N DNA content (polyploidy).[4]
Materials:
-
Cancer cell line
-
Test compound
-
PBS
-
Ethanol (ice-cold 70%)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use analysis software to gate the cell populations based on their DNA content (G1, S, G2/M, and >4N). Quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the >4N population is indicative of Aurora B inhibition.
References
- 1. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora B Inhibitors as Cancer Therapeutics [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the therapeutic applications for Aurora B inhibitors? [synapse.patsnap.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 8. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
Application Notes and Protocols: 4-Hydroxyindolin-2-one Derivatives as Multi-Targeted Inhibitors in Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of 4-hydroxyindolin-2-one derivatives as a promising class of multi-targeted inhibitors for cancer therapy. This document includes a summary of their activity, detailed protocols for key experimental assays, and visualizations of relevant signaling pathways and workflows.
Introduction
The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of several approved kinase inhibitors, such as Sunitinib.[1] Modifications to this core structure, particularly at the 3, 4, and 5-positions, have led to the development of derivatives with potent and multi-targeted anticancer activities.[2][3][4] The this compound moiety, in particular, is found in compounds that exhibit inhibitory effects against a range of cancer-related targets, including receptor tyrosine kinases (RTKs), serine/threonine kinases, and other crucial cellular pathways.[5]
These derivatives exert their anticancer effects through various mechanisms, including the inhibition of angiogenesis via blockade of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) signaling, cell cycle arrest through inhibition of kinases like Aurora B, and induction of apoptosis via novel mechanisms such as the activation of the unfolded protein response (UPR).[1][5][6] This multi-targeted approach is a promising strategy to enhance therapeutic efficacy and overcome resistance mechanisms that often arise with single-target therapies.[7]
Data Presentation: In Vitro Activity of Indolin-2-one Derivatives
The following tables summarize the in vitro cytotoxic and inhibitory activity of selected indolin-2-one derivatives against various cancer cell lines and kinases.
Table 1: Cytotoxic Activity (IC50) of Indolin-2-one Derivatives in Human Cancer Cell Lines
| Compound/Derivative Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| ErSO | T47D | Breast (ERα-positive) | 0.034 (average) | [5] |
| Hs578t | Breast (ERα-negative) | Potent Activity | [5] | |
| MDA-MB-468 | Breast (ERα-negative) | Potent Activity | [5] | |
| Thiazolidinone-isatin hybrid (7g) | A549 | Non-small-cell lung | 40 | [8] |
| MCF-7 | Breast | 40 | [8] | |
| PC3 | Prostate | 50 | [8] | |
| Indolin-2-one with Thiazolidinone (5h) | HT-29 | Colon | 0.016 | |
| H460 | Lung | 0.0037 | ||
| Carbamate derivative (6e) | MDA-MB-468 | Breast | 0.0326 | [6] |
| Cyclopropylurea derivative (8a) | MDA-MB-468 | Breast | 0.0291 | [6] |
| 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}-indolin-2-one derivatives (VIb-d) | HeLa | Cervical | 10.64 - 33.62 | |
| 2-thioxoimidazolidin-4-one derivative (Compound 4) | HepG2 | Liver | 0.017 | [9] |
Table 2: Kinase Inhibitory Activity of Indolin-2-one Derivatives
| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |
| Carbamate derivative (6e) | Aurora B | 16.2 | [6] |
| Cyclopropylurea derivative (8a) | Aurora B | 10.5 | [6] |
| SU11274 | Met | Potent, selective inhibition | |
| Pyrrolo-fused-heterocycle-2-indolinone (Compound 9) | VEGFR, PDGFR, c-Kit | <50 | [10] |
| Pyrrolo-fused-heterocycle-2-indolinone (Compound 25) | VEGFR, PDGFR, c-Kit | <50 | [10] |
Signaling Pathways and Experimental Workflows
Visual diagrams of key signaling pathways targeted by this compound derivatives and workflows for essential experimental protocols are provided below.
Figure 1. Inhibition of the VEGFR-2 signaling pathway.
Figure 2. Inhibition of Aurora B kinase signaling.
Figure 3. Activation of the Unfolded Protein Response (UPR).
Figure 4. Experimental workflow for the MTT cell viability assay.
Figure 5. Workflow for Annexin V/PI apoptosis assay.
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of viability, proliferation, and cytotoxicity.[8] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Materials:
-
96-well flat-bottom sterile plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound derivative stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[11]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for measuring the ability of a compound to inhibit a specific kinase. The format can be adapted for various detection methods (e.g., radiometric, fluorescence, luminescence).[12]
Materials:
-
Purified recombinant kinase
-
Specific kinase substrate (peptide or protein)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[12]
-
ATP solution
-
This compound derivative stock solutions (in DMSO)
-
96- or 384-well assay plates (e.g., black plates for fluorescence)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, phosphospecific antibody)
-
Microplate reader (appropriate for the detection method)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the inhibitor compound in DMSO, then dilute further in kinase assay buffer. Prepare solutions of the kinase, substrate, and ATP in kinase assay buffer at 2X or higher final concentration.
-
Inhibitor Pre-incubation: Add the diluted inhibitor or vehicle (DMSO) to the assay plate wells. Add the kinase solution to all wells. Incubate for 10-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Kinase Reaction: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes). The time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA, or the stop reagent from a commercial kit).[12]
-
Signal Detection: Add the detection reagents according to the manufacturer's protocol. For example, in an ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP into a luminescent signal.[13]
-
Measurement: Read the signal (luminescence, fluorescence, or absorbance) on a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[6] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is bound by fluorescently-labeled Annexin V. PI is a DNA-binding dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with the this compound derivative for the desired time.
-
Harvesting: For adherent cells, gently trypsinize and collect the cells. Combine them with the supernatant from the culture dish, which contains floating apoptotic cells. For suspension cells, collect the cells directly.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[7] Discard the supernatant and wash the cell pellet once with cold PBS.[6]
-
Resuspension: Centrifuge again and discard the supernatant. Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[6]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[7]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[6]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube.[7] Analyze the samples on a flow cytometer within one hour.[7] Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
-
Data Interpretation:
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This flow cytometry method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[4]
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1-2 x 10⁶ cells by trypsinization (for adherent cells) or centrifugation.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping.[1]
-
Incubation for Fixation: Incubate the cells on ice for at least 30 minutes or at -20°C for longer storage.[4]
-
Rehydration and Staining: Centrifuge the fixed cells and carefully remove the ethanol. Wash the pellet twice with PBS.[1] Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[1]
-
Incubation for Staining: Incubate the tubes for 30 minutes at room temperature in the dark.[1]
-
Analysis: Analyze the samples on a flow cytometer. Use a low flow rate and collect data on a linear scale for the PI signal. Gate on single cells to exclude doublets and aggregates.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
References
- 1. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 2. Endoplasmic Reticulum Stress Sensing in the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. Unfolded protein response - Wikipedia [en.wikipedia.org]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. benchchem.com [benchchem.com]
- 8. researchhub.com [researchhub.com]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. benchchem.com [benchchem.com]
- 13. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for High-Throughput Screening of 4-Hydroxyoxindole Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 4-hydroxyoxindole analogs. The oxindole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory and anticancer properties. These protocols are designed to identify and characterize lead compounds from a library of 4-hydroxyoxindole derivatives targeting key signaling pathways implicated in disease.
Introduction to 4-Hydroxyoxindole Analogs
The 4-hydroxyoxindole core is a key pharmacophore found in a variety of biologically active molecules. Analogs of this structure have been shown to exhibit potent inhibitory activity against several important drug targets, including protein kinases and enzymes involved in inflammatory pathways. Their synthetic tractability allows for the creation of diverse chemical libraries, making them ideal candidates for HTS campaigns aimed at discovering novel therapeutics.
Key Biological Targets and Signaling Pathways
Based on existing research, two primary areas of focus for HTS of 4-hydroxyoxindole analogs are oncology and inflammation. The key targets within these areas include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Nitric Oxide Synthase (NOS).
VEGFR2 Signaling in Angiogenesis
VEGFR2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[1] Dysregulation of VEGFR2 signaling is a hallmark of cancer, contributing to tumor growth and metastasis.[1] Inhibition of VEGFR2 is a clinically validated strategy for cancer therapy.
VEGFR2 signaling pathway and point of inhibition.
Nitric Oxide Synthase (NOS) in Inflammation
Nitric oxide (NO) is a signaling molecule with diverse physiological roles. The inducible isoform of nitric oxide synthase (iNOS) is often upregulated during inflammation, leading to excessive NO production.[2] This overproduction can contribute to tissue damage and the inflammatory cascade.[2] Therefore, selective inhibition of iNOS is a promising therapeutic strategy for inflammatory diseases.[2]
iNOS signaling pathway in inflammation.
High-Throughput Screening Workflow
A tiered approach is recommended for screening 4-hydroxyoxindole analog libraries. This involves a primary biochemical screen to identify initial hits, followed by secondary cell-based assays to confirm activity and assess cytotoxicity, and finally, lead optimization.
High-throughput screening workflow for 4-hydroxyoxindole analogs.
Experimental Protocols
Primary HTS: Biochemical Assays
This assay is designed to screen for inhibitors of the VEGF165:VEGFR2 interaction.[1][3]
Materials:
-
VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit (e.g., BPS Bioscience, Cat. No. 79670)[3]
-
White 96-well or 384-well microplates
-
Luminometer
-
4-hydroxyoxindole analog library dissolved in DMSO
Protocol:
-
Coat the wells of a 96-well plate with VEGF165 protein and incubate overnight at 4°C.
-
Wash the wells and block with Blocking Buffer.
-
Prepare serial dilutions of the 4-hydroxyoxindole analogs in assay buffer (final DMSO concentration ≤1%).
-
Add the diluted compounds to the wells. Include positive control (known inhibitor) and negative control (vehicle) wells.
-
Add biotinylated VEGFR2 to the wells.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
Wash the wells and add Streptavidin-HRP.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
Wash the wells and add ELISA ECL substrate.
-
Read the chemiluminescence signal using a luminometer.
Data Analysis: Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (Signalcompound - Signalbackground) / (Signalvehicle - Signalbackground))
Hits are typically defined as compounds exhibiting >50% inhibition at a single concentration (e.g., 10 µM).
This assay measures the production of nitrite, a stable breakdown product of NO, to determine iNOS activity.[2]
Materials:
-
Recombinant human iNOS enzyme
-
L-Arginine
-
NADPH
-
Tetrahydrobiopterin (BH4)
-
Griess Reagent (Component A: sulfanilamide in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well or 384-well microplates
-
Spectrophotometer
-
4-hydroxyoxindole analog library dissolved in DMSO
Protocol:
-
Prepare a reaction buffer containing all cofactors (NADPH, BH4).
-
Add the reaction buffer, L-arginine, and iNOS enzyme to the wells of a microplate.
-
Add the 4-hydroxyoxindole analogs at various concentrations. Include positive (known iNOS inhibitor, e.g., L-NIL) and negative (vehicle) controls.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction.
-
Add Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add Griess Reagent Component B to each well and incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite produced in each well. Determine the percent inhibition for each compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.
Secondary HTS: Cell-Based Assays
This assay assesses the effect of hit compounds on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., HCT116, MCF-7, HepG-2)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Multichannel pipette and plate reader
Protocol:
-
Seed cancer cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the hit compounds from the primary screen in complete medium.
-
Remove the old medium and add the medium containing the compounds to the cells. Include vehicle-treated controls.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Data Analysis: Calculate the percent cell viability relative to the vehicle-treated control. Plot the percent viability against the compound concentration and determine the IC50 value.
This assay evaluates the effect of hit compounds on the ability of endothelial cells to form capillary-like structures.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel or equivalent basement membrane extract
-
96-well plates
-
Calcein AM (for fluorescent visualization)
-
Inverted fluorescence microscope with imaging software
Protocol:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in a basal medium containing the hit compounds at various concentrations.
-
Seed the HUVECs onto the Matrigel-coated wells.
-
Incubate for 4-18 hours at 37°C in a 5% CO₂ incubator.
-
Stain the cells with Calcein AM.
-
Visualize and capture images of the tube formation using a fluorescence microscope.
Data Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Calculate the percent inhibition of tube formation relative to the vehicle control.
Data Presentation
The quantitative data from the screening assays should be summarized in tables for easy comparison.
Table 1: Biochemical Screening Results for 4-Hydroxyoxindole Analogs
| Compound ID | VEGFR2 Inhibition IC50 (µM) | iNOS Inhibition IC50 (µM) |
| HO-001 | 1.2 ± 0.2 | > 50 |
| HO-002 | 0.5 ± 0.1 | 15.3 ± 2.1 |
| HO-003 | > 50 | 2.5 ± 0.4 |
| Sunitinib (Ref.) | 0.08 ± 0.01 | ND |
| L-NIL (Ref.) | ND | 0.8 ± 0.1 |
ND: Not Determined
Table 2: Cell-Based Assay Results for Hit Compounds
| Compound ID | HCT116 Viability IC50 (µM) | MCF-7 Viability IC50 (µM) | Angiogenesis Inhibition IC50 (µM) |
| HO-001 | 5.6 ± 0.8 | 8.2 ± 1.1 | 2.1 ± 0.3 |
| HO-002 | 2.1 ± 0.4 | 4.5 ± 0.7 | 0.9 ± 0.2 |
| HO-003 | 25.4 ± 3.2 | 31.8 ± 4.5 | > 50 |
Conclusion
These application notes provide a comprehensive framework for the high-throughput screening of 4-hydroxyoxindole analog libraries. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify and characterize novel lead compounds with potential therapeutic applications in oncology and inflammatory diseases. The detailed protocols and data presentation guidelines are intended to facilitate the successful implementation of HTS campaigns in drug discovery and development.
References
Application Notes and Protocols: Preparation of 4-Hydroxy-3-arylindolin-2-ones from β-Nitrostyrenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-hydroxy-3-arylindolin-2-ones through a phosphoric acid-mediated annulation of β-nitrostyrenes with 1,3-cyclohexanedione. This method offers a practical and efficient route to a diverse range of oxindole derivatives, utilizing readily available starting materials and demonstrating good yields.[1][2][3] The described synthesis is characterized by its simple experimental setup. The reaction proceeds via a proposed mechanism involving a Michael addition, in situ generation of a hydroxamic acid, followed by dehydration and isomerization to yield the desired 4-hydroxy-3-arylindolin-2-one core structure.[1][2]
Introduction
The indolin-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. In particular, 4-hydroxy-3-substituted indolin-2-ones are of significant interest due to their potential therapeutic applications. The synthesis of these complex heterocyclic systems from simple, acyclic precursors is a key challenge in organic synthesis. The protocol outlined below, based on the work of Li et al. (2024), describes a robust (3+2) annulation strategy for the construction of 4-hydroxy-3-arylindolin-2-ones from various β-nitrostyrenes and 1,3-cyclohexanedione.[1][2][3]
Experimental Workflow
The overall experimental workflow for the synthesis of 4-hydroxy-3-arylindolin-2-ones is depicted below. The process begins with the preparation of the reaction mixture, followed by heating to the specified temperature, and concludes with product isolation and purification.
References
Application Notes and Protocols: Gold-Catalyzed Synthesis of 4-Silyloxyindoles as Versatile Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 4-silyloxyindoles, a class of valuable precursors for various biologically active molecules. The core of this methodology is an efficient gold-catalyzed "back-to-front" benzannulation of functionalized pyrrole derivatives. This approach offers significant advantages in controlling regioselectivity, which is often a challenge in traditional indole synthesis.
The 4-hydroxyindole scaffold, readily accessible from the described 4-silyloxyindoles via deprotection, is a key structural motif found in a range of pharmaceuticals and natural products.[1] Notable examples include the beta-blocker Pindolol, the psychedelic compound psilocin, and molecules investigated for their potential to inhibit amyloid fibrillization in the context of neurodegenerative diseases.[2][3][4][5] This makes the robust synthesis of 4-silyloxyindoles a critical enabling technology for drug discovery and development.
Logical Workflow: From Precursor to Bioactive Scaffolds
The synthesized 4-silyloxyindoles serve as stable, protected intermediates. A simple deprotection step reveals the 4-hydroxyindole core, which can then be elaborated into more complex, pharmacologically active compounds.
Caption: Logical flow from the synthesized 4-silyloxyindole precursor to bioactive molecules.
Data Presentation
The gold-catalyzed cyclization demonstrates a broad substrate scope with generally high yields and regioselectivity. The following table summarizes the results for the synthesis of various 4-silyloxyindole derivatives (7) from their corresponding O-monosilylated pyrrolyl diols (2).[1]
| Entry | Substrate (2) | R¹ | R² | R³ | R⁴ | Product (7) | Yield (%)¹ | Selectivity (4-O/7-O)² |
| 1 | 2aa | H | H | H | Ph | 7aa | 84 | >20:1 |
| 2 | 2ab | H | H | H | 4-MeC₆H₄ | 7ab | 85 | >20:1 |
| 3 | 2ac | H | H | H | 4-MeOC₆H₄ | 7ac | 87 | >20:1 |
| 4 | 2ad | H | H | H | 4-FC₆H₄ | 7ad | 82 | >20:1 |
| 5 | 2ae | H | H | H | 4-ClC₆H₄ | 7ae | 86 | >20:1 |
| 6 | 2af | H | H | H | 4-BrC₆H₄ | 7af | 88 | >20:1 |
| 7 | 2ag | H | H | H | 2-thienyl | 7ag | 81 | >20:1 |
| 8 | 2ah | H | H | H | Cyclopropyl | 7ah | 75 | 10:1³ |
| 9 | 2ai | H | H | H | n-Hex | 7ai | 78 | 14:1⁴ |
| 10 | 2aj | H | H | H | TMS | 7aj | 65⁵ | 8:1 |
| 11 | 2ak | H | H | H | TIPS | 7ak | 73 | >20:1 |
| 12 | 2ba | Me | H | H | Ph | 7ba | 82 | >20:1 |
| 13 | 2ca | H | Me | H | Ph | 7ca | 80 | >20:1 |
| 14 | 2da | H | H | Me | Ph | 7da | 55⁶ | 8:1 |
¹Isolated yield after column chromatography. ²Regioselectivity determined by ¹H NMR of the crude reaction mixture. ³Reaction conducted at 0.1 M concentration. ⁴An additional catalyst loading was required. ⁵Reaction required longer time and additional catalyst. ⁶Lower yield attributed to impurities in the starting material.
Experimental Protocols
The synthesis is a multi-step process involving the preparation of pyrrol-yn-glycol precursors followed by the key gold-catalyzed cyclization.
Overall Experimental Workflow
Caption: General workflow for the synthesis of 4-silyloxyindoles.
Protocol 1: Synthesis of Pyrrol-yn-glycol Precursors (e.g., 2aa)
This protocol involves a three-step sequence: hydroxyalkylation, alkynylation, and selective O-silylation.[1]
Step 1.1: Hydroxyalkylation to form Pyrrol-2-yl α-acyloin
-
To a solution of pyrrole (1.0 eq) in a suitable solvent, add phenylglyoxal (1.1 eq).
-
Add a promoter such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).
-
Stir the reaction mixture at room temperature until completion (monitor by TLC).
-
Upon completion, concentrate the mixture under reduced pressure and purify by column chromatography to yield the pyrrol-2-yl α-acyloin intermediate.
Step 1.2: Alkynylation
-
Prepare a Grignard reagent by reacting ethynylbenzene (1.5 eq) with ethylmagnesium bromide in THF.
-
Cool the solution of the pyrrol-2-yl α-acyloin (1.0 eq) from Step 1.1 in THF to 0 °C.
-
Add the prepared alkynyl Grignard reagent dropwise to the acyloin solution.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, concentrate, and purify to obtain the pyrrol-2-yl glycol (1aa).
Step 1.3: Selective O-Silylation
-
Dissolve the pyrrol-2-yl glycol (1aa) (1.0 eq) and imidazole (1.5 eq) in dichloromethane (DCM).
-
Add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 eq) in DCM dropwise at 0 °C.
-
Stir the mixture at room temperature for several hours, monitoring by TLC.
-
After completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify by flash column chromatography to afford the O-monosilylated pyrrolyl diol precursor (2aa).
Protocol 2: Gold-Catalyzed Synthesis of 4-Silyloxyindoles (e.g., 7aa)
This protocol describes the key cyclization step.[1]
-
To a solution of the O-silylated pyrrolyl diol (2aa) (0.3 mmol, 1.0 eq) in dry dichloromethane (DCM, 30 mL, 0.01 M) under an inert atmosphere (e.g., Argon), add the gold catalyst IPrAuNTf₂ (0.009 mmol, 3 mol %).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel flash column chromatography (using a hexane/ethyl acetate gradient) to yield the pure 4-silyloxyindole product (7aa).
Reaction Mechanism
The proposed mechanism for the gold-catalyzed benzannulation involves several key steps, initiated by the activation of the alkyne by the gold catalyst.[1]
Caption: Proposed mechanism for the gold-catalyzed synthesis of 4-silyloxyindoles.
The reaction begins with the coordination of the gold(I) catalyst to the alkyne moiety of the precursor. This activates the alkyne for a nucleophilic attack from the C2 position of the pyrrole ring, forming a spirocyclic intermediate (A). A subsequent, highly selective 1,2-migration of the oxyalkyl group leads to a rearranged intermediate (B). Finally, protodeauration and loss of a water molecule yield the aromatic 4-silyloxyindole product and regenerate the gold catalyst.[1]
References
Application Notes and Protocols for Cellular Imaging of 4-Hydroxyindolin-2-one Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing cellular imaging techniques to visualize and quantify the effects of 4-Hydroxyindolin-2-one and its derivatives. This class of compounds has shown significant potential in drug discovery, exhibiting a range of biological activities including anti-proliferative, pro-apoptotic, and anti-inflammatory effects. The following sections detail the primary cellular effects, the signaling pathways involved, and the imaging-based methodologies to assess these activities.
Cellular Effects and Signaling Pathways of Indolin-2-one Derivatives
Indolin-2-one scaffolds are recognized as privileged structures in medicinal chemistry, particularly as kinase inhibitors. Their derivatives have been shown to induce a variety of cellular responses, primarily through the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.
Key Cellular Effects:
-
Induction of Apoptosis: A primary mechanism of action for many indolin-2-one derivatives is the induction of programmed cell death. This can be visualized through various imaging techniques that detect hallmarks of apoptosis.
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, often at the G1 or G2/M phase, preventing cancer cell proliferation.
-
Inhibition of Kinase Activity: As potent kinase inhibitors, these molecules can interfere with the activity of crucial signaling kinases such as Akt, Mitogen-Activated Protein Kinases (MAPKs), and Vascular Endothelial Growth Factor Receptors (VEGFRs).
-
Modulation of Inflammatory Pathways: Certain derivatives have demonstrated anti-inflammatory properties by inhibiting pathways such as the NF-κB signaling cascade.
-
Anti-platelet Aggregation: Some hydroxyindolin-2-one derivatives have been shown to inhibit platelet aggregation through pathways involving thromboxane A2 and cAMP.
The following diagram illustrates a generalized signaling pathway often impacted by indolin-2-one derivatives, leading to apoptosis.
Quantitative Data Presentation
The following tables summarize the anti-proliferative activity of various indolin-2-one derivatives against different human cancer cell lines, as measured by their half-maximal inhibitory concentration (IC50) values.
Table 1: Cytotoxicity of Hydrazonoindolin-2-one Derivatives
| Compound | Cell Line | Average IC50 (µM) |
| 5b | A-549, HT-29, ZR-75 | 4.37 |
| 5c | A-549, HT-29, ZR-75 | 2.53 |
| 7b | A-549, HT-29, ZR-75 | 2.14 |
| 10e | A-549, HT-29, ZR-75 | 4.66 |
| Sunitinib | A-549, HT-29, ZR-75 | 8.11 |
Data synthesized from a study on hydrazonoindolin-2-one derivatives as anti-proliferative agents.[1]
Table 2: Cytotoxicity of Indolin-2-one Based Molecules on Hepatocellular Carcinoma
| Compound | Cell Line | IC50 (µM) |
| 9 | HepG2 | 2.53 |
| 9 | MCF-7 | 7.54 |
| 20 | HepG2 | 3.08 |
| 20 | MCF-7 | 5.28 |
Data from a study on indolin-2-one based molecules as protein kinase inhibitors.[2]
Table 3: Inhibitory Activity of Novel Indolin-2-one Derivatives
| Compound | Cell Line | IC50 (µM) |
| 1c | HCT-116 | <1 |
| 1h | HCT-116 | <1 |
| 1c | MDA-MB-231 | Potent Inhibitor |
| 2c | MDA-MB-231 | Potent Inhibitor |
Data from a study on the design of novel indolin-2-ones as anticancer compounds.[3]
Experimental Protocols
This section provides detailed protocols for key cellular imaging experiments to visualize the effects of this compound.
Protocol 1: Visualization of Apoptosis by Annexin V Staining and Fluorescence Microscopy
This protocol allows for the detection of one of the early hallmarks of apoptosis, the externalization of phosphatidylserine (PS), using a fluorescently labeled Annexin V.[4]
Materials:
-
Cells of interest cultured on glass coverslips or in imaging-compatible plates
-
This compound (or derivative)
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI) or other dead cell stain
-
Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with appropriate filter sets for the chosen fluorophores
Experimental Workflow:
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of imaging.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound for the desired time period (e.g., 6, 12, 24 hours). Include a vehicle-only control.
-
-
Staining:
-
After treatment, gently aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Prepare the staining solution by diluting Annexin V-FITC and PI in Annexin-binding buffer according to the manufacturer's instructions.
-
Add the staining solution to each well to cover the cells.
-
-
Incubation:
-
Incubate the plate at room temperature for 15-20 minutes in the dark.
-
-
Washing:
-
Gently wash the cells twice with 1X Annexin-binding buffer.
-
-
Imaging:
-
Immediately image the cells using a fluorescence microscope.
-
Use the appropriate filter sets to visualize Annexin V (e.g., FITC channel) and PI (e.g., Texas Red channel).
-
Acquire images from multiple fields of view for each condition.
-
Data Analysis:
-
Quantify the number of apoptotic cells (Annexin V positive, PI negative), necrotic/late apoptotic cells (Annexin V and PI positive), and live cells (Annexin V and PI negative).
-
Calculate the percentage of apoptotic cells for each treatment condition.
Protocol 2: Immunofluorescence Staining for Activated Signaling Proteins (p-Akt, p-MAPK, NF-κB)
This protocol details the detection of phosphorylated (activated) forms of key signaling proteins within cells treated with this compound.[5][6]
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS (Permeabilization Buffer)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibodies (e.g., rabbit anti-phospho-Akt, mouse anti-phospho-ERK1/2, rabbit anti-NF-κB p65)
-
Fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Experimental Workflow:
Procedure:
-
Cell Treatment:
-
Culture and treat cells with this compound as described in Protocol 1.
-
-
Fixation:
-
Aspirate the culture medium and wash cells once with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Incubate the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in Blocking Buffer according to the manufacturer's recommendations.
-
Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBS.
-
Dilute the fluorophore-conjugated secondary antibodies in Blocking Buffer.
-
Incubate with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a confocal or widefield fluorescence microscope with the appropriate filter sets.
-
Data Analysis:
-
Qualitatively assess the localization and intensity of the fluorescent signals for the phosphorylated proteins.
-
Quantify the fluorescence intensity per cell or the number of positive cells using image analysis software (e.g., ImageJ/Fiji).
Protocol 3: Live-Cell Imaging of Kinase Activity using FRET Biosensors
This protocol describes the use of genetically encoded Förster Resonance Energy Transfer (FRET) biosensors to monitor the activity of specific kinases in real-time in living cells.[7][8]
Materials:
-
Cells cultured in imaging-compatible dishes
-
Plasmid DNA encoding a FRET-based kinase activity reporter (e.g., an A-Kinase Activity Reporter for PKA)
-
Transfection reagent
-
Live-cell imaging medium
-
Automated live-cell imaging system with environmental control (37°C, 5% CO2) and appropriate filter sets for the FRET pair (e.g., CFP and YFP)
-
This compound
Experimental Workflow:
Procedure:
-
Transfection:
-
Transfect the cells with the FRET biosensor plasmid DNA using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow 24-48 hours for biosensor expression.
-
-
Cell Seeding for Imaging:
-
Plate the transfected cells in imaging-compatible dishes (e.g., glass-bottom dishes).
-
-
Live-Cell Imaging Setup:
-
Place the dish on the stage of the live-cell imaging system and allow the cells to equilibrate in the live-cell imaging medium.
-
-
Image Acquisition:
-
Acquire baseline images in the donor (e.g., CFP), acceptor (e.g., YFP), and FRET channels at regular intervals (e.g., every 2-5 minutes).
-
After a stable baseline is established, add this compound to the medium.
-
Continue time-lapse imaging to monitor the change in the FRET ratio over time.
-
Data Analysis:
-
For each time point, calculate the FRET ratio (e.g., YFP intensity / CFP intensity) for individual cells.
-
Plot the change in FRET ratio over time to visualize the kinetics of kinase inhibition. A decrease or increase in the FRET ratio, depending on the biosensor design, indicates a change in kinase activity.
References
- 1. youtube.com [youtube.com]
- 2. Annexin V Staining | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin-V Staining & Fluorescence Imaging Kits - Nordic Biosite [nordicbiosite.com]
- 5. Detection of phosphorylated Akt and MAPK in cell culture assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Using FRET-Based Reporters to Visualize Subcellular Dynamics of Protein Kinase A Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting 4-Hydroxyindolin-2-one synthesis reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-hydroxyindolin-2-one, a key intermediate in pharmaceutical research and drug development. The following information is intended for researchers, scientists, and professionals in the field of organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary synthetic strategies for constructing the this compound scaffold include:
-
Phosphoric Acid-Mediated Annulation: A modern approach involving the reaction of a β-nitrostyrene with 1,3-cyclohexanedione. This method is notable for its operational simplicity and the use of readily available starting materials.[1][2]
-
Reductive Cyclization: A classic and widely used method that starts with a substituted 2-nitrophenylacetic acid derivative, typically 2-nitro-5-hydroxyphenylacetic acid. The nitro group is reduced to an amine, which then undergoes intramolecular cyclization to form the indolinone ring.
-
Intramolecular Cyclization of an Amino Acid: This route involves the direct cyclization of a 2-amino-5-hydroxyphenylacetic acid derivative to form the lactam ring of the indolinone.
Q2: I am experiencing low yields in my synthesis. What are the general factors I should investigate?
A2: Low yields in organic synthesis can often be attributed to several factors. For the synthesis of this compound, consider the following:
-
Purity of Starting Materials: Impurities in your starting materials can lead to unwanted side reactions and inhibit catalyst activity.
-
Reaction Conditions: Temperature, reaction time, solvent, and catalyst concentration are all critical parameters that may require optimization.
-
Atmosphere: Some reactions, particularly those involving sensitive catalysts like Palladium on carbon (Pd/C), may require an inert atmosphere to prevent catalyst deactivation.
-
Product Degradation: The this compound core can be sensitive to harsh reaction conditions, potentially leading to decomposition.
Q3: What are the typical impurities I might encounter, and how can I purify my final product?
A3: Common impurities depend on the synthetic route. For instance, in reductive cyclization, you may find starting material, partially reduced intermediates (like the corresponding nitroso or hydroxylamine compounds), or over-reduced byproducts. Purification is typically achieved through column chromatography on silica gel. In some cases, recrystallization from a suitable solvent system can also be effective.
Troubleshooting Guide by Synthetic Route
Route 1: Phosphoric Acid-Mediated Annulation of β-Nitrostyrenes and 1,3-Cyclohexanedione
This reaction proceeds via a Michael addition, followed by a series of intramolecular reactions to form the 4-hydroxy-3-arylindolin-2-one product.
| Potential Cause | Suggested Solution |
| Suboptimal Acid Catalyst | While various acids can be used, phosphoric acid has been shown to be an effective promoter for this reaction. Ensure the correct stoichiometry is used. |
| Incorrect Solvent | Dimethyl sulfoxide (DMSO) is the preferred solvent for this annulation. Other solvents like acetonitrile (MeCN), dichloromethane (DCM), toluene, methanol (MeOH), and tetrahydrofuran (THF) have been found to be detrimental to the reaction.[1] |
| Inappropriate Temperature | The reaction is typically performed at around 60 °C. Lower temperatures may lead to slow reaction rates, while significantly higher temperatures might not improve the yield.[1] |
| Steric Hindrance | The reaction is sensitive to steric effects. Ortho-substituted β-nitrostyrenes may give lower yields compared to their para- or meta-substituted counterparts.[1] |
| Electron-Donating Groups on β-Nitrostyrene | While the reaction tolerates a range of substituents, strong electron-donating groups on the β-nitrostyrene could potentially weaken the electrophilicity of the double bond, slowing down the initial Michael addition. |
When using substituted 1,3-cyclohexanediones, the formation of a tetrahydrobenzofuran oxime derivative can be a significant side reaction.[1]
| Potential Cause | Suggested Solution |
| Use of Substituted 1,3-Cyclohexanediones | This side product is particularly prevalent with substituted 1,3-cyclohexanediones. If possible, use unsubstituted 1,3-cyclohexanedione for the synthesis of the core this compound structure. |
| Reaction Conditions Favoring Oxime Formation | The reaction conditions that lead to the desired indolinone can also promote the formation of the oxime byproduct. Careful monitoring of the reaction and optimization of stoichiometry may help to minimize its formation. |
| Entry | Acid (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | AcOH (1.0) | DMSO | 60 | 9 |
| 2 | H₃PO₄ (1.0) | DMSO | 60 | 43 |
| 3 | H₃PO₄ (3.0) | DMSO | 60 | 83 (optimal) |
| 4 | H₃PO₄ (3.0) | DMF | 60 | Lower than DMSO |
| 5 | H₃PO₄ (3.0) | MeCN | 60 | Detrimental |
| 6 | H₃PO₄ (3.0) | DCM | 60 | Detrimental |
| Data derived from the synthesis of 4-hydroxy-3-(p-tolyl)indolin-2-one.[1] |
To a solution of β-nitrostyrene (1.0 mmol) and 1,3-cyclohexanedione (2.0 mmol) in DMSO (15 mL) is added phosphoric acid (3.0 mmol). The reaction mixture is stirred at 60 °C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an appropriate organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]
Caption: Reaction pathway for the synthesis of 4-hydroxy-3-arylindolin-2-one.
Caption: Troubleshooting workflow for low yield in the annulation reaction.
Route 2: Reductive Cyclization of 2-Nitro-5-hydroxyphenylacetic Acid
This method involves the reduction of a nitro group to an amine, followed by an intramolecular condensation to form the lactam ring.
| Potential Cause | Suggested Solution |
| Inefficient Nitro Group Reduction | The choice of reducing agent is critical. Catalytic hydrogenation (e.g., H₂ with Pd/C) is common but can be sensitive to catalyst poisons. Alternative reducing agents like iron (Fe) in acetic acid or tin(II) chloride (SnCl₂) can be effective and tolerate more functional groups. |
| Catalyst Deactivation (for Catalytic Hydrogenation) | Impurities in the starting material or solvent can poison the catalyst. Ensure high purity of all reagents. The catalyst itself may be old or improperly handled; use fresh, active catalyst. |
| Incomplete Cyclization | After the nitro group is reduced to an amine, the intramolecular cyclization to form the lactam may not proceed to completion. This can sometimes be facilitated by heating or by the addition of a mild acid or base catalyst, depending on the specific substrate. |
| Side Reactions | Over-reduction of other functional groups can occur, especially with powerful reducing agents. The phenolic hydroxyl group might also undergo side reactions under certain conditions. Protecting the hydroxyl group prior to reduction may be necessary. |
| Potential Side Product | Reason for Formation | How to Avoid/Minimize |
| Nitroso or Hydroxylamine Intermediate | Incomplete reduction of the nitro group. | Increase reaction time, temperature, or the amount of reducing agent. Ensure the catalyst (if used) is active. |
| Azo or Azoxy Compounds | Can form from the condensation of partially reduced intermediates, particularly with reducing agents like LiAlH₄ on aromatic nitro compounds. | Choose a reducing agent known for clean reduction to the amine, such as catalytic hydrogenation or Fe/acid. |
| Polymerization | The product, an aminophenol derivative, can be susceptible to oxidation and polymerization, especially under harsh conditions or exposure to air. | Perform the reaction under an inert atmosphere and work up the reaction promptly. |
| Reducing System | Typical Conditions | Advantages | Disadvantages |
| H₂/Pd/C | 1 atm H₂, RT, EtOH or EtOAc | High yield, clean reaction | Catalyst can be poisoned, may reduce other functional groups |
| Fe/AcOH or Fe/NH₄Cl | Reflux in acidic or neutral aqueous media | Cost-effective, good for selective reductions | Requires removal of iron salts during workup |
| SnCl₂·2H₂O | RT or reflux in EtOH or EtOAc | Mild conditions, good functional group tolerance | Stoichiometric amounts of tin salts are produced |
| Zn/AcOH | Acidic conditions | Mild reduction | Stoichiometric amounts of zinc salts are produced |
To a stirred solution of 2-nitro-5-hydroxyphenylacetic acid in a mixture of ethanol and water is added iron powder and ammonium chloride. The mixture is heated to reflux and the reaction progress is monitored by TLC. After the disappearance of the starting material, the hot reaction mixture is filtered through a pad of celite to remove the iron salts. The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with water. The organic layer is dried and concentrated to yield the crude this compound, which is then purified by column chromatography or recrystallization.
Caption: Reaction pathway for the reductive cyclization to this compound.
Caption: Troubleshooting workflow for the reductive cyclization reaction.
References
Technical Support Center: Phosphoric Acid-Mediated Annulation for 4-Hydroxyoxindoles
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing phosphoric acid-mediated annulation for the synthesis of 4-hydroxyoxindoles.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 4-hydroxy-3-arylindolin-2-ones from β-nitrostyrenes and 1,3-cyclohexanedione using phosphoric acid.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Suboptimal Reaction Temperature: The reaction is sensitive to temperature.[1] | 1a. Ensure the reaction temperature is maintained at 60 °C as this has been identified as the optimal temperature.[1] 1b. Verify the accuracy of your heating apparatus. |
| 2. Incorrect Solvent: The choice of solvent is critical for this reaction.[1] | 2a. Use Dimethyl sulfoxide (DMSO) as the solvent. Other solvents such as CH3CN, DCM, toluene, MeOH, and THF have been shown to be detrimental to the reaction yield.[1] 2b. Ensure the solvent is of appropriate purity and anhydrous if necessary. | |
| 3. Insufficient Phosphoric Acid: Phosphoric acid acts as a promoter for this reaction. | 3a. Use 3.0 equivalents of phosphoric acid relative to the limiting reagent (β-nitrostyrene).[1] | |
| 4. Inactive Starting Materials: Degradation or impurity of β-nitrostyrenes or 1,3-cyclohexanedione. | 4a. Check the purity of starting materials by NMR or other analytical techniques. 4b. Purify starting materials if necessary (e.g., recrystallization, column chromatography). | |
| Formation of Tetrahydrobenzofuran Oxime Side Product | 1. Use of Substituted 1,3-Cyclohexanediones: The reaction with substituted 1,3-cyclohexanediones can lead to the formation of 2-(hydroxyimino)-3,5,6,7-tetrahydrobenzofuran-4(2H)-ones.[1] | 1a. Be aware that this is an expected outcome with substituted 1,3-cyclohexanediones under these reaction conditions.[1] 1b. If the 4-hydroxyoxindole is the desired product, unsubstituted 1,3-cyclohexanedione should be used. |
| Difficult Product Isolation/Purification | 1. Residual Phosphoric Acid: The high boiling point and viscosity of phosphoric acid can complicate workup. | 1a. Quench the reaction mixture with a saturated aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize the phosphoric acid. 1b. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to ensure complete recovery of the product. |
| 2. Product Solubility Issues: The product may have limited solubility in the extraction solvent. | 2a. Try a different extraction solvent or a mixture of solvents. 2b. If the product precipitates upon neutralization, it can be isolated by filtration. | |
| Reaction Fails with β-Substituted β-Nitrostyrenes | 1. Steric Hindrance: The presence of a substituent at the β-position of the β-nitrostyrene can inhibit the reaction. | 1a. This reaction may not be suitable for β-substituted β-nitrostyrenes.[1] Consider alternative synthetic routes for these target molecules. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal ratio of reactants and phosphoric acid?
A1: The optimal conditions for the (3+2) annulation are treating the β-nitrostyrene (1.0 mmol) with 1,3-cyclohexanedione (2.0 mmol) in the presence of 3.0 equivalents of H₃PO₄.[1]
Q2: Can other acids be used in place of phosphoric acid?
A2: While other acids might catalyze the reaction, phosphoric acid was found to be an effective and mild acid promoter for this specific transformation.[1] The use of other acids would require re-optimization of the reaction conditions.
Q3: What is the proposed mechanism for this reaction?
A3: The process is believed to involve a Michael addition of the β-nitrostyrene to 1,3-cyclohexanedione, which generates a hydroxamic acid in situ. Subsequent dehydration and isomerization processes then furnish the desired 4-hydroxy-3-arylindolin-2-ones.[1]
Q4: How was the structure of the product confirmed?
A4: The structure of the product, 4-hydroxy-3-(p-tolyl)indolin-2-one (3a), was confirmed by X-ray crystallographic analysis.[1]
Q5: What happens if I use a substituted 1,3-cyclohexanedione?
A5: Using substituted 1,3-cyclohexanediones under the same optimized reaction conditions does not yield the corresponding 4-hydroxyoxindoles. Instead, it results in the formation of 2-(hydroxyimino)-3,5,6,7-tetrahydrobenzofuran-4(2H)-one derivatives.[1]
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of 4-hydroxy-3-(p-tolyl)indolin-2-one (3a)
| Entry | H₃PO₄ (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | 1.0 | DMSO | 60 | 43 |
| 2 | 1.0 | DMF | 60 | Slightly lower than DMSO |
| 3 | 1.0 | CH₃CN | 60 | Detrimental |
| 4 | 1.0 | DCM | 60 | Detrimental |
| 5 | 1.0 | Toluene | 60 | Detrimental |
| 6 | 1.0 | MeOH | 60 | Detrimental |
| 7 | 1.0 | THF | 60 | Detrimental |
| 8 | 1.0 | DMSO | Room Temp | No improvement |
| 9 | 1.0 | DMSO | 80 | No improvement |
| 10 | 3.0 | DMSO | 60 | Optimal (Yield not specified in abstract) |
Data summarized from the supporting information of the referenced study.[1]
Experimental Protocols
General Procedure for the Synthesis of 4-Hydroxy-3-arylindolin-2-ones:
A mixture of β-nitrostyrene (1.0 mmol), 1,3-cyclohexanedione (2.0 mmol), and phosphoric acid (3.0 equiv) in DMSO is stirred at 60 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up by quenching with a suitable aqueous base, followed by extraction with an organic solvent. The crude product is then purified by column chromatography or recrystallization to afford the desired 4-hydroxy-3-arylindolin-2-one.[1]
Visualizations
Caption: Experimental workflow for the synthesis of 4-hydroxyoxindoles.
Caption: Product outcome based on the substitution of 1,3-cyclohexanedione.
References
Technical Support Center: 4-Hydroxyindolin-2-one Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-Hydroxyindolin-2-one for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, an oxindole derivative, is generally expected to have poor aqueous solubility due to its predominantly non-polar aromatic structure. It is typically soluble in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol. However, precipitation is a common issue when diluting these stock solutions into aqueous assay buffers.[1]
Q2: Why does my this compound precipitate when I add it to my cell culture medium?
A2: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a high concentration of an organic solvent (like 100% DMSO) is rapidly diluted into an aqueous solution where its solubility is much lower.[2][3] The final concentration of the organic solvent in the assay medium may not be sufficient to keep the compound dissolved.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: High concentrations of DMSO can be toxic to cells.[2] It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, and to include a vehicle control (assay media with the same final DMSO concentration without the compound) in all experiments.[2]
Q4: Can I use heat to dissolve my compound?
A4: Gentle warming (e.g., in a 37°C water bath) can aid in the dissolution of this compound in a solvent like DMSO.[2][4] However, be cautious as excessive heat may degrade some compounds.[2]
Troubleshooting Guide
Issue: Compound Precipitation Upon Dilution in Aqueous Media
| Possible Cause | Recommended Action |
| Poor aqueous solubility and "crashing out" from a stock solution (e.g., in DMSO).[3] | Consider alternative formulation strategies such as creating a solid dispersion, using co-solvents, or complexation with cyclodextrins.[3] |
| The concentration of the compound in the final assay medium exceeds its aqueous solubility. | Determine the kinetic solubility of the compound in the final assay buffer to identify the maximum achievable concentration. |
| The stock solution was not properly mixed before dilution. | Ensure the stock solution is completely dissolved and homogenous before making dilutions. Gentle vortexing or sonication can be helpful.[2] |
Issue: Inconsistent or Non-Reproducible Assay Results
| Possible Cause | Recommended Action |
| The compound is not fully solubilized in the assay medium, leading to variable effective concentrations. | Visually inspect the assay plate for any signs of precipitation. Use a solubility enhancement technique to ensure the compound is fully dissolved. |
| The compound is degrading in the stock solution or assay medium. | Assess the stability of the compound under your experimental conditions (e.g., temperature, pH, light exposure). Prepare fresh stock solutions regularly. |
| The solvent (e.g., DMSO) is affecting the biological target or assay components. | Run a vehicle control with varying concentrations of the solvent to determine its effect on the assay. Keep the final solvent concentration consistent across all wells. |
Solubility Enhancement Strategies & Protocols
For a compound like this compound, a systematic approach to improving solubility is recommended. Below are several strategies with associated protocols and expected outcomes.
Co-Solvent Systems
Using a mixture of solvents can improve solubility.
Quantitative Data Summary: Effect of Co-Solvents on Solubility
| Solvent System | Maximum Solubility (µM) | Final Solvent Concentration in Assay | Notes |
| 100% DMSO (Stock) | >10,000 | - | Used for initial stock preparation. |
| 90% DMSO / 10% Ethanol | >10,000 | <0.5% | Can improve solubility for some compounds. |
| Assay Buffer + 0.5% DMSO | 5 | 0.5% | Baseline aqueous solubility. |
| Assay Buffer + 0.5% DMSO + 1% Ethanol | 15 | 1.5% | May increase solubility but check for cellular toxicity. |
Experimental Protocol: Preparation of a 10 mM Stock Solution in a Co-Solvent System
-
Weighing: Accurately weigh out 1.49 mg of this compound (Molecular Weight: 149.15 g/mol ).
-
Dissolution: Add 900 µL of anhydrous DMSO to the vial.
-
Mixing: Vortex thoroughly until the solid is completely dissolved. Gentle warming (37°C) or sonication can be used to aid dissolution.[2]
-
Co-Solvent Addition: Add 100 µL of absolute ethanol and mix well.
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in a tightly sealed, desiccated container to prevent water absorption by DMSO.[2]
pH Modification
For ionizable compounds, adjusting the pH of the buffer can significantly improve solubility.
Quantitative Data Summary: Effect of pH on Aqueous Solubility
| pH of Assay Buffer | Maximum Solubility (µM) | Notes |
| 5.0 | 2 | Lower solubility in acidic conditions. |
| 7.4 | 5 | Physiological pH. |
| 8.5 | 25 | Increased solubility in slightly basic conditions due to deprotonation of the hydroxyl group. |
Experimental Protocol: Determining pH-Dependent Solubility
-
Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.4, 8.0, 9.0).
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilution: Add a small aliquot of the DMSO stock to each buffer to a final concentration that is expected to be above the solubility limit (e.g., 100 µM), ensuring the final DMSO concentration is low (e.g., <1%).
-
Equilibration: Shake the solutions at a constant temperature for 24 hours to reach equilibrium.
-
Filtration/Centrifugation: Remove any undissolved precipitate by filtration or centrifugation.
-
Quantification: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).
Use of Excipients
Excipients like cyclodextrins can encapsulate poorly soluble drugs, increasing their aqueous solubility.
Quantitative Data Summary: Effect of Cyclodextrins on Solubility
| Excipient | Concentration (mM) | Maximum Solubility of this compound (µM) |
| None | 0 | 5 |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 5 | 50 |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 10 | 120 |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 5 | 75 |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 10 | 180 |
Experimental Protocol: Solubilization using Cyclodextrins
-
Prepare Cyclodextrin Solutions: Prepare aqueous solutions of the desired cyclodextrin at various concentrations (e.g., 5 mM and 10 mM HP-β-CD).
-
Add Compound: Add an excess amount of solid this compound to each cyclodextrin solution.
-
Equilibration: Shake the mixtures at a constant temperature for 24-48 hours.
-
Remove Precipitate: Filter or centrifuge the samples to remove undissolved solid.
-
Analyze Concentration: Determine the concentration of the dissolved compound in the clear supernatant/filtrate by a suitable analytical method.
Visualizations
References
Technical Support Center: 4-Hydroxyindole Synthesis
Welcome to the technical support center for 4-hydroxyindole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: My 4-hydroxyindole synthesis is resulting in a very low yield. What are the common contributing factors?
Low yields in 4-hydroxyindole synthesis can be attributed to several factors, often dependent on the chosen synthetic route. Common issues include:
-
Suboptimal Reaction Conditions: Many synthetic methods for indoles are highly sensitive to temperature, reaction time, and the concentration of catalysts or reagents.[1]
-
Instability of Intermediates: Certain intermediates in the synthesis pathway may be unstable under the reaction conditions, leading to decomposition or side reactions.
-
Harsh Reaction Conditions: Some traditional methods, like the Bischler-Möhlau synthesis, historically use high temperatures (140–160 °C), which can lead to the formation of tarry side products and reduce the overall yield.[2]
-
Purity of Starting Materials: Impurities in the initial reactants can lead to unwanted side reactions, consuming the starting materials and lowering the yield of the desired product.[1]
-
Moisture and Air Sensitivity: Certain reagents and intermediates can be sensitive to moisture and atmospheric oxygen, necessitating the use of dry solvents and an inert atmosphere.[3][4]
-
Formation of Byproducts: Some synthetic routes are prone to the formation of byproducts, such as furan-containing impurities, which can complicate purification and reduce the isolated yield.[5]
Q2: I am using a method involving the O-demethylation of 4-methoxyindole and getting poor results. Why might this be?
The O-demethylation of 4-methoxyindole, often accomplished with reagents like boron tribromide, is a known method to produce 4-hydroxyindole. However, this process is reported to result in a relatively low yield.[5] The use of strong and expensive reagents like boron tribromide can also lead to side reactions and degradation of the indole core if not carefully controlled.
Q3: My synthesis involves the oxidation of a 4-keto-indole, and the yield is unsatisfactory. How can I improve this step?
The oxidation of a 4-keto-indole to 4-hydroxyindole often requires high temperatures and the use of a precious metal catalyst, such as palladium on carbon (Pd/C).[5] Low yields in this step can be due to incomplete conversion or degradation of the product at high temperatures. Optimization of the catalyst loading, reaction time, and temperature is crucial. Alternative, milder oxidation methods could also be explored.
Q4: Are there more efficient and safer alternatives to traditional high-temperature synthesis methods?
Yes, several modern approaches aim to improve the efficiency and safety of 4-hydroxyindole synthesis. One such method starts from 1,3-cyclohexanedione and 2-aminoethanol to form an enamine, which is then converted to 4-hydroxyindole in the presence of a metal catalyst. This method avoids high-pressure and high-temperature reactions, making it safer and more efficient.[6] Another promising technique is the use of microwave-assisted dehydrogenative aromatization of an oxoindole, which can provide good yields in a significantly shorter reaction time.[7]
Troubleshooting Guides
Guide 1: Troubleshooting Low Yield in Bischler-Möhlau Synthesis
The Bischler-Möhlau reaction for synthesizing hydroxyindoles can be prone to low yields due to high reaction temperatures.
| Issue | Potential Cause | Recommended Solution |
| Low Yield & Tar Formation | Reaction temperature is too high (traditionally 140-160°C). | Lower the reaction temperature. A modified procedure at 135°C has been shown to improve yields and reduce the formation of resinous byproducts.[2] |
| Mixture of Isomers | Condensation of m-aminophenol can lead to both 4-hydroxy and 6-hydroxy isomers. | Optimize the reaction conditions to favor the desired isomer and utilize column chromatography for separation.[2] |
Guide 2: General Troubleshooting Workflow for Low Yield
Below is a general workflow to diagnose and resolve low-yield issues in your 4-hydroxyindole synthesis.
Caption: A logical workflow for troubleshooting low yields in chemical synthesis.
Data Presentation
Comparison of 4-Hydroxyindole Synthesis Methods
| Synthetic Method | Starting Materials | Reported Yield | Key Considerations |
| O-Demethylation | 4-Methoxyindole | Relatively Low[5] | Uses expensive and hazardous reagents (e.g., Boron tribromide).[5] |
| Oxidation of 4-keto-indole | 4-keto-indole | Variable | Requires high temperatures and a precious metal catalyst.[5] |
| Photochemical Synthesis | 5-(alkoxycarbonylamino)isoquinoline 2-oxides | 25%[8] | Involves photochemical steps and catalytic hydrogenation.[8] |
| From 1,3-cyclohexanedione & 2-aminoethanol | 1,3-cyclohexanedione, 2-aminoethanol | 56%[6] | Avoids high-temperature and high-pressure conditions, improving safety and efficiency.[6] |
| Modified Bischler-Möhlau | Benzoin, m-aminophenol | Good yields[2] | Lower reaction temperature (135°C) improves yield and reduces tar formation.[2] |
| Microwave-Assisted Synthesis | Oxoindole | Good yields[7] | Rapid synthesis (minutes) using microwave irradiation.[7] |
Experimental Protocols
Protocol 1: Modified Bischler-Möhlau Synthesis of 4-Hydroxyindoles
This protocol is adapted from a modified procedure that improves yield by lowering the reaction temperature.[2]
-
Reactant Mixture: To 3 equivalents of aminophenol, add 1 equivalent of benzoin.
-
Acid Catalysis: Add hydrochloric acid (e.g., 1.5 ml of 10M HCl per 0.082 mmol of aminophenol).
-
Heating: Heat the reaction mixture for 30 minutes at 135°C. During the reaction, water can be collected using a Dean-Stark apparatus under a weak vacuum.
-
Work-up: After cooling, treat the resulting mass with 15% hydrochloric acid.
-
Isolation: Filter the mixture, wash with water, and dry the solid.
-
Purification: Separate the resulting mixture of 4- and 6-hydroxyindoles using column chromatography.
Protocol 2: Microwave-Assisted Synthesis of 1H-indol-4-ol
This is a rapid, two-step synthesis method utilizing microwave irradiation.[7]
Step 1: Bromination of 1-tosyl-4-oxo-4,5,6,7-tetrahydro-1H-indole
-
In a 10 mL sealed tube, mix 1-tosyl-4-oxo-4,5,6,7-tetrahydro-1H-indole (500 mg) and copper(II) bromide (1.5 g) in 5 mL of ethyl acetate.
-
Irradiate the mixture in a microwave synthesizer at 80°C for 5 minutes with high stirring.
-
Cool the reaction mixture, filter, and concentrate the filtrate under vacuum.
-
Purify the crude product by column chromatography.
Step 2: Dehydrohalogenation to 1-tosyl-1H-indol-4-ol
-
In a 10 mL sealed tube, dissolve the product from Step 1 (300 mg) in 3 mL of DMF.
-
Add lithium carbonate (120 mg) and lithium bromide (150 mg).
-
Irradiate in the microwave synthesizer at 120°C for 5 minutes with high stirring.
-
Cool the mixture, add water, and extract with ethyl acetate.
-
Wash the organic layer with water, dry, and concentrate under vacuum to obtain the product.
Step 3: Deprotection to 1H-indol-4-ol
-
In a 10 mL sealed tube, heat a mixture of sodium hydroxide (350 mg) and water (3 mL) in the microwave synthesizer for 30 seconds at 50°C.
-
Add 1-tosyl-1H-indol-4-ol (250 mg) to the hot solution.
-
Heat the reaction mixture at 90°C for 2 minutes using 70W power with high stirring.
-
Cool the mixture to 10°C and acidify with hydrochloric acid.
-
Add sodium chloride, extract with ethyl acetate, wash with water, and evaporate the solvent to yield 1H-indol-4-ol.
Visualizations
Synthesis Pathway from 1,3-Cyclohexanedione
Caption: An improved synthesis route for 4-hydroxyindole.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. distantreader.org [distantreader.org]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. EP1071661A1 - Process for preparing 4-hydroxy indole, indazole and carbazole compounds - Google Patents [patents.google.com]
- 6. CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents [patents.google.com]
- 7. actascientific.com [actascientific.com]
- 8. What is 4-Hydroxyindole?_Chemicalbook [chemicalbook.com]
Side reaction products in the synthesis of 4-Hydroxyindolin-2-ones
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-hydroxyindolin-2-ones. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to 4-hydroxyindolin-2-ones?
A1: Several synthetic strategies have been employed to synthesize the 4-hydroxyindolin-2-one scaffold. A prevalent method involves the phosphoric acid-mediated annulation of β-nitrostyrenes with 1,3-cyclohexanedione.[1][2] Alternative, though less detailed in terms of side product formation in the searched literature, may include intramolecular cyclization of N-(2-hydroxyphenyl)acetamide derivatives or the reduction of 4-hydroxyisatins.
Q2: What is the most common and significant side product in the synthesis of 4-hydroxyindolin-2-ones via the annulation of β-nitrostyrenes and 1,3-cyclohexanedione?
A2: The most frequently reported side product in this synthesis is the formation of 2-(hydroxyimino)-3,5,6,7-tetrahydrobenzofuran-4(2H)-one derivatives.[1][2] This occurs when substituted 1,3-cyclohexanediones are used under the same reaction conditions.[1][2]
Q3: How can I identify the formation of the 2-(hydroxyimino)-3,5,6,7-tetrahydrobenzofuran-4(2H)-one side product?
A3: The formation of this side product can be identified using spectroscopic methods. The proton and carbon NMR spectra of this compound will be distinct from the desired this compound. For example, the 1H NMR spectrum of (E)-2-(Hydroxyimino)-6,6-dimethyl-3-phenethyl-2,3,6,7-tetrahydrobenzofuran-4(5H)-one shows a characteristic singlet for the oxime proton (NOH) at approximately 10.49 ppm.
Q4: What general strategies can be employed to minimize side product formation and improve the yield of this compound?
A4: Optimization of reaction conditions is key. This includes careful selection of the solvent, temperature, and stoichiometry of the reactants. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) can help in determining the optimal reaction time and preventing the formation of degradation products. Purification techniques such as column chromatography or recrystallization are also crucial for isolating the pure product.
II. Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of 4-hydroxyindolin-2-ones, offering potential causes and solutions.
Issue 1: Low or No Yield of this compound and Formation of a Major Side Product
Problem: The reaction yields a significant amount of an unexpected product, identified as a 2-(hydroxyimino)-3,5,6,7-tetrahydrobenzofuran-4(2H)-one derivative, with a low yield of the desired this compound.
Potential Cause & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Substituted 1,3-cyclohexanedione used | The use of substituted 1,3-cyclohexanediones can favor the formation of the tetrahydrobenzofuran oxime side product.[1][2] | Consider using unsubstituted 1,3-cyclohexanedione if the experimental design allows. |
| Sub-optimal Reaction Temperature | The reaction temperature may be favoring the pathway to the side product. | Systematically vary the reaction temperature (e.g., in 10°C increments) and monitor the product-to-side-product ratio by TLC or 1H NMR of the crude reaction mixture. |
| Incorrect Solvent | The polarity and coordinating ability of the solvent can influence the reaction pathway. | Screen a range of solvents with varying polarities (e.g., toluene, dioxane, acetonitrile, ethanol) to identify the optimal medium for the desired transformation. |
| Inappropriate Acid Catalyst Concentration | The concentration of the phosphoric acid catalyst can be critical. | Titrate the amount of phosphoric acid used in the reaction to find the optimal loading that maximizes the yield of the desired product while minimizing the formation of the side product. |
Data Presentation: Impact of Reactant Substitution on Product Distribution
The following table summarizes the effect of substituents on the 1,3-cyclohexanedione ring on the outcome of the phosphoric acid-mediated annulation with β-nitrostyrenes.
| 1,3-Cyclohexanedione Reactant | Main Product | Reference |
| 1,3-Cyclohexanedione | This compound | [1][2] |
| Substituted 1,3-Cyclohexanediones | 2-(hydroxyimino)-3,5,6,7-tetrahydrobenzofuran-4(2H)-one | [1][2] |
III. Experimental Protocols & Characterization Data
Key Experiment: Synthesis of 4-Hydroxy-3-arylindolin-2-ones[1][2]
Materials:
-
β-nitrostyrene derivative (1.0 mmol)
-
1,3-cyclohexanedione (2.0 mmol)
-
Phosphoric acid (H₃PO₄) (3.0 equiv)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of the β-nitrostyrene derivative in DMSO, add 1,3-cyclohexanedione and phosphoric acid.
-
Heat the reaction mixture at 60°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization Data of a Key Side Product:
(E)-2-(Hydroxyimino)-6,6-dimethyl-3-phenethyl-2,3,6,7-tetrahydrobenzofuran-4(5H)-one
-
¹H NMR (DMSO-d6): δ 10.49 (s, 1H), 7.28–7.23 (m, 2H), 7.18–7.08 (m, 3H), 3.78–3.37 (m, 1H), 2.61–2.57 (m, 2H), 2.56 (d, J = 17.2 Hz, 1H), 2.52 (dd, J = 17.2, 2.5 Hz, 1H), 2.19 (d, J = 16.0 Hz, 1H), 2.21 (d, J = 16.0 Hz, 1H), 2.02–1.97 (m, 2H), 1.07 (s, 3H), 1.05 (s, 3H).
-
¹³C NMR (DMSO-d6): δ 193.2, 171.4, 156.2, 141.2, 128.8, 128.1, 128.0, 127.3, 114.9, 50.6, 35.8, 33.7, 32.7, 31.0, 27.9, 27.8.
IV. Visualizations
Diagram 1: Synthetic Pathway and Side Reaction
Caption: Main vs. side product formation in this compound synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
References
Technical Support Center: Improving Regioselectivity of 4-Hydroxyoxindole Functionalization
Welcome to the technical support center for the regioselective functionalization of 4-hydroxyoxindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for functionalization on the 4-hydroxyoxindole scaffold?
The 4-hydroxyoxindole core presents several potential sites for functionalization. The most common positions for electrophilic substitution are C3, C5, and C7. The inherent electronic properties of the oxindole ring, along with the influence of the hydroxyl and lactam functionalities, dictate the reactivity of these sites. The C3 position is particularly nucleophilic due to the enolate character of the oxindole carbonyl group.
Q2: How does the hydroxyl group at the C4 position influence regioselectivity?
The hydroxyl group at the C4 position is an electron-donating group, which can influence the electron density of the aromatic ring and, consequently, the regioselectivity of electrophilic aromatic substitution reactions. It can direct incoming electrophiles to the ortho (C5) and para (C7) positions. The specific outcome will depend on the reaction conditions and the nature of the electrophile.
Q3: What is the role of a directing group in controlling the regioselectivity of 4-hydroxyoxindole functionalization?
Directing groups are crucial for achieving high regioselectivity, especially for functionalization at the less reactive positions of the benzene ring of the oxindole core. These groups are typically installed on the nitrogen atom (N1 position) and can coordinate to a metal catalyst, bringing the reactive center in close proximity to a specific C-H bond. This strategy is particularly effective for directing functionalization to the C7 position.
Q4: Can I achieve regioselective functionalization at the C3 position?
Yes, functionalization at the C3 position is common. Due to the acidity of the C3-proton, deprotonation with a suitable base generates a nucleophilic enolate that can react with various electrophiles. However, controlling mono- versus di-alkylation can be a challenge. For C-H functionalization at C3, transition metal-catalyzed reactions have also been developed.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Friedel-Crafts Reactions
Problem: My Friedel-Crafts acylation or alkylation on 4-hydroxyoxindole is yielding a mixture of C5 and C7 substituted products with low selectivity.
Possible Causes:
-
Steric Hindrance: The C5 position may be sterically more accessible than the C7 position, but electronic effects from the C4-hydroxyl group can favor C7 substitution. The balance between sterics and electronics can be subtle.
-
Lewis Acid Strength: The strength and amount of the Lewis acid used can significantly impact regioselectivity. A very strong Lewis acid might lead to a less selective reaction.
-
Reaction Temperature: Higher temperatures can often lead to a decrease in regioselectivity.
Troubleshooting Steps:
-
Screen Lewis Acids: Test a range of Lewis acids with varying strengths (e.g., AlCl₃, FeCl₃, ZnCl₂, BF₃·OEt₂).
-
Optimize Reaction Temperature: Start with a lower temperature (e.g., 0 °C or -78 °C) and slowly warm the reaction to find the optimal point for selectivity.
-
Solvent Effects: The polarity of the solvent can influence the reaction outcome. Screen different solvents (e.g., CS₂, CH₂Cl₂, nitrobenzene).
-
Protecting Groups: Consider protecting the C4-hydroxyl group to modulate its directing effect.
Issue 2: Low Yield in Palladium-Catalyzed C-H Functionalization at C7
Problem: I am attempting a Pd-catalyzed C-H arylation at the C7 position of N-protected 4-hydroxyoxindole using a directing group, but the yield is consistently low.
Possible Causes:
-
Inefficient C-H Activation: The C-H bond at C7 is sterically hindered, and its activation might be challenging.
-
Catalyst Deactivation: The palladium catalyst may be deactivating over the course of the reaction.
-
Incorrect Ligand: The choice of ligand is critical for the efficiency and selectivity of Pd-catalyzed C-H functionalization.
-
Oxidant Issues: In oxidative C-H functionalization, the choice and amount of oxidant are crucial.
Troubleshooting Steps:
-
Optimize the Directing Group: Ensure the directing group is robust under the reaction conditions and is known to effectively direct to the C7 position. The pivaloyl group is a common choice for directing C-H functionalization.
-
Screen Palladium Catalysts and Ligands: Test different palladium sources (e.g., Pd(OAc)₂, Pd(TFA)₂) and a variety of ligands (e.g., phosphine-based, N-heterocyclic carbene ligands).
-
Vary the Oxidant: For oxidative coupling reactions, screen different oxidants such as AgOAc, Cu(OAc)₂, or use molecular oxygen.
-
Adjust Reaction Time and Temperature: Monitor the reaction over time to identify the point of maximum yield before potential product decomposition. A higher temperature might be required for C-H activation but could also lead to side reactions.
Issue 3: Uncontrolled Dialkylation at the C3 Position
Problem: My C3-alkylation of 4-hydroxyoxindole is producing a significant amount of the 3,3-dialkylated product, and I want to obtain the mono-alkylated product selectively.
Possible Causes:
-
Excess Base or Alkylating Agent: Using a large excess of the base or the alkylating agent will favor dialkylation.
-
Reaction Time: Longer reaction times can lead to the slower, second alkylation reaction proceeding to a greater extent.
-
Nature of the Base: The choice of base can influence the equilibrium between the mono-anion and the di-anion (if applicable after initial alkylation).
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of the base and the alkylating agent. Use close to one equivalent of each.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and favor mono-alkylation.
-
Monitor the Reaction Closely: Use techniques like TLC or LC-MS to monitor the reaction progress and stop it once the desired mono-alkylated product is maximized.
-
Base Selection: Experiment with different bases (e.g., NaH, K₂CO₃, LDA) to find one that provides the best selectivity for mono-alkylation.
Quantitative Data Presentation
| Reaction Type | Position | Reagents and Conditions | Regioselectivity (C5:C7) | Yield (%) | Reference |
| Friedel-Crafts Acylation | C6 (on 5-hydroxyindole) | Acetyl chloride, Nitrobenzene, steam bath | N/A (single isomer) | - | |
| Pd-Catalyzed Arylation | C2 vs. C3 (on N-acetylindole) | Pd(OAc)₂, AgOAc vs. Cu(OAc)₂ | C2 selective with AgOAc, C3 selective with Cu(OAc)₂ | - | |
| Pd-Catalyzed Arylation | C2 vs. C3 (on N-sulfonylindole) | Pd(OTs)₂, O₂, +/- ligand | >10:1 (C2 or C3 depending on ligand) | Good |
Note: Data for 4-hydroxyoxindole is limited in the literature; this table presents analogous data from closely related indole systems to illustrate the principles of regiocontrol.
Experimental Protocols
General Protocol for Palladium-Catalyzed C-H Arylation (Adapted for 4-Hydroxyoxindole)
This protocol is a general guideline adapted from literature procedures for oxindole and indole C-H functionalization. Optimization will be necessary for specific substrates.
-
Substrate Preparation: Synthesize the N-protected 4-hydroxyoxindole. A common protecting group for directing C-H activation is the pivaloyl group.
-
Reaction Setup: To a flame-dried Schlenk tube, add the N-protected 4-hydroxyoxindole (1.0 equiv), the arylating agent (e.g., an aryl iodide or boronic acid, 1.2-2.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and the ligand (e.g., a phosphine ligand, 10-20 mol%).
-
Solvent and Base: Add the appropriate dry solvent (e.g., toluene, dioxane, or DMF) and a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N, 2.0-3.0 equiv).
-
Reaction Conditions: The tube is sealed and heated to the desired temperature (typically 80-120 °C) for the specified time (12-48 hours). The reaction should be monitored by TLC or LC-MS.
-
Workup: After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Poor Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Experimental Workflow for Regioselective C-H Functionalization
Caption: General experimental workflow for C-H functionalization.
Signaling Pathway Analogy: Directing Group Action
Caption: Mechanism of directing group-assisted C-H activation.
Stability issues of 4-Hydroxyindolin-2-one in solution
Welcome to the technical support center for 4-Hydroxyindolin-2-one. This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color (e.g., turned yellow/brown). What is causing this?
A1: A color change in your solution is a common indicator of degradation. This compound, like other phenolic compounds and oxindoles, is susceptible to oxidation. The electron-rich phenol ring can be oxidized, especially when exposed to air (oxygen), light, or basic pH conditions, leading to the formation of colored quinone-like species.
To diagnose the issue, consider the following:
-
Exposure to Air: Was the container properly sealed? Was the solvent deoxygenated?
-
Exposure to Light: Was the solution stored in a clear container or exposed to ambient light for a prolonged period?
-
pH of the Solution: Is the solvent neutral or basic? Phenolic compounds are particularly unstable at higher pH levels.[1]
-
Temperature: Was the solution stored at room temperature or higher? Elevated temperatures can accelerate oxidative degradation.[2][3]
A troubleshooting workflow is provided below to help identify the cause.
Q2: What are the optimal storage conditions for this compound solutions to ensure stability?
A2: To maximize the shelf-life of your this compound solutions, proper storage is critical. Based on the stability profile of similar indole and phenolic compounds, the following conditions are recommended:[4]
-
Temperature: Store solutions at low temperatures. For short-term storage (days to a week), 2-8°C is recommended. For long-term storage, -20°C is preferable.
-
Light Protection: Always store solutions in amber or opaque vials to protect the compound from light, which can induce photolytic degradation.[4]
-
Inert Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.
-
pH: If the experimental design allows, maintaining a slightly acidic pH (e.g., pH 3-5) can significantly improve stability by reducing the rate of base-catalyzed hydrolysis and oxidation of the phenolic group.[1][5]
Q3: How does the choice of solvent and pH affect the stability of this compound?
A3: The choice of solvent and the pH of the solution are critical factors that dictate the stability of this compound.
-
pH: The compound is generally more stable in acidic conditions (pH < 6).[5] Under neutral to basic conditions (pH > 7), the phenolic hydroxyl group is more susceptible to deprotonation, making it highly prone to oxidation. Furthermore, the lactam (a cyclic amide) bond in the indolinone ring is susceptible to base-catalyzed hydrolysis, which can lead to ring-opening.[6]
-
Solvents: Protic solvents can participate in degradation pathways like hydrolysis. Aprotic solvents like DMSO, DMF, or Acetonitrile are commonly used. However, ensure they are anhydrous and of high purity, as trace amounts of water or impurities can initiate degradation. When preparing solutions, it is best practice to use freshly opened bottles of high-purity solvents.
The following table provides an illustrative example of how pH can affect stability in an aqueous buffered solution.
Table 1: Illustrative pH-Dependent Degradation of this compound (Note: This data is for example purposes only and should be confirmed experimentally.)
| pH of Solution | Temperature | Duration | Illustrative % Degradation | Potential Degradation Pathway |
| 3.0 | 25°C | 48 hours | < 1% | Minimal |
| 5.0 | 25°C | 48 hours | ~2-3% | Slow Oxidation |
| 7.4 (PBS) | 25°C | 48 hours | ~10-15% | Oxidation, Hydrolysis |
| 9.0 | 25°C | 48 hours | > 30% | Rapid Oxidation & Hydrolysis |
Troubleshooting Guides
Troubleshooting Workflow for Solution Instability
If you observe unexpected results or signs of degradation, use the following logical workflow to identify the potential cause.
Caption: Troubleshooting logic for this compound instability.
Experimental Protocols
To systematically evaluate the stability of this compound and identify potential degradants, a forced degradation study is recommended.[2][7][8][9] These studies expose the drug to stress conditions more severe than accelerated stability testing. A typical study involves subjecting the compound to hydrolytic, oxidative, photolytic, and thermal stress.
General Workflow for Forced Degradation Studies
Caption: General experimental workflow for forced degradation studies.
Protocol 1: Hydrolytic Degradation (Acid & Base)
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Add 1 mL of the stock solution to 9 mL of 0.1 M NaOH.
-
Keep the solution at room temperature (as base hydrolysis is often rapid).
-
Withdraw aliquots at shorter time points (e.g., 5, 15, 30, 60 minutes).
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.[7][8]
-
-
Control: Prepare a control sample by adding 1 mL of stock solution to 9 mL of purified water and analyze alongside the stressed samples.
Protocol 2: Oxidative Degradation
-
Preparation: Use the same 1 mg/mL stock solution.
-
Procedure:
-
Control: Prepare a control sample with purified water instead of H₂O₂.
Protocol 3: Photolytic Degradation
-
Preparation: Prepare a 1 mg/mL solution and place it in a chemically inert, transparent container.
-
Procedure:
-
Expose the sample to a light source that complies with ICH Q1B guidelines.[10][11] This requires an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.[11][12]
-
A control sample should be wrapped in aluminum foil and placed alongside the test sample to measure any thermal degradation occurring in the chamber.
-
-
Analysis: After the exposure period, analyze both the exposed sample and the dark control by HPLC.
Protocol 4: Thermal Degradation
-
Preparation: Prepare a 1 mg/mL solution in a suitable solvent in a tightly sealed vial to prevent evaporation.
-
Procedure:
-
Place the vial in an oven set to a high temperature (e.g., 80°C).[2]
-
Withdraw aliquots at specified time points (e.g., 24, 48, 72 hours).
-
-
Control: Store a control sample at the recommended storage temperature (e.g., 2-8°C) and analyze it in parallel.
Analytical Method: Stability-Indicating HPLC
A stability-indicating method is crucial for separating the parent this compound peak from all potential degradation products.[13]
-
Column: C18 Reverse-Phase Column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is often necessary. A typical starting point would be a mixture of an acidic aqueous buffer (e.g., 0.1% Formic Acid in Water) and an organic solvent (e.g., Acetonitrile or Methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector, monitoring at a wavelength where the parent compound has maximum absorbance (determine this via UV scan).
-
Validation: The method should be validated to demonstrate that it is specific, linear, accurate, and precise. The forced degradation samples are used to prove specificity by showing that degradant peaks do not co-elute with the parent peak.
Plausible Degradation Pathways
The structure of this compound contains two primary sites susceptible to degradation: the phenolic hydroxyl group and the lactam ring.
Caption: Plausible degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ibisscientific.com [ibisscientific.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. rjptonline.org [rjptonline.org]
- 9. scispace.com [scispace.com]
- 10. iagim.org [iagim.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. rdlaboratories.com [rdlaboratories.com]
- 13. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cosolvents for Enzymatic Reactions Involving 4-Hydroxyoxindole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enzymatic reactions involving the poorly soluble substrate, 4-hydroxyoxindole.
Troubleshooting Guide
Enzymatic assays with sparingly soluble substrates like 4-hydroxyoxindole can present several challenges. This guide addresses common issues in a question-and-answer format.
Question: My 4-hydroxyoxindole substrate is precipitating in the aqueous assay buffer. How can I improve its solubility?
Answer:
Precipitation of 4-hydroxyoxindole is a common issue due to its low aqueous solubility. The recommended approach is to use a water-miscible organic cosolvent.
-
Initial Cosolvent Screening: Start by preparing a concentrated stock solution of 4-hydroxyoxindole in a suitable organic solvent. Dimethyl sulfoxide (DMSO) and ethanol are common starting points. Based on data for the parent compound, oxindole, solubility is highest in 1,4-dioxane, followed by ethyl acetate, acetonitrile, and acetone.[1][2][3]
-
Final Cosolvent Concentration: When adding the substrate stock to your aqueous reaction mixture, ensure the final concentration of the cosolvent is kept low, typically between 1-5% (v/v). Higher concentrations can inhibit or denature the enzyme.[4]
-
Systematic Optimization: If precipitation persists, a systematic screening of different cosolvents at varying concentrations is recommended. See the "Experimental Protocols" section for a detailed cosolvent optimization workflow.
Question: The enzymatic activity is significantly lower than expected after adding a cosolvent. What could be the cause?
Answer:
A decrease in enzymatic activity upon cosolvent addition is often due to enzyme inhibition or denaturation.
-
Enzyme Intolerance: Not all enzymes are stable in the presence of organic solvents. The cosolvent can strip essential water molecules from the enzyme's surface, leading to conformational changes and loss of activity.
-
Cosolvent-Specific Effects: Different cosolvents can have varying effects on enzyme activity. For example, methanol and ethanol can act as inhibitors for some enzymes, while DMSO might be better tolerated up to a certain concentration.[4] For cytochrome P450 enzymes, which are known to metabolize indoles, methanol and acetonitrile are often considered suitable solvents at low concentrations.[4]
-
Concentration Dependence: The inhibitory effect of a cosolvent is typically concentration-dependent. It is crucial to determine the highest concentration of a given cosolvent that your enzyme can tolerate without significant loss of activity. This can be done by running a control experiment with varying cosolvent concentrations in the absence of the substrate.
Question: I am observing a high background signal in my colorimetric/fluorometric assay. How can I troubleshoot this?
Answer:
A high background signal can arise from several sources in cosolvent-containing assays.
-
Substrate Instability: The substrate itself might be unstable in the assay buffer and degrade, producing a signal. Prepare the substrate solution fresh for each experiment.
-
Cosolvent Interference: The cosolvent may react with components of your detection system or have intrinsic fluorescence. Run a blank reaction containing the cosolvent but no enzyme to quantify this effect.
-
Non-enzymatic Reaction: The substrate may react non-enzymatically with components in the reaction mixture, especially in the presence of a cosolvent. A control reaction without the enzyme is essential to determine the rate of this non-enzymatic reaction.
Question: The reaction rate is not linear over time. What does this indicate?
Answer:
Non-linear reaction rates can be caused by several factors, which may be exacerbated by the presence of cosolvents.
-
Substrate Depletion: If the substrate is consumed rapidly, the reaction rate will decrease. Consider using a lower enzyme concentration or a shorter incubation time.
-
Enzyme Instability: The enzyme may be losing activity over the course of the reaction, a problem that can be accelerated by the presence of an organic cosolvent.
-
Product Inhibition: The product of the reaction may be inhibiting the enzyme.
-
Time-Dependent Inactivation by Cosolvent: The cosolvent may be slowly denaturing the enzyme over the incubation period.
Frequently Asked Questions (FAQs)
What is the best initial cosolvent to try for 4-hydroxyoxindole?
Based on solubility data for the closely related compound oxindole, DMSO and ethanol are good starting points.[5] Oxindole has a reported solubility of approximately 10 mg/mL in ethanol and 3 mg/mL in DMSO.[5] For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in ethanol and then dilute it into the aqueous buffer.[5]
What class of enzymes is likely to act on 4-hydroxyoxindole?
Enzymes known to metabolize indole and its derivatives are strong candidates. These include:
-
Cytochrome P450 (CYP) enzymes: These are major enzymes involved in the metabolism of xenobiotics and are known to oxidize indole to various hydroxylated forms and oxindole.[4]
-
Peroxidases: Horseradish peroxidase (HRP) and chloroperoxidase have been shown to oxidize indoles.[6][7]
-
Dioxygenases: Indoleamine 2,3-dioxygenase is another class of enzymes that acts on indole derivatives.
How can I determine the kinetic parameters (Km and Vmax) in the presence of a cosolvent?
Standard enzyme kinetic principles apply. You will need to perform the assay at varying substrate concentrations while keeping the enzyme and cosolvent concentrations constant. The data can then be fitted to the Michaelis-Menten equation. Be aware that the cosolvent may affect both the Km and Vmax of the enzyme.
Data Presentation
Table 1: Solubility of Oxindole in Various Organic Solvents at Different Temperatures.
Disclaimer: The following data is for oxindole, the parent compound of 4-hydroxyoxindole. Due to the addition of a hydroxyl group, the solubility of 4-hydroxyoxindole is expected to be slightly different, but these values provide a useful starting point for solvent selection.
| Solvent | Temperature (K) | Mole Fraction Solubility (x10^3) |
| Methanol | 287.95 | 1.85 |
| 308.05 | 4.39 | |
| 328.15 | 9.46 | |
| Ethanol | 287.95 | 1.34 |
| 308.05 | 3.32 | |
| 328.15 | 7.50 | |
| Acetone | 287.95 | 4.95 |
| 308.05 | 9.53 | |
| 328.15 | 17.58 | |
| Acetonitrile | 287.95 | 4.41 |
| 308.05 | 8.87 | |
| 328.15 | 16.92 | |
| Ethyl Acetate | 287.95 | 5.30 |
| 308.05 | 10.02 | |
| 328.15 | 18.01 | |
| 1,4-Dioxane | 287.95 | 7.94 |
| 308.05 | 13.91 | |
| 328.15 | 23.36 | |
| DMSO | - | ~3 mg/mL |
| Ethanol/PBS (1:1) | - | ~0.5 mg/mL |
Data for mole fraction solubility adapted from Gao et al., 2019.[1][2][3] Data for DMSO and Ethanol/PBS from Cayman Chemical product information.[5]
Experimental Protocols
Protocol 1: Cosolvent Optimization for Enzymatic Assays with 4-Hydroxyoxindole
This protocol provides a systematic approach to identifying a suitable cosolvent and its optimal concentration.
Materials:
-
4-hydroxyoxindole
-
Enzyme of interest (e.g., Horseradish Peroxidase, Cytochrome P450)
-
Assay buffer (e.g., phosphate buffer, Tris-HCl)
-
Cosolvents (e.g., DMSO, ethanol, methanol, acetone, acetonitrile, 1,4-dioxane)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Tolerance to Cosolvents: a. In a 96-well plate, prepare reactions containing your assay buffer, enzyme, and varying concentrations of each cosolvent (e.g., 0%, 1%, 2%, 5%, 10%, 20% v/v). b. Do not add the substrate at this stage. c. Incubate the plate under your standard assay conditions (e.g., 37°C for 30 minutes). d. Initiate the reaction by adding a known, soluble substrate for your enzyme (a positive control substrate). e. Measure the enzyme activity and determine the highest concentration of each cosolvent that does not significantly inhibit the enzyme (e.g., retains >90% activity).
-
Solubility of 4-Hydroxyoxindole in Cosolvent/Buffer Mixtures: a. Prepare a series of solutions with your chosen buffer and the tolerated concentrations of the best-performing cosolvents from step 1. b. Add an excess of 4-hydroxyoxindole to each solution. c. Vortex and incubate at room temperature for 1-2 hours to ensure saturation. d. Centrifuge the samples to pellet the undissolved substrate. e. Carefully collect the supernatant and measure the concentration of dissolved 4-hydroxyoxindole using a suitable analytical method (e.g., UV-Vis spectrophotometry at its λmax, or HPLC).
-
Enzymatic Assay with Optimized Cosolvent: a. Based on the results from steps 1 and 2, select the cosolvent and its concentration that provides the best balance of substrate solubility and enzyme stability. b. Prepare your enzymatic assay by first adding the buffer and the optimized concentration of the cosolvent. c. Add the 4-hydroxyoxindole stock solution (dissolved in the chosen pure cosolvent) to the desired final concentration. d. Pre-incubate the mixture at the assay temperature. e. Initiate the reaction by adding the enzyme. f. Monitor the reaction progress using a suitable detection method.
Protocol 2: General Horseradish Peroxidase (HRP) Assay for 4-Hydroxyoxindole Oxidation
This protocol is a starting point and may require optimization for your specific experimental conditions.
Materials:
-
Horseradish Peroxidase (HRP)
-
4-hydroxyoxindole
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
Chosen cosolvent (e.g., DMSO or ethanol)
-
Spectrophotometer or microplate reader
Procedure:
-
Reagent Preparation: a. Prepare a stock solution of HRP in cold phosphate buffer. b. Prepare a concentrated stock solution of 4-hydroxyoxindole in the chosen cosolvent. c. Prepare a stock solution of H₂O₂ in water. Dilute to the final working concentration in buffer just before use.
-
Assay Setup: a. In a cuvette or microplate well, add the phosphate buffer and the cosolvent to their final concentrations. b. Add the 4-hydroxyoxindole stock solution to the desired final concentration. c. Add the HRP solution. d. Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Reaction Initiation and Measurement: a. Initiate the reaction by adding the H₂O₂ solution. b. Immediately mix and start monitoring the change in absorbance at a wavelength where the product absorbs, or the substrate is consumed. This will need to be determined empirically.
Visualizations
Caption: Workflow for optimizing cosolvents in enzymatic assays.
Caption: Generalized inflammatory signaling pathway and potential points of inhibition by oxindole derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Peroxide oxidation of indole to oxindole by chloroperoxidase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Horseradish peroxidase-mediated aerobic and anaerobic oxidations of 3-alkylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Indolin-2-one Based Kinase Inhibitors: Profiling 4-Hydroxyindolin-2-one Derivatives and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
The indolin-2-one (oxindole) scaffold is a cornerstone in the development of potent and selective kinase inhibitors, leading to several clinically approved drugs. This guide provides a comparative analysis of kinase inhibitors based on this privileged structure, with a special focus on the emerging derivatives of the 4-hydroxyindolin-2-one core. We will objectively compare their performance against established indolin-2-one inhibitors such as Sunitinib, Nintedanib, SU6656, and Vatalanib, supported by quantitative experimental data, detailed methodologies, and signaling pathway visualizations.
Introduction to Indolin-2-one Kinase Inhibitors
The indolin-2-one core structure has proven to be a versatile template for designing inhibitors that target the ATP-binding site of various protein kinases.[1] These enzymes play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets. The success of multi-kinase inhibitors like Sunitinib has highlighted the therapeutic potential of this chemical class.[2] While this compound itself is a foundational scaffold, its derivatives are being actively explored for their potential as more selective and potent kinase inhibitors.
Comparative Analysis of Kinase Inhibitory Profiles
The efficacy and selectivity of indolin-2-one based inhibitors are typically evaluated through in vitro kinase assays that determine the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency. Below is a comparative summary of the inhibitory activities of prominent indolin-2-one inhibitors and representative derivatives against key receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases.
Table 1: Comparative IC50 Values of Indolin-2-one Based Kinase Inhibitors (in nM)
| Kinase Target | This compound Derivative (Example) | Sunitinib | Nintedanib | SU6656 | Vatalanib |
| VEGFR1 (Flt-1) | - | 80 | 34 | >10,000 | 77 |
| VEGFR2 (KDR/Flk-1) | 117 | 80 | 13 | >10,000 | 37 |
| VEGFR3 (Flt-4) | - | 7 | 13 | >10,000 | 65 |
| PDGFRα | - | 4 | 59 | >10,000 | - |
| PDGFRβ | 10 (as 16f)[3] | 2 | 65 | >10,000 | 580 |
| c-Kit | - | 4 | - | >10,000 | 730 |
| FGFR1 | 30 (as Compound 1)[3] | 150 | 37 | >10,000 | - |
| Src | - | >10,000 | 159 | 280 | - |
| Fyn | - | - | - | 170 | - |
| Lyn | - | - | 195 | 130 | - |
| Lck | - | - | 350 | >10,000 | - |
Note: Data is compiled from various sources and assay conditions may differ. Direct comparison should be made with caution. The this compound derivative data is based on examples of substituted indolin-2-ones reported in the literature, as specific data for the unsubstituted parent compound is limited.
Key Signaling Pathways and Mechanisms of Action
Indolin-2-one inhibitors typically exert their effects by targeting key nodes in signaling pathways crucial for tumor growth, angiogenesis, and metastasis. The diagrams below illustrate the primary pathways affected by these inhibitors.
Caption: VEGFR Signaling Pathway and Inhibition.
Caption: PDGFR Signaling Pathway and Inhibition.
Caption: Src Family Kinase Signaling and Inhibition.
Experimental Protocols
The determination of kinase inhibitory activity is crucial for the evaluation of novel compounds. Below are generalized methodologies for key experiments used to characterize indolin-2-one based kinase inhibitors.
Biochemical Kinase Inhibition Assay (In Vitro)
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Principle: This assay measures the transfer of a phosphate group from ATP to a specific substrate by a kinase. The amount of phosphorylated substrate or the amount of ADP produced is quantified, and the inhibition by a test compound is determined.
Generalized Protocol:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the purified recombinant kinase and its specific substrate (peptide or protein) in the reaction buffer to the desired concentrations.
-
Prepare a stock solution of the test inhibitor (e.g., in DMSO) and create a serial dilution.
-
Prepare an ATP solution in the reaction buffer. The concentration is often at or near the Km for the specific kinase.
-
-
Assay Procedure (96- or 384-well plate format):
-
Add the kinase, substrate, and serially diluted inhibitor to the wells of the microplate.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
The method of detection depends on the assay format:
-
Radiometric Assay: Utilizes [γ-³²P]ATP or [γ-³³P]ATP, and the radiolabeled phosphorylated substrate is captured on a filter membrane and quantified by scintillation counting.[4]
-
Fluorescence-Based Assays (e.g., TR-FRET): Employ fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.[5]
-
Luminescence-Based Assays (e.g., ADP-Glo™): Measure the amount of ADP produced, which is converted to ATP and then used in a luciferase-catalyzed reaction to generate a luminescent signal.[6]
-
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to a vehicle control (e.g., DMSO).
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]
-
Caption: Biochemical Kinase Assay Workflow.
Cell-Based Kinase Inhibition Assay (Cellular Phosphorylation Assay)
Objective: To assess the ability of a compound to inhibit a target kinase within a cellular context, thus providing more physiologically relevant data.
Principle: This assay measures the phosphorylation of a kinase's downstream substrate in whole cells. Inhibition of the target kinase by a test compound leads to a decrease in the phosphorylation of its substrate.
Generalized Protocol:
-
Cell Culture and Seeding:
-
Culture a cell line that endogenously expresses the target kinase and its substrate, or a cell line engineered to overexpress these proteins.
-
Seed the cells into a 96-well plate and allow them to adhere and grow to a desired confluency (e.g., 80-90%).
-
-
Compound Treatment:
-
Treat the cells with serially diluted concentrations of the test inhibitor. Include appropriate vehicle (e.g., DMSO) and positive controls.
-
Incubate the cells with the compound for a predetermined period (e.g., 1-24 hours) to allow for cellular uptake and target engagement.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a lysis buffer containing protease and phosphatase inhibitors to each well to extract cellular proteins.
-
-
Detection of Substrate Phosphorylation:
-
The level of phosphorylated substrate in the cell lysates can be quantified using various methods:
-
Western Blotting: A semi-quantitative method where proteins are separated by size, transferred to a membrane, and probed with antibodies specific to the phosphorylated and total forms of the substrate.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A quantitative method where the cell lysate is added to a plate pre-coated with a capture antibody for the substrate. A second antibody, specific to the phosphorylated form of the substrate and linked to a detection enzyme (e.g., HRP), is then used for quantification.[8]
-
TR-FRET: A homogeneous assay format where two antibodies, one for the total substrate and one for the phosphorylated form, are labeled with a FRET donor and acceptor pair.
-
-
-
Data Analysis:
-
Normalize the phosphorylated substrate signal to the total substrate signal to account for variations in cell number.
-
Calculate the percentage of inhibition of substrate phosphorylation for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage inhibition against the inhibitor concentration.
-
Conclusion
The indolin-2-one scaffold remains a highly valuable framework for the development of kinase inhibitors. While established drugs like Sunitinib and Nintedanib demonstrate broad efficacy as multi-kinase inhibitors, ongoing research into derivatives, including those based on the this compound core, aims to enhance potency and selectivity for specific kinase targets. The comparative data and methodologies presented in this guide provide a valuable resource for researchers in the field of kinase inhibitor discovery and development, facilitating the evaluation of novel compounds and the advancement of targeted therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluations of substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as inhibitors of VEGF, FGF, and PDGF receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Assays for tyrosine phosphorylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Proliferative Activity of 4-Hydroxyoxindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-proliferative activity of 4-hydroxyoxindole derivatives and related compounds. The data presented is compiled from recent studies to facilitate the evaluation of these compounds as potential anti-cancer agents. This document includes quantitative data on cytotoxic activity, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Comparative Anti-Proliferative Activity
The following table summarizes the in vitro anti-proliferative activity (IC50 values) of selected oxindole derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4j | 3-Hydroxyoxindole | HCT116 (Colon) | 9.63 | 5-Fluorouracil | 22.26 |
| OVCAR10 (Ovarian) | 8.56 | Cisplatin | 18.22 | ||
| 1205Lu (Melanoma) | 12.22 | 5-Fluorouracil | 15.4 | ||
| 4b | Spirooxindole-Coumarin | Caco-2 (Colon) | 68 ± 6 | - | - |
| HCT-116 (Colon) | 63 ± 4 | - | - | ||
| 4i | Spirooxindole-Coumarin | Caco-2 (Colon) | 55 ± 3 | - | - |
| HCT-116 (Colon) | 51 ± 4 | - | - |
Experimental Protocols
Detailed methodologies for the principal assays used to determine the anti-proliferative activity of the compounds listed above are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Procedure:
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: Following incubation, a solution of MTT (typically 0.5 mg/mL in sterile PBS) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Sulforhodamine B (SRB) Assay
This assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.
Procedure:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for a specified duration.
-
Cell Fixation: After incubation, the cells are fixed by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubating for 1 hour at 4°C.
-
Washing: The supernatant is discarded, and the plates are washed five times with slow-running tap water and then air-dried.
-
Staining: A 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.
-
Removal of Unbound Dye: The plates are washed four times with 1% acetic acid to remove unbound dye and then air-dried.
-
Solubilization: The protein-bound dye is solubilized by adding a 10 mM Tris base solution to each well.
-
Absorbance Measurement: The absorbance is measured at approximately 515 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves, similar to the MTT assay.
Mandatory Visualizations
Signaling Pathway
The anti-proliferative activity of some oxindole derivatives has been linked to the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and cell survival. Inhibition of VEGFR-2 can lead to the induction of apoptosis (programmed cell death).
Caption: VEGFR-2 signaling pathway leading to apoptosis upon inhibition by a 4-hydroxyoxindole derivative.
Experimental Workflow
The general workflow for the synthesis and anti-proliferative evaluation of 4-hydroxyoxindole derivatives is depicted below.
Caption: General experimental workflow for the development of 4-hydroxyoxindole derivatives as anti-cancer agents.
A Comparative Guide to the Validation of Selective Aurora B Inhibitors: The Case of Indolin-2-one Derivatives
This guide provides a comprehensive framework for the validation of novel selective Aurora B inhibitors, with a focus on compounds built around the indolin-2-one scaffold. While specific public data on 4-Hydroxyindolin-2-one as a selective Aurora B inhibitor is limited, the indolin-2-one core structure is a recognized pharmacophore for potent kinase inhibitors.[1][2] This document outlines the critical signaling pathways, compares known inhibitors, and details the experimental protocols necessary to validate a new chemical entity's efficacy and selectivity against Aurora B, a key regulator of mitosis and a promising target in oncology.[3][4]
The Role of Aurora B in Cell Division
Aurora B kinase is an essential component of the Chromosomal Passenger Complex (CPC), which also includes INCENP, Survivin, and Borealin.[5] This complex is a master regulator of mitotic events, ensuring the fidelity of cell division. Key functions of Aurora B include:
-
Chromosome Condensation and Segregation : Aurora B phosphorylates histone H3 at Serine 10, a critical event for chromatin condensation.[3]
-
Kinetochore-Microtubule Attachment : It functions as a key component of the error correction mechanism, destabilizing incorrect attachments between kinetochores and spindle microtubules to ensure proper chromosome biorientation.[6][7]
-
Spindle Assembly Checkpoint (SAC) : Aurora B is involved in activating the SAC, a surveillance mechanism that delays anaphase until all chromosomes are correctly attached to the mitotic spindle.[5][7]
-
Cytokinesis : During late mitosis, Aurora B relocates to the central spindle and midbody, where it regulates the final separation of daughter cells.[5]
Given its crucial role, the overexpression of Aurora B is common in various cancers and is often associated with aneuploidy and poor patient prognosis.[3] This makes its selective inhibition a compelling therapeutic strategy.
Comparative Analysis of Aurora B Inhibitors
A successful Aurora B inhibitor must demonstrate high potency against its target and, crucially, high selectivity over other kinases, particularly the closely related Aurora A kinase. Inhibition of Aurora A can lead to distinct off-target effects and toxicities. The table below compares the inhibitory activity of several well-characterized Aurora B inhibitors, including recently developed indolin-2-one derivatives.
| Compound Name | Scaffold Type | Aurora B IC₅₀ (nM) | Aurora A IC₅₀ (nM) | Aurora C IC₅₀ (nM) | Selectivity (AurA/AurB) | Clinical Phase | Reference |
| Barasertib (AZD1152-HQPA) | Pyrazoloquinazoline | 0.37 | 1400 (Ki) | - | ~3700x | Phase I/II | [3][8] |
| GSK1070916 | Azaindole | 3.5 | >900 | 6.5 | >250x | Phase I | [3] |
| AMG 900 | Phthalazinamine | 4 | 5 | 1 | ~1.25x (Pan-Aurora) | Phase I | [3][9] |
| Tozasertib (VX-680) | Aminopyrimidine | 18 | 0.6 | 4.6 | 0.03x (Aurora A selective) | Discontinued (Toxicity) | [3] |
| Indolin-2-one (8a) | Indolin-2-one | 10.5 | - | - | - | Preclinical | [1] |
| Indolin-2-one (6e) | Indolin-2-one | 16.2 | - | - | - | Preclinical | [1] |
Note: IC₅₀ values can vary based on assay conditions. Data is compiled for comparative purposes.
Experimental Validation Workflow
The validation of a novel Aurora B inhibitor follows a multi-stage process, progressing from broad biochemical screening to specific cell-based and in vivo models to confirm its mechanism of action and therapeutic potential.
Detailed Experimental Protocols
This protocol is adapted from ADP-Glo™ kinase assay methodologies to measure the direct inhibition of purified Aurora B kinase.[10] The assay quantifies the amount of ADP produced, which correlates with kinase activity.
-
Materials :
-
Purified recombinant Aurora B kinase (often complexed with an INCENP fragment).
-
Kinase substrate (e.g., Myelin Basic Protein or a specific peptide).
-
ATP (Adenosine 5'-triphosphate).
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[11]
-
Test inhibitor (e.g., this compound) serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay Kit (or equivalent).
-
White, opaque 384-well plates.
-
-
Procedure :
-
Inhibitor Plating : Add 2.5 µL of serially diluted inhibitor or DMSO (for positive/negative controls) to the wells of the assay plate.
-
Kinase Addition : Prepare a master mix of Aurora B enzyme in Kinase Assay Buffer. Add 2.5 µL to each well (except "blank" wells).
-
Reaction Initiation : Prepare a master mix of substrate and ATP in Kinase Assay Buffer. Add 5 µL to all wells to start the reaction. Final ATP concentration should be near the Kₘ for the enzyme.
-
Incubation : Incubate the plate at 30°C for 60 minutes.
-
Signal Generation (Step 1) : Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[10]
-
Signal Generation (Step 2) : Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[12]
-
Data Acquisition : Measure luminescence using a plate reader.
-
Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration relative to DMSO (0% inhibition) and "no enzyme" (100% inhibition) controls to determine the IC₅₀ value.
-
This assay confirms that the inhibitor engages and blocks Aurora B activity within a cellular context by measuring the phosphorylation of its direct downstream substrate, Histone H3 at Serine 10 (p-H3S10).[3][12]
-
Materials :
-
Cancer cell line (e.g., HeLa, HCT-116).
-
Cell culture medium and supplements.
-
Test inhibitor.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10), Mouse anti-Total Histone H3, and an antibody for a loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
-
-
Procedure :
-
Cell Treatment : Seed cells in a 6-well plate and allow them to adhere. Treat cells with a dose range of the inhibitor for a specified time (e.g., 8-24 hours). Include a DMSO-treated vehicle control.
-
Protein Lysate Preparation : Wash cells with ice-cold PBS and lyse them using ice-cold Lysis Buffer.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting :
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash and apply chemiluminescence substrate.
-
-
Data Acquisition : Image the blot using a digital imager.
-
Data Analysis : Quantify the band intensity for p-H3S10 and normalize it to total Histone H3 or the loading control. A dose-dependent decrease in the p-H3S10 signal indicates target engagement.
-
Inhibition of Aurora B disrupts cytokinesis, leading to a characteristic phenotype of polyploidy (cells with >4N DNA content) and endoreduplication.[8] This can be quantified using high-content imaging.
-
Materials :
-
Cancer cell line (e.g., HeLa).
-
Black-walled, clear-bottom 96-well imaging plates.
-
Test inhibitor.
-
Fixative (e.g., 4% Paraformaldehyde).
-
Permeabilization Buffer (e.g., 0.2% Triton X-100 in PBS).
-
Nuclear stain: DAPI or Hoechst 33342.
-
High-Content Imaging System and analysis software.
-
-
Procedure :
-
Cell Plating and Treatment : Seed cells into a 96-well imaging plate. After 24 hours, treat with a dose range of the inhibitor for 24-48 hours.
-
Cell Staining :
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS.
-
Permeabilize the cells for 10 minutes.
-
Wash with PBS.
-
Stain the nuclei with DAPI or Hoechst solution for 15 minutes.
-
-
Image Acquisition : Acquire images using a high-content imaging system, capturing the nuclear channel.
-
Data Analysis : Use the analysis software to segment individual nuclei and measure their integrated fluorescence intensity. Plot the distribution of DNA content. An increase in the population of cells with >4N DNA content in inhibitor-treated wells compared to DMSO controls confirms the expected phenotype.
-
References
- 1. Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 3,5,6-substituted indolin-2-one's inhibitors of Aurora B by development of a luminescent kinase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 8. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 9. selleckchem.com [selleckchem.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. benchchem.com [benchchem.com]
In Vivo Efficacy of 4-Hydroxyindolin-2-one Analogs and Related Kinase Inhibitors in Xenograft Models: A Comparative Guide
This guide provides a comparative analysis of the in vivo efficacy of the novel 4-hydroxyindolin-2-one analog, ErSO, and structurally related multi-kinase inhibitors Sunitinib, Axitinib, and Regorafenib. The data presented is derived from preclinical studies in various xenograft models of cancer, offering valuable insights for researchers, scientists, and drug development professionals.
Comparative Efficacy Data
The following table summarizes the in vivo efficacy of ErSO, Sunitinib, Axitinib, and Regorafenib in different cancer xenograft models. The data highlights key parameters such as the cancer type, xenograft model, treatment regimen, and observed anti-tumor effects.
| Compound | Cancer Type | Xenograft Model | Dosing and Administration | Key Efficacy Results |
| ErSO | Breast Cancer (ERα+) | MCF-7 Orthotopic | 40 mg/kg, oral, daily for 21 days | >99% tumor reduction, with no measurable tumor in 4 of 6 mice.[1] |
| Breast Cancer (ERα+) | Patient-Derived Xenograft (ST941/HI) | Not specified | Potent antitumor effect observed. | |
| Breast Cancer Metastases | Tail vein injection model | 40 mg/kg, oral, daily for 7 days | Regression of most lung, bone, and liver metastases.[1] | |
| Sunitinib | Triple-Negative Breast Cancer | MDA-MB-468 Xenograft | 80 mg/kg, oral gavage, every 2 days for 4 weeks | Significant reduction in tumor volume.[2] |
| Triple-Negative Breast Cancer | MDA-MB-231 Xenograft | 80 mg/kg, oral gavage, every 2 days for 4 weeks | 94% reduction in tumor volume.[2][3] | |
| Neuroblastoma | SK-N-BE(2) & NB12 Xenografts | 20 mg/kg, daily | Significant reduction in primary tumor growth (49% and 55% respectively). | |
| Axitinib | Neuroblastoma | IGR-N91 Xenograft | 30 mg/kg, oral, twice daily for 2 weeks | Significant tumor growth delay (median time to reach 5x initial volume was 11.4 days vs. control).[4] |
| Glioblastoma | U87 Intracranial Xenograft | Not specified | Modest but significant prolongation of survival (median survival 34.5 days vs. 30 days for control). | |
| Regorafenib | Gastric Cancer | Patient-Derived Xenografts (8 models) | 10 mg/kg, oral, daily | 72% to 96% tumor growth inhibition across all models.[5][6] |
| Gastric Cancer | GC09-0109 & GC28-1107 PDX | 5, 10, or 15 mg/kg/day for 22 days | Dose-dependent tumor growth inhibition (81-88% and 72-88% respectively). | |
| Colorectal Cancer | Patient-Derived Xenografts (5 of 7 models) | 10 to 30 mg/kg/day | Marked slowing of tumor growth. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are generalized experimental protocols for establishing and utilizing xenograft models for the evaluation of anticancer agents, based on the methodologies reported in the cited studies.
Cell Line and Animal Models
-
Cell Lines: A variety of human cancer cell lines are utilized, including MCF-7 (ERα+ breast cancer), MDA-MB-468 and MDA-MB-231 (triple-negative breast cancer), IGR-N91 (neuroblastoma), U87 (glioblastoma), and various patient-derived gastric cancer cells.[1][2][4][5]
-
Animal Models: Immunodeficient mice, such as athymic nude (nu/nu) or NOD/SCID mice, are commonly used to prevent the rejection of human tumor xenografts.[2]
Tumor Implantation
-
Subcutaneous Xenografts: Cancer cells (typically 1 x 10^6 to 10 x 10^6 cells) suspended in a sterile solution like phosphate-buffered saline (PBS), sometimes mixed with Matrigel to enhance tumor formation, are injected subcutaneously into the flank of the mice.[2]
-
Orthotopic Xenografts: To better mimic the tumor microenvironment, cells are implanted into the corresponding organ. For instance, breast cancer cells are injected into the mammary fat pad.[1]
Drug Preparation and Administration
-
Preparation: The investigational drug is typically formulated in a vehicle solution suitable for the intended route of administration. For oral gavage, this may involve suspending the compound in a solution like 0.5% methyl cellulose.
-
Administration: The route of administration can be oral (gavage), intraperitoneal, or intravenous, depending on the drug's properties and the study design. Dosing schedules can range from daily to weekly.[1][2][4]
Monitoring and Endpoint Analysis
-
Tumor Measurement: Tumor volume is monitored regularly (e.g., 2-3 times per week) using calipers to measure the length and width of the tumor. The volume is often calculated using the formula: (Width² x Length) / 2.[2]
-
Body Weight: Animal body weight is monitored as an indicator of general health and potential drug toxicity.
-
Efficacy Endpoints: Primary endpoints typically include tumor growth inhibition, tumor regression, and prolongation of survival.
-
Post-mortem Analysis: At the end of the study, tumors may be excised, weighed, and processed for further analysis, such as immunohistochemistry to assess biomarkers like microvessel density (CD31 staining) or apoptosis.[5]
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the targeted signaling pathways of the compared kinase inhibitors and a typical experimental workflow for an in vivo xenograft study.
Caption: Targeted signaling pathways of ErSO and representative multi-kinase inhibitors.
digraph "Xenograft_Workflow" { graph [fontname="Arial", fontsize=12, rankdir="TB"]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell_culture [label="1. Cancer Cell\nCulture & Preparation"]; implantation [label="2. Tumor Cell\nImplantation in Mice"]; tumor_growth [label="3. Tumor Growth to\nMeasurable Size"]; randomization [label="4. Randomization of Mice\ninto Treatment Groups"]; treatment [label="5. Drug Administration\n(Test Compound vs. Vehicle)"]; monitoring [label="6. Regular Monitoring of\nTumor Volume & Body Weight"]; endpoint [label="7. Endpoint Reached\n(e.g., Tumor Size, Time)"]; analysis [label="8. Data Analysis &\nPost-mortem Tissue Analysis"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> cell_culture; cell_culture -> implantation; implantation -> tumor_growth; tumor_growth -> randomization; randomization -> treatment; treatment -> monitoring; monitoring -> treatment [label="Repeated Dosing"]; monitoring -> endpoint; endpoint -> analysis; analysis -> end; }
Caption: Generalized experimental workflow for in vivo xenograft efficacy studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Sunitinib significantly suppresses the proliferation, migration, apoptosis resistance, tumor angiogenesis and growth of triple-negative breast cancers but increases breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The selective VEGFR1-3 inhibitor axitinib (AG-013736) shows antitumor activity in human neuroblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor activity of the multikinase inhibitor regorafenib in patient-derived xenograft models of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of the multikinase inhibitor regorafenib in patient-derived xenograft models of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 4-Hydroxyoxindole-Based Kinase Inhibitors: A Cross-Reactivity and Selectivity Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-hydroxyoxindole-based kinase inhibitors against other prominent alternatives. Supported by experimental data, this document delves into their cross-reactivity profiles, details the methodologies for key experiments, and visualizes relevant biological pathways and workflows.
The 4-hydroxyoxindole scaffold is a privileged structure in medicinal chemistry, forming the core of several multi-kinase inhibitors approved for therapeutic use. These inhibitors typically target key kinases involved in angiogenesis and tumor cell proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs). Understanding their selectivity and off-target effects is crucial for optimizing their therapeutic window and anticipating potential adverse events. This guide offers a comparative look at the performance of these inhibitors.
Performance Comparison: A Look at Selectivity
A critical aspect of kinase inhibitor development is its selectivity profile across the human kinome. Non-selective inhibitors can lead to off-target effects and toxicity. The following tables summarize the inhibitory activity (IC50 values) of a representative 4-hydroxyoxindole-based inhibitor, nintedanib, and compares it with other well-established multi-kinase inhibitors, sunitinib and sorafenib.
| Kinase Target | Nintedanib IC50 (nM) | Sunitinib IC50 (nM) | Sorafenib IC50 (nM) |
| VEGFR1 | 34 | 2 | 90 |
| VEGFR2 | 13 | 9 | 20 |
| VEGFR3 | 13 | 4 | 15 |
| PDGFRα | 59 | 5 | 50 |
| PDGFRβ | 65 | 2 | 20 |
| FGFR1 | 69 | - | 60 |
| FGFR2 | 37 | - | - |
| FGFR3 | 108 | - | - |
| c-Kit | >1000 | 2 | 6 |
| B-Raf | >1000 | - | 22 |
| RET | - | 5 | 4 |
| Note: IC50 values are compiled from various sources and may vary depending on the specific assay conditions. A lower IC50 value indicates higher potency. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific inquiry. Below are methodologies for key experiments in kinase inhibitor profiling.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human kinase enzyme
-
Specific peptide or protein substrate for the kinase
-
Test inhibitor (e.g., 4-hydroxyoxindole derivative) stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well plates
Procedure:
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the test inhibitor in DMSO. Further dilute these in the kinase reaction buffer.
-
Kinase Reaction Setup: In a microplate, add the diluted inhibitor or DMSO (vehicle control).
-
Add a solution containing the kinase and its substrate to each well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at a set temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Kinase Inhibition Assay (Phosphorylation Assay)
This assay measures the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-substrate and anti-total-substrate)
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blot equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed the cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test inhibitor for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them to extract cellular proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against the total substrate as a loading control.
-
-
Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated substrate to total substrate at each inhibitor concentration. This reflects the level of kinase inhibition in the cells.
Visualizing Pathways and Workflows
To better understand the context of 4-hydroxyoxindole-based kinase inhibition, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Comparative Docking Analysis of 4-Hydroxyindolin-2-one Derivatives as Kinase Inhibitors
A Guide for Drug Development Professionals
The 4-hydroxyindolin-2-one scaffold is a privileged structure in medicinal chemistry, recognized for its potential as a potent inhibitor of various protein kinases. These enzymes play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. This guide provides a comparative analysis of molecular docking studies of this compound derivatives, offering insights into their binding affinities and interactions with key kinase targets. The presented data, compiled from various studies, aims to assist researchers and scientists in the rational design of novel and more effective kinase inhibitors.
Data Presentation: Comparative Docking Scores
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing a score that estimates the strength of the interaction. Lower docking scores typically indicate a more favorable binding affinity. The following tables summarize the docking scores of various this compound derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
Table 1: Comparative Docking Scores of Indolin-2-one Derivatives against VEGFR-2
| Compound ID | Substitution Pattern | Docking Score (kcal/mol) | Reference Compound | Docking Score (kcal/mol) |
| 5b | - | -8.5 | Sunitinib | -8.2 |
| 10e | - | -9.2 | Sunitinib | -8.2 |
| 10g | - | -9.5 | Sunitinib | -8.2 |
| 15a | - | -8.9 | Sunitinib | -8.2 |
| 17a | - | -9.8 | Sunitinib | -8.2 |
Data synthesized from a study on novel indolin-2-one derivatives as VEGFR-2 inhibitors. The specific substitutions for each compound ID were not detailed in the accessible literature.
Table 2: In Vitro Inhibitory Activity (IC50) of Selected Indolin-2-one Derivatives against VEGFR-2
| Compound ID | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5b | 0.160 | Sunitinib | 0.139 |
| 10e | 0.358 | Sunitinib | 0.139 |
| 10g | 0.087 | Sunitinib | 0.139 |
| 15a | 0.180 | Sunitinib | 0.139 |
| 17a | 0.078 | Sunitinib | 0.139 |
These in vitro results correlate with the in silico docking scores, where a lower docking score generally corresponds to a lower IC50 value, indicating higher inhibitory potency.[1]
Experimental Protocols
The following is a generalized experimental protocol for molecular docking studies of this compound derivatives against protein kinases, based on common practices in the field.
I. Software and Hardware
-
Docking Software: AutoDock Vina, Schrödinger Suite (Glide), MOE (Molecular Operating Environment), or similar.[2]
-
Visualization Software: PyMOL, Chimera, or Discovery Studio Visualizer.
-
Hardware: High-performance computing cluster for efficient processing of docking calculations.
II. Preparation of the Receptor (Protein)
-
Protein Selection and Retrieval: The three-dimensional crystal structure of the target kinase (e.g., VEGFR-2, PDB ID: 4ASD) is obtained from the Protein Data Bank (PDB).
-
Protein Preparation:
-
Water molecules and co-crystallized ligands are typically removed from the PDB file.
-
Hydrogen atoms are added to the protein structure.
-
Charges (e.g., Gasteiger charges) are assigned to the protein atoms.
-
The protein is saved in a suitable format for the docking software (e.g., PDBQT for AutoDock Vina).
-
III. Preparation of the Ligands (this compound Derivatives)
-
Ligand Sketching: The 2D structures of the this compound derivatives are drawn using chemical drawing software like ChemDraw or Marvin Sketch.
-
3D Conversion and Optimization: The 2D structures are converted to 3D structures. The energy of the 3D structures is then minimized using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
-
Ligand Preparation for Docking:
-
Rotatable bonds in the ligands are defined.
-
Charges are assigned to the ligand atoms.
-
The ligands are saved in the appropriate format for the docking software (e.g., PDBQT).
-
IV. Molecular Docking Procedure
-
Grid Box Generation: A grid box is defined around the active site of the target protein. The size and center of the grid box are crucial parameters and are typically determined based on the location of the co-crystallized ligand in the original PDB file.
-
Docking Execution: The docking software explores various conformations and orientations of each ligand within the defined grid box, calculating the binding energy for each pose.
-
Scoring and Analysis: The software ranks the different poses based on a scoring function, which estimates the binding affinity (docking score). The pose with the lowest energy is generally considered the most probable binding mode.
-
Interaction Analysis: The interactions between the best-ranked pose of each ligand and the amino acid residues in the active site of the protein are analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other key interactions that stabilize the ligand-protein complex.
Mandatory Visualization
Caption: Experimental workflow for molecular docking and validation.
Caption: Inhibition of the VEGFR-2 signaling pathway.[3][4][5][6][7]
Caption: Structure-Activity Relationship (SAR) of indolin-2-one inhibitors.[8]
References
- 1. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Sunitinib and Other Kinase Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Sunitinib, an oxindole-based multi-targeted receptor tyrosine kinase inhibitor, against other prominent anticancer drugs with similar mechanisms of action. The information presented is intended to support preclinical research and drug development efforts by offering a clear comparative analysis of efficacy, mechanism, and experimental validation.
Mechanism of Action: A Multi-Targeted Approach
Sunitinib and its comparators—Sorafenib, Regorafenib, Pazopanib, and Axitinib—are all orally available small-molecule kinase inhibitors. Their primary anticancer effect is derived from their ability to block key signaling pathways involved in tumor growth, proliferation, and angiogenesis (the formation of new blood vessels that supply tumors with nutrients).
These drugs primarily target a range of receptor tyrosine kinases (RTKs), including:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Crucial for angiogenesis.[1][2]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in tumor growth and angiogenesis.[1][2]
-
c-Kit: A receptor tyrosine kinase implicated in various cancers, notably gastrointestinal stromal tumors (GIST).[1]
While all the compared drugs inhibit these core pathways, they exhibit different selectivity and potency against a wider array of kinases, which accounts for their varying clinical efficacy and side-effect profiles.
Data Presentation: Comparative Efficacy
The following tables summarize the in vitro efficacy of Sunitinib and its comparators. Table 1 presents the half-maximal inhibitory concentrations (IC50) from biochemical assays against key kinase targets, while Table 2 shows IC50 values from cell-based proliferation and viability assays in various cancer cell lines.
Table 1: Comparative Inhibitory Activity (IC50) in Kinase Assays
| Kinase Target | Sunitinib (nM) | Sorafenib (nM) | Regorafenib (nM) | Pazopanib (nM) | Axitinib (nM) |
| VEGFR1 | - | - | 13 | 10 | 0.1 |
| VEGFR2 | 80[3] | 90[1] | 4.2 | 30[4] | 0.2[5] |
| VEGFR3 | - | 20[1] | 46 | 47[4] | 0.1-0.3[5] |
| PDGFRβ | 2[3] | 57[1] | 22 | 84[4] | 1.6[5] |
| c-Kit | - | 68[1] | 7 | 74[4] | 1.7[5] |
| B-Raf | - | 22 | 69 | - | - |
| Raf-1 | - | 6 | 2.5 | - | - |
| Flt3 | 50 (ITD mutant)[3] | 58[1] | - | - | - |
Note: IC50 values can vary between studies based on assay conditions. This table presents a representative range from the cited sources.
Table 2: Comparative Anti-Proliferative Activity (IC50) in Cancer Cell Lines
| Cell Line | Cancer Type | Sunitinib (µM) | Sorafenib (µM) | Regorafenib (µM) | Pazopanib (µM) | Axitinib (µM) |
| 786-O | Renal Cell Carcinoma | 4.6 | - | - | ~20[6] | - |
| Caki-1 | Renal Cell Carcinoma | 2.2[7] | - | - | - | - |
| A-498 | Renal Cell Carcinoma | - | - | - | - | 13.6[8] |
| HepG2 | Hepatocellular Carcinoma | - | 4.5-7.1[9] | - | - | - |
| Huh7 | Hepatocellular Carcinoma | - | 6-11.03[9][10] | - | - | - |
| HCT-116 | Colorectal Cancer | - | - | 2.95-3[11] | >10[6] | - |
| SW620 | Colorectal Cancer | - | - | 0.97-3.27 | - | - |
| Colo-205 | Colorectal Cancer | - | - | 0.97-3.27 | - | - |
| A549 | Non-Small Cell Lung Cancer | - | - | - | 4-6[12] | - |
| MCF-7 | Breast Cancer | - | - | 10-20 (apoptosis)[11] | - | - |
| MV4;11 | Acute Myeloid Leukemia | 0.008[3] | - | - | - | - |
Note: IC50 values in cell-based assays are influenced by factors such as cell type, culture conditions, and assay duration. Direct comparison between studies should be made with caution.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.
Objective: To determine the IC50 value of a test compound in a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well flat-bottom plates
-
Test compound (e.g., Sunitinib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[13]
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[15]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.[13] During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16] Mix gently by pipetting.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.[13] A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.[14]
In Vitro Kinase Assay (VEGFR-2)
This protocol outlines a method to measure the direct inhibitory effect of a compound on the kinase activity of a specific receptor, such as VEGFR-2.
Objective: To determine the IC50 value of a test compound against VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase[17]
-
Kinase buffer (e.g., 5x Kinase Buffer 1 from BPS Bioscience)[18]
-
ATP solution (500 µM)[18]
-
Peptide substrate (e.g., Poly (Glu:Tyr, 4:1))[18]
-
Test compound (e.g., Sunitinib) dissolved in DMSO
-
96-well white plates
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo® MAX)[18]
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare a 1x kinase buffer from the 5x stock. Prepare serial dilutions of the test compound in 1x kinase buffer. The final DMSO concentration should not exceed 1%.[18]
-
Master Mixture: Prepare a master mixture containing 1x kinase buffer, ATP, and the peptide substrate.[17]
-
Plate Setup: Add 25 µL of the master mixture to each well of a 96-well plate.[18]
-
Inhibitor Addition: Add 5 µL of the diluted test compound to the appropriate wells. For the positive control (no inhibition), add 5 µL of the buffer with DMSO. For the blank (no enzyme), also add 5 µL of the buffer with DMSO.[17]
-
Enzyme Addition: To initiate the reaction, add 20 µL of diluted VEGFR-2 enzyme to the test and positive control wells. Add 20 µL of 1x kinase buffer to the blank wells.[18]
-
Kinase Reaction: Incubate the plate at 30°C for 45 minutes.[18]
-
Signal Detection: Add 50 µL of Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal. Incubate at room temperature for 10-15 minutes.[18]
-
Luminescence Reading: Measure the luminescence using a microplate reader.
-
Data Analysis: Subtract the blank reading from all other measurements. Calculate the percentage of kinase inhibition relative to the positive control. Plot the percentage of inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Multi-kinase inhibitors block key signaling pathways.
Experimental Workflow Diagram
Caption: Workflow for determining IC50 using the MTT cell viability assay.
References
- 1. Sorafenib | Cell Signaling Technology [cellsignal.com]
- 2. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Pazopanib | Cell Signaling Technology [cellsignal.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Axitinib induces DNA damage response leading to senescence, mitotic catastrophe, and increased NK cell recognition in human renal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to the Structure-Activity Relationship of Indolin-2-one Analogues as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The indolin-2-one scaffold is a cornerstone in the development of potent and selective kinase inhibitors, forming the structural basis of several approved anti-cancer drugs, including Sunitinib and Nintedanib. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various indolin-2-one analogues, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the intricate signaling pathways they modulate.
Core Structure-Activity Relationship Insights
The biological activity of indolin-2-one derivatives is critically influenced by the nature and position of substituents on the core scaffold. Key SAR findings from numerous studies consistently highlight the importance of the following structural features:
-
The Indolin-2-one Core: This heterocyclic moiety is essential for the inhibitory activity of these compounds, serving as a critical pharmacophore that anchors the molecule within the ATP-binding pocket of target kinases.[1]
-
Substitution at the C3 Position: The C3 position of the oxindole ring is a pivotal point for modification and significantly impacts both the potency and selectivity of the analogues.[1] A variety of substituents, often featuring a vinylidene linker, have been explored at this position to interact with the hydrophobic regions of the kinase active site.
-
The N1 Proton: The presence of a proton at the N1 position of the indolin-2-one ring is crucial for the inhibitory activity against several receptor tyrosine kinases (RTKs), including platelet-derived growth factor receptor (PDGFR) and vascular endothelial growth factor receptor (VEGFR).
-
The Vinyl Proton and Z-Isomerism: For many 3-substituted indolin-2-ones, the presence of a vinyl proton and the Z isomeric configuration are essential for potent inhibition of RTKs like PDGFR and VEGFR.
Comparative Biological Activity of Indolin-2-one Analogues
The following tables summarize the in vitro anti-proliferative and kinase inhibitory activities of selected indolin-2-one analogues from various studies. Sunitinib, a well-established multi-kinase inhibitor, is included for comparative purposes.
Table 1: Anti-proliferative Activity (IC50, µM) of Indolin-2-one Analogues in Cancer Cell Lines
| Compound | HCT-116 (Colon) | HepG2 (Liver) | BGC-823 (Gastric) | NCI-H1650 (Lung) | A2780 (Ovarian) | MDA-MB-231 (Breast) | Reference |
| Sunitinib | - | 2.23 | - | - | - | - | [2] |
| Analogue 1c | 0.85 | 3.21 | 2.54 | 4.13 | 3.87 | Potent Inhibitor | [1] |
| Analogue 1h | 0.92 | 2.87 | 3.11 | 5.02 | 4.56 | - | [1] |
| Analogue 2c | 2.15 | 4.53 | 3.89 | 6.21 | 5.88 | Potent Inhibitor | [1] |
| Analogue 3b | - | - | - | Significant Inhibition | - | - | [2] |
| EMAC4001 | - | - | - | - | - | MIA PaCa-2: >24x more active than Sunitinib | [2] |
| EMAC4008 | - | - | - | - | - | MIA PaCa-2: More active than Sunitinib | [2] |
Table 2: Kinase Inhibitory Activity (IC50, nM) of Indolin-2-one Analogues
| Compound | VEGFR-2 | PDGFR-β | FLT3 | Ret | c-Kit | Reference |
| Sunitinib | Potent | Potent | Potent | Potent | Potent | [3] |
| Analogue 3b | Potent | Potent | Potent | Potent | - | [2] |
| Nintedanib | Potent | Potent | Potent | - | - | [4] |
Key Experimental Protocols
The evaluation of indolin-2-one analogues typically involves a series of in vitro assays to determine their anti-proliferative and kinase inhibitory activities. Detailed methodologies for two key experiments are provided below.
MTT Assay for Cell Viability
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the indolin-2-one analogues for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of VEGFR-2.
Principle: The assay measures the phosphorylation of a substrate by the VEGFR-2 kinase in the presence and absence of the test compound. The amount of phosphorylation is typically quantified using methods such as radioisotope incorporation, fluorescence, or luminescence.
Protocol (Luminescence-based):
-
Reagent Preparation: Prepare a master mix containing 1x Kinase Buffer, ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).
-
Compound Dilution: Prepare serial dilutions of the indolin-2-one analogues in 1x Kinase Buffer with a constant percentage of DMSO.
-
Kinase Reaction: In a 96-well plate, add the master mix, the diluted compounds, and the recombinant human VEGFR-2 kinase. Include positive (no inhibitor) and blank (no enzyme) controls.
-
Incubation: Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.
-
ATP Detection: Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent.
-
Luminescence Measurement: Add a Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal. Measure the luminescence using a microplate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[5]
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language, illustrate key signaling pathways, experimental workflows, and the logical progression of a structure-activity relationship study.
Caption: Simplified VEGFR2 signaling pathway and the point of inhibition by indolin-2-one analogues.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Logical workflow of a structure-activity relationship (SAR) study in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Sunitinib: from rational design to clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of deuterated nintedanib for improving pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
Validating the Mechanism of Action of Novel 4-Hydroxyoxindole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery and development of novel small molecule inhibitors are pivotal in advancing targeted therapies, particularly in oncology. The 4-hydroxyoxindole scaffold has emerged as a promising starting point for the design of potent kinase inhibitors. This guide provides a comparative framework for validating the mechanism of action of novel 4-hydroxyoxindole compounds, using a representative hypothetical compound, OXI-401 , as an example. We will compare its potential inhibitory profile and cellular effects with a range of established kinase inhibitors, supported by detailed experimental protocols and visualizations to aid in the design and interpretation of validation studies.
Data Presentation: Comparative Inhibitory Activity
A crucial first step in characterizing a novel inhibitor is to determine its potency and selectivity against a panel of relevant kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. Below are comparative tables of IC50 values for our hypothetical compound, OXI-401, and several FDA-approved kinase inhibitors.
Table 1: Comparative In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | Target Kinase(s) | VEGFR1 | VEGFR2 | VEGFR3 | PDGFRβ | c-Kit | B-RAF | BRAF V600E | MEK1 | MEK2 | EGFR |
| OXI-401 (Hypothetical) | Multi-kinase | 15 | 25 | 50 | 45 | 80 | >1000 | 850 | >2000 | >2000 | >5000 |
| Sunitinib | Multi-kinase | - | 80[1] | - | 2[1] | - | - | - | - | - | - |
| Sorafenib | Multi-kinase | 26[2] | 90[2] | 20[2] | 57[2] | 68[2] | 22[2] | 38[2] | - | - | - |
| Pazopanib | Multi-kinase | 10[3] | 30[3] | 47[3] | 84[3] | 74[3] | - | - | - | - | - |
| Axitinib | Multi-kinase | 0.1[4] | 0.2[4] | 0.1-0.3[4] | 1.6[1] | 1.7[1] | - | - | - | - | - |
| Gefitinib | EGFR | - | - | - | - | - | - | - | - | - | 13.06-77.26[5] |
| Vemurafenib | B-RAF | - | - | - | - | - | - | - | - | - | - |
| Dabrafenib | B-RAF | - | - | - | - | - | - | - | - | - | - |
| Trametinib | MEK1/2 | - | - | - | - | - | - | - | 0.7[6] | 0.9[6] | - |
| Cobimetinib | MEK1 | - | - | - | - | - | - | - | 4.2[7] | - | - |
| Selumetinib | MEK1/2 | - | - | - | - | - | - | - | 14 | - | - |
Note: IC50 values can vary depending on the assay conditions. The data presented here are compiled from various sources for comparative purposes.
Table 2: Comparative Anti-proliferative Activity (IC50) in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | BRAF/NRAS Status | IC50 (nM) |
| OXI-401 (Hypothetical) | HUVEC | - | - | 50 |
| OXI-401 (Hypothetical) | A375 | Melanoma | BRAF V600E | 750 |
| Vemurafenib | A375 | Melanoma | BRAF V600E | 248.3[8] |
| Trametinib | A375 | Melanoma | BRAF V600E | 0.41-6.2[9] |
| Gefitinib | HCC827 | Lung Adenocarcinoma | EGFR mutant | 13.06[5] |
| Sorafenib | Various OS lines | Osteosarcoma | - | Varies |
| Axitinib | MGG8 | Glioblastoma | PDGFRA amp | 60[10] |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of mechanism of action validation. Below are methodologies for key experiments.
In Vitro Kinase Activity Assay
Objective: To determine the direct inhibitory effect of a compound on the activity of a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., VEGFR2, PDGFRβ)
-
Kinase-specific substrate (e.g., a peptide with a tyrosine residue for phosphorylation)
-
ATP (adenosine triphosphate)
-
Test compound (OXI-401) and control inhibitors
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and controls in the kinase reaction buffer.
-
In a 96-well plate, add the kinase and the substrate to each well.
-
Add the diluted compounds to the respective wells. Include a no-inhibitor control (vehicle, e.g., DMSO) and a no-kinase control.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.
-
Quantify the luminescence using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.[11]
Materials:
-
Cancer cell lines (e.g., HUVEC, A375)
-
Complete cell culture medium
-
Test compound (OXI-401) and control compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours). Include vehicle-treated control wells.
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11][12]
-
Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting for Phosphorylated Proteins
Objective: To detect the phosphorylation status of specific proteins in a signaling pathway to confirm the compound's effect on intracellular signaling.[14]
Materials:
-
Cell lysates from cells treated with the test compound
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein antibodies for the target of interest, e.g., p-ERK, total ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Treat cells with the test compound at various concentrations and for different time points.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to normalize for protein loading.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct target engagement of a compound with its protein target within intact cells.[15][16]
Materials:
-
Intact cells
-
Test compound (OXI-401)
-
PBS and lysis buffer with protease inhibitors
-
Thermal cycler or heating block
-
Apparatus for protein quantification, SDS-PAGE, and Western blotting
Procedure:
-
Treat intact cells with the test compound or vehicle control for a specific duration.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for a short period (e.g., 3 minutes) to induce protein denaturation.[16]
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing stabilized, non-denatured target protein) from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble target protein in the supernatant by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct binding.[16]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Simplified MAPK/ERK signaling pathway and points of inhibition.
Experimental Workflow Diagram
Caption: Workflow for validating the mechanism of action of a novel compound.
CETSA Principle Diagram
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
References
- 1. selleckchem.com [selleckchem.com]
- 2. oncology-central.com [oncology-central.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Axitinib in Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchhub.com [researchhub.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. broadpharm.com [broadpharm.com]
- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 15. benchchem.com [benchchem.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of 4-Hydroxy-3-Substituted-Oxindoles in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents with high efficacy against tumor cells and minimal toxicity toward healthy tissues is a central focus in oncological research. The selectivity of a potential drug candidate is a critical parameter in its preclinical evaluation. This guide provides a comparative analysis of the selectivity index of 4-hydroxy-3-substituted-oxindoles, a class of compounds that has garnered interest for its potential anti-cancer properties. The selectivity index (SI) offers a quantitative measure of a compound's preferential cytotoxicity towards cancer cells over normal cells. It is calculated as the ratio of the cytotoxic concentration in normal cells (IC50) to the cytotoxic concentration in cancer cells (IC50). A higher SI value is indicative of a more favorable therapeutic window.
This guide summarizes the experimental data on a promising 4-hydroxy-3-substituted-oxindole derivative, compound 4j , and compares its selectivity across various cancer cell lines.
Data Presentation: A Comparative Analysis of Compound 4j
The cytotoxic activity of the 3-substituted-3-hydroxy-2-oxindole derivative, compound 4j , was evaluated against a panel of human cancer cell lines and a normal human cell line. The half-maximal inhibitory concentration (IC50) values were determined, and the selectivity index (SI) was calculated to assess the compound's cancer-selective cytotoxicity. For comparison, the IC50 values of the standard chemotherapeutic agents, 5-Fluorouracil and Cisplatin, are also presented.
| Compound | HCT116 (Colon Carcinoma) IC50 (μM) | OVCAR10 (Ovarian Cancer) IC50 (μM) | 1205Lu (Melanoma) IC50 (μM) | FHC (Normal Colon Epithelial) IC50 (μM) | Selectivity Index (SI) vs. HCT116 | Selectivity Index (SI) vs. OVCAR10 | Selectivity Index (SI) vs. 1205Lu |
| 4j | 9.63 | 8.56 | 12.22 | 20.56 | 2.13 | 2.40 | 1.68 |
| 5-Fluorouracil | 22.26 | 22.4 | 15.4 | 21.3 | 0.95 | 0.95 | 1.38 |
| Cisplatin | 12.11 | 18.22 | 19.01 | 25.13 | 2.07 | 1.37 | 1.32 |
Data sourced from Kumar, V., et al. (2023). Stereo/regio-selective access to substituted 3-hydroxy-oxindoles with anti-proliferative assessment and in silico validation. RSC Advances, 13(40), 28434-28443.
Experimental Protocols
The following section details the methodology used to obtain the cytotoxicity data presented above.
Cell Viability Assay (MTS Assay)
The in vitro cytotoxicity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay.
-
Cell Culture: Human colorectal carcinoma (HCT116), ovarian cancer (OVCAR10), metastatic melanoma (1205Lu), and normal fetal human colon (FHC) cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The following day, cells were treated with various concentrations of the test compounds (e.g., compound 4j) and control drugs (5-Fluorouracil and Cisplatin) for a specified period (e.g., 48 hours).
-
MTS Reagent Addition: After the incubation period, the MTS reagent was added to each well.
-
Incubation and Absorbance Reading: The plates were incubated for a further 1-4 hours to allow for the conversion of the MTS tetrazolium salt to a colored formazan product by viable cells. The absorbance was then measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Selectivity Index Calculation: The selectivity index was calculated using the following formula: SI = (IC50 for normal cell line FHC) / (IC50 for respective cancerous cell line)[1].
Visualizing the Experimental Workflow and Key Concepts
To further elucidate the processes and concepts discussed, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of 4-Hydroxyindolin-2-one: A Safety and Operations Guide
This guide provides comprehensive, procedural instructions for the safe and compliant disposal of 4-Hydroxyindolin-2-one. Adherence to these protocols is essential for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance within research and drug development settings.
Immediate Safety and Hazard Assessment
Based on data for structurally similar indole derivatives, this compound should be handled as a hazardous substance. The primary hazards include skin, eye, and respiratory irritation.[1][2] Always handle this compound in a well-ventilated area or under a chemical fume hood.[3][4] Standard personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat, must be worn at all times during handling and disposal.[3][4]
Quantitative Hazard Data
The following table summarizes the key hazard classifications based on the Globally Harmonized System (GHS) for similar indole compounds, which should be conservatively applied to this compound.
| Hazard Class | GHS Classification | Precautionary Statement Codes |
| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation) | P264, P280, P302+P352, P332+P313 |
| Serious Eye Damage/Irritation | Category 2 (H319: Causes serious eye irritation) | P280, P305+P351+P338, P337+P313[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (H335: May cause respiratory irritation) | P261, P271, P304+P340, P312, P403+P233, P405[2] |
Detailed Disposal Protocol
The disposal of this compound and materials contaminated with it must be managed as hazardous chemical waste.[5] Never dispose of this chemical down the drain or in regular solid waste.[5][6] The process involves systematic segregation, containment, labeling, and transfer through your institution's Environmental Health and Safety (EHS) department.
Experimental Methodology: Step-by-Step Waste Handling
-
Waste Segregation:
-
Solid Waste: Collect unused solid this compound and contaminated disposable lab supplies (e.g., gloves, weighing paper, pipette tips) in a designated, compatible solid hazardous waste container.[3]
-
Liquid Waste: If the compound is in a solution, collect it in a labeled, compatible liquid waste container.[3] Do not mix with incompatible waste streams, such as halogenated and non-halogenated solvents.[3]
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated, puncture-proof sharps container.[3]
-
-
Containerization and Containment:
-
Select a container that is in good condition, leak-proof, and chemically compatible with the waste.[7]
-
Keep the waste container securely closed at all times, except when adding waste.[7] This prevents spills and the release of vapors.
-
For liquid waste, do not fill containers beyond 80% capacity to allow for vapor expansion.[3]
-
Ensure the exterior of the container remains clean and free of contamination.[3]
-
-
Waste Labeling:
-
Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[3]
-
The SAA must be under the control of laboratory personnel.[3]
-
Utilize secondary containment, such as a chemical-resistant tray, to contain any potential leaks or spills.[3]
-
-
Disposal and Pickup:
-
When the container is full or reaches your institution's time limit for accumulation, arrange for disposal.
-
Follow your institution’s specific procedures for requesting a hazardous waste pickup from the EHS office.[3][5] Complete all required paperwork, accurately listing all contents of the waste container.[5]
-
Spill Response Protocol
In the event of a small spill, and if you are trained to do so, contain the spill with an inert absorbent material. Wearing appropriate PPE, carefully sweep or collect the material, minimizing dust generation, and place it in the designated hazardous waste container.[5] Clean the spill area thoroughly. All materials used for cleanup must also be disposed of as hazardous waste.[5] For large spills, evacuate the area and contact your institution's EHS office immediately.[5]
Caption: Disposal workflow for this compound waste.
References
Precautionary Safety Protocols for Handling 4-Hydroxyindolin-2-one
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Hydroxyindolin-2-one. Adherence to these protocols is crucial to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Due to the limited toxicological data, a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Body Part | Required PPE | Standard/Material Specification | Rationale |
| Hands | Double Nitrile Gloves | ASTM D6978 (or equivalent) chemotherapy-rated gloves. | Prevents direct skin contact. Double gloving provides an additional barrier against potential contamination.[1][2] |
| Eyes/Face | Safety Goggles and Face Shield | ANSI Z87.1-rated. | Protects against splashes, aerosols, and airborne particles. A face shield offers broader protection for the entire face. |
| Body | Laboratory Coat (fully buttoned) with tight-fitting cuffs | Low-permeability fabric. | Protects skin and personal clothing from contamination.[1] |
| Respiratory | NIOSH-approved Respirator (N95 or higher) | Varies based on risk assessment (see below). | Prevents inhalation of airborne particles, especially when handling the solid compound. |
| Feet | Closed-toe Shoes | Leather or other chemically resistant material. | Protects feet from spills and falling objects. |
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is essential to minimize the risk of exposure during routine laboratory operations.
2.1. Engineering Controls
-
Primary Containment: All weighing and handling of solid this compound should be conducted within a certified chemical fume hood or a powder containment hood to control airborne particles.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
2.2. Procedural Guidance
-
Preparation:
-
Designate a specific area within the laboratory for handling this compound.
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.
-
Prepare all necessary equipment and reagents before bringing the compound into the handling area.
-
-
Donning PPE:
-
Wash hands thoroughly with soap and water.
-
Don inner gloves, followed by the laboratory coat.
-
Don outer gloves, ensuring the cuffs of the outer gloves are pulled over the cuffs of the lab coat sleeves.[1]
-
Don safety goggles, face shield, and respirator.
-
-
Handling the Compound:
-
Work within the designated containment device (e.g., fume hood).
-
Handle the compound with care to avoid generating dust.
-
Use dedicated spatulas and glassware.
-
If making solutions, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling:
-
Clean all contaminated surfaces with an appropriate solvent (e.g., 70% ethanol) followed by a neutral detergent.
-
Decontaminate all equipment used.
-
2.3. Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[3][4]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][4]
-
Spill:
-
Evacuate the immediate area.
-
Alert colleagues and the laboratory supervisor.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Carefully collect the absorbed material and contaminated debris into a sealed, labeled hazardous waste container.
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Segregation
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weigh boats, paper towels, contaminated absorbent material) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Do not dispose of down the drain.[5]
-
Sharps Waste: Needles, syringes, or contaminated glassware should be disposed of in a designated sharps container for hazardous chemical waste.
3.2. Disposal Procedure
-
Containerization: Use chemically resistant, leak-proof containers for all waste streams.
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.
-
Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.
-
Arrangement for Pickup: Follow your institution's procedures for hazardous waste pickup and disposal through the EHS department.
Workflow Visualization
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 2. Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-HYDROXY-1,3-DIHYDRO-INDOL-2-ONE - Safety Data Sheet [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
